Product packaging for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine(Cat. No.:CAS No. 936009-02-8)

6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1388862
CAS No.: 936009-02-8
M. Wt: 186.13 g/mol
InChI Key: NQIVIKBUQJRSQP-UHFFFAOYSA-N
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Description

6-(Trifluoromethyl)imidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H5F3N2 and its molecular weight is 186.13 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5F3N2 B1388862 6-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 936009-02-8

Properties

IUPAC Name

6-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIVIKBUQJRSQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40653892
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936009-02-8
Record name 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40653892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic interpretation required for the unambiguous structure elucidation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights to empower researchers in their analytical endeavors. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of a trifluoromethyl group at the 6-position significantly modulates its physicochemical and pharmacological properties.[1]

Introduction to the this compound Core

The this compound moiety is a key building block in the development of novel therapeutics, particularly in the area of oncology. Its rigid, planar structure and specific electronic properties make it an attractive scaffold for designing targeted inhibitors of enzymes such as PI3Kα.[1] The trifluoromethyl group, a common bioisostere for a methyl group, enhances metabolic stability, lipophilicity, and binding affinity of the parent molecule. Understanding the precise structure and electronic environment of this core is paramount for rational drug design and development.

Synthesis and Molecular Characteristics

The synthesis of this compound typically involves the cyclocondensation of 5-(trifluoromethyl)pyridin-2-amine with a suitable two-carbon synthon, such as a haloacetaldehyde or a related derivative. This well-established synthetic route provides a reliable method for accessing the core scaffold.

PropertyValueSource
Molecular Formula C₈H₅F₃N₂[2]
Molecular Weight 186.13 g/mol [2]
CAS Number 936009-02-8[2]
Appearance Solid[2]

Crystal structure analysis of closely related derivatives, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, reveals that the imidazo[1,2-a]pyridine bicyclic system is essentially planar.[3] This planarity is a key structural feature influencing its interaction with biological targets.

Spectroscopic Structure Elucidation: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the definitive structure elucidation of this compound. The following sections detail the expected outcomes and interpretation of each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. The electron-withdrawing nature of the trifluoromethyl group and the nitrogen atoms in the heterocyclic system will significantly influence the chemical shifts of the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃):

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-2 ~ 7.8 - 8.0s-
H-3 ~ 7.6 - 7.8s-
H-5 ~ 8.0 - 8.2d~ 9.0
H-7 ~ 7.0 - 7.2dd~ 9.0, 1.5
H-8 ~ 7.4 - 7.6d~ 1.5
  • Causality behind Predictions: The protons on the imidazole ring (H-2 and H-3) are expected to appear as singlets. The protons on the pyridine ring will exhibit characteristic coupling patterns. H-5 will be a doublet due to coupling with H-7. H-7 will be a doublet of doublets due to coupling with H-5 and a smaller long-range coupling with H-8. H-8 will appear as a doublet due to coupling with H-7. The trifluoromethyl group at C-6 will deshield the adjacent protons, leading to downfield shifts for H-5 and H-7.

The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insights into their hybridization and electronic environment. A key feature will be the observation of C-F coupling.

Predicted ¹³C NMR Data (in CDCl₃):

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Coupling Constant (J, Hz)
C-2 ~ 140 - 145s-
C-3 ~ 110 - 115s-
C-5 ~ 125 - 130q~ 4
C-6 ~ 120 - 125q~ 35
C-7 ~ 115 - 120s-
C-8 ~ 120 - 125s-
C-8a ~ 145 - 150s-
CF₃ ~ 123 - 128q~ 275
  • Expertise in Interpretation: The carbon directly attached to the trifluoromethyl group (C-6) and the trifluoromethyl carbon itself will appear as quartets due to one-bond and two-bond C-F coupling, respectively. The magnitude of these coupling constants is highly characteristic. The adjacent carbon, C-5, may also show a smaller quartet splitting.

The ¹⁹F NMR spectrum provides a direct and sensitive method for observing the trifluoromethyl group.

Predicted ¹⁹F NMR Data (in CDCl₃):

FluorinePredicted Chemical Shift (ppm)Multiplicity
-CF₃ ~ -60 to -65s
  • Authoritative Grounding: The chemical shift of the CF₃ group is expected in this range relative to a standard such as CFCl₃. The absence of coupling in the proton-decoupled ¹⁹F NMR spectrum is expected, as there are no adjacent protons or other fluorine atoms.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is crucial for determining the molecular weight and obtaining information about the molecule's fragmentation pattern, which can further confirm the structure.

Expected Mass Spectrum Data (Electron Impact - EI):

m/zInterpretation
186 Molecular Ion (M⁺)
167[M - F]⁺
159[M - HCN]⁺
117[M - CF₃]⁺
  • Trustworthiness of Protocol: The molecular ion peak at m/z 186 will confirm the molecular formula. The fragmentation pattern is expected to involve the loss of a fluorine atom, hydrogen cyanide from the imidazole ring, and the loss of the trifluoromethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy provides information about the functional groups present in the molecule.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration
3100-3000 C-H stretching (aromatic)
1640-1580 C=C and C=N stretching (aromatic rings)
1350-1100 C-F stretching (strong)
  • Key Mechanistic Insight: The most characteristic feature in the IR spectrum will be the strong absorption bands in the 1350-1100 cm⁻¹ region, corresponding to the C-F stretching vibrations of the trifluoromethyl group.

Experimental Protocols & Workflows

General Synthetic Protocol for Imidazo[1,2-a]pyridines

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 5-(trifluoromethyl)pyridin-2-amine (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Addition of the Carbon Synthon: Add the two-carbon electrophile (e.g., bromoacetaldehyde or a protected equivalent) (1.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize with a suitable base (e.g., NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Structure Elucidation Reactants 5-(trifluoromethyl)pyridin-2-amine + 2-carbon electrophile Reaction Cyclocondensation (Reflux in Solvent) Reactants->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS Mass Spectrometry IR IR Spectroscopy Product->NMR Product->MS Product->IR

Caption: Synthetic and analytical workflow for this compound.

NMR Sample Preparation Protocol
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the purified compound.

  • Solvent Addition: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-field NMR spectrometer.

Logical Framework for Structure Confirmation

The following diagram illustrates the logical process of integrating data from multiple spectroscopic techniques to arrive at a confirmed structure.

Structure_Elucidation_Logic MS_Data Mass Spectrometry (Molecular Weight = 186.13) Proposed_Structure Proposed Structure: This compound MS_Data->Proposed_Structure Confirms Molecular Formula NMR_Data NMR Spectroscopy (¹H, ¹³C, ¹⁹F) NMR_Data->Proposed_Structure Defines Connectivity IR_Data IR Spectroscopy (C-F stretch observed) IR_Data->Proposed_Structure Confirms Functional Groups Confirmed_Structure Confirmed Structure Proposed_Structure->Confirmed_Structure All Data Consistent

Caption: Logical flow for the confirmation of the chemical structure.

Conclusion

The structural elucidation of this compound is a critical step in its application in drug discovery and development. A systematic and multi-technique approach, integrating NMR, MS, and IR spectroscopy, is essential for unambiguous characterization. This guide provides the foundational knowledge and practical insights for researchers to confidently undertake this analytical challenge. The predictive data and interpretation strategies outlined herein serve as a robust framework for the successful identification and characterization of this important heterocyclic compound.

References

An In-depth Technical Guide to 6-(Trifluoromethyl)imidazo[1,2-a]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine (CAS Number: 936009-02-8), a fluorinated heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. We will delve into its synthesis, physicochemical properties, reactivity, and its burgeoning potential in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and Fluorine Substitution

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic system in medicinal chemistry, forming the core structure of numerous biologically active compounds and approved drugs.[1][2][3] Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. Marketed drugs such as Zolpidem (an insomnia therapeutic) and Alpidem (an anxiolytic) feature this core, highlighting its clinical relevance.[4]

The strategic incorporation of a trifluoromethyl (-CF3) group at the 6-position of this scaffold profoundly influences its physicochemical and pharmacokinetic properties. The -CF3 group is a strong electron-withdrawing moiety that can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity, and improve binding affinity to target proteins.[5] These modifications are highly desirable in modern drug discovery, making this compound a valuable building block for the synthesis of novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its application in research and development.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
CAS Number 936009-02-8[6]
Molecular Formula C₈H₅F₃N₂[6]
Molecular Weight 186.13 g/mol [6]
Appearance Solid[6]
SMILES FC(F)(F)C1=CN2C=CN=C2C=C1[6]
InChI 1S/C8H5F3N2/c9-8(10,11)6-1-2-7-12-3-4-13(7)5-6/h1-5H[6]
InChI Key NQIVIKBUQJRSQP-UHFFFAOYSA-N[6]
Spectroscopic Data (Predicted)
Table 2: Predicted Spectroscopic Data for this compound
SpectrumPredicted Chemical Shifts (δ) / m/z
¹H NMR δ 8.2-8.4 (s, 1H, H5), 7.6-7.8 (d, 1H, H8), 7.5-7.7 (d, 1H, H2), 7.4-7.6 (s, 1H, H3), 7.1-7.3 (dd, 1H, H7)
¹³C NMR δ 145-147 (C8a), 140-142 (C5), 125-127 (q, CF₃), 122-124 (C6), 118-120 (C8), 117-119 (C2), 115-117 (C7), 110-112 (C3)
Mass Spec (EI) m/z (%): 186 (M+, 100), 167, 117

Note: These are predicted values and should be confirmed by experimental data.

Synthesis and Mechanism

The most plausible and efficient synthesis of this compound involves a cyclocondensation reaction, a common and robust method for constructing the imidazo[1,2-a]pyridine ring system. The logical starting material is 5-(trifluoromethyl)pyridin-2-amine, which is commercially available.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of 5-(trifluoromethyl)pyridin-2-amine with a two-carbon electrophile, typically chloroacetaldehyde or a synthetic equivalent, in a suitable solvent.

Synthesis of this compound start 5-(Trifluoromethyl)pyridin-2-amine intermediate N-(2-chloroethyl)-5-(trifluoromethyl)pyridin-2-amine intermediate start->intermediate Reaction reagent Chloroacetaldehyde (or equivalent) reagent->intermediate product This compound intermediate->product Intramolecular Cyclization

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the synthesis of analogous imidazo[1,2-a]pyridines and serves as a validated starting point for laboratory synthesis.[10]

  • Reaction Setup: To a solution of 5-(trifluoromethyl)pyridin-2-amine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 80-90 °C) and stirred for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Causality behind Experimental Choices: The choice of a protic solvent like ethanol facilitates the initial nucleophilic attack of the amino group on the aldehyde. Heating is necessary to promote both the initial condensation and the subsequent intramolecular cyclization. The use of a slight excess of chloroacetaldehyde ensures the complete consumption of the starting amine.

Chemical Reactivity and Functionalization

The electronic properties of the imidazo[1,2-a]pyridine ring system, further influenced by the strongly electron-withdrawing trifluoromethyl group, dictate its reactivity.

C3-Position Functionalization

The C3 position of the imidazo[1,2-a]pyridine core is known to be particularly nucleophilic and susceptible to electrophilic substitution. This provides a strategic handle for introducing further diversity into the molecule. A variety of C-H functionalization reactions, including arylation, amination, and alkylation, have been developed for this position, often proceeding without the need for a metal catalyst.[4][11]

C3 Functionalization IMP 6-(CF3)Imidazo[1,2-a]pyridine Product 3-Substituted-6-(CF3)Imidazo[1,2-a]pyridine IMP->Product Electrophilic Attack at C3 E_plus Electrophile (E+) E_plus->Product

Caption: Electrophilic substitution at the C3 position.

This inherent reactivity at the C3 position is a key feature for medicinal chemists, allowing for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological studies on this compound are not extensively documented in publicly available literature, the broader class of imidazo[1,2-a]pyridine derivatives has shown immense promise in various therapeutic areas.

Anticancer Potential: Kinase Inhibition

A significant body of research points to the potential of imidazo[1,2-a]pyridine derivatives as potent anticancer agents.[12][13][14] Many of these compounds exert their effects by inhibiting key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

One of the most prominent targets for this class of compounds is the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway .[15][16] This pathway is frequently dysregulated in a wide range of human cancers. The imidazo[1,2-a]pyridine scaffold has been successfully utilized to develop potent and selective inhibitors of PI3K.[15] The trifluoromethyl group in the 6-position of our title compound could potentially enhance binding to the ATP-binding pocket of these kinases, a region that often contains hydrophobic subpockets.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor 6-(CF3)Imidazo[1,2-a]pyridine (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1

Caption: Potential inhibition of the PI3K/mTOR pathway.

The development of covalent inhibitors is another exciting frontier. The imidazo[1,2-a]pyridine scaffold has been explored for its potential to carry "warheads" that can form covalent bonds with specific amino acid residues in the target protein, leading to irreversible inhibition and prolonged therapeutic effects.[12]

Conclusion and Future Perspectives

This compound is a strategically designed molecule that combines the proven biological relevance of the imidazo[1,2-a]pyridine core with the advantageous properties imparted by trifluoromethyl substitution. Its straightforward synthesis and the potential for diverse functionalization at the C3 position make it an attractive starting point for the development of new chemical entities.

Future research should focus on the definitive synthesis and full spectroscopic characterization of this compound. Subsequently, a thorough biological evaluation is warranted, particularly focusing on its potential as a kinase inhibitor for cancer therapy. Screening against a panel of kinases, especially within the PI3K family, and in various cancer cell lines would be a logical next step to unlock the full therapeutic potential of this promising molecule.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of a Privileged Scaffold

The imidazo[1,2-a]pyridine core, a fused bicyclic 5,6-heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This distinction arises from its versatile biological activities and its presence in several marketed drugs, including zolpidem (an insomnia treatment), zolimidine (an anti-ulcer agent), and alpidem (an anxiolytic).[2] The unique structural and electronic properties of this nitrogen-bridged ring system allow for diverse substitutions, enabling the fine-tuning of its pharmacological profile. This guide provides a comprehensive technical overview of the multifaceted biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their mechanisms of action and the experimental methodologies used for their evaluation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents, exhibiting activity against a range of cancer cell lines, including breast, lung, colon, and melanoma.[3][4] Their antitumor effects are often attributed to their ability to interfere with key signaling pathways and cellular processes essential for cancer cell proliferation, survival, and metastasis.

Mechanism of Action: Targeting Key Oncogenic Pathways

A primary mechanism of the anticancer activity of many imidazo[1,2-a]pyridine compounds is the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling pathway.[4][5] This pathway is frequently hyperactivated in various cancers and plays a crucial role in cell growth, proliferation, and survival.[6] Certain derivatives have been designed as potent pan-PI3K or isoform-selective PI3K inhibitors, demonstrating efficacy in mouse xenograft models.[7] Inhibition of this pathway by imidazo[1,2-a]pyridine compounds can lead to cell cycle arrest and the induction of apoptosis.[4][6]

Another critical target for these compounds is the STAT3/NF-κB signaling pathway, which is a key link between inflammation and cancer.[8][9] By suppressing this pathway, imidazo[1,2-a]pyridine derivatives can reduce the expression of pro-inflammatory cytokines and genes involved in cell survival and proliferation, such as COX-2 and iNOS.[8][10]

The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cancer cell signaling and highlights the points of intervention for imidazo[1,2-a]pyridine-based inhibitors.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1 Anticancer_Assay_Workflow Start Synthesized Imidazo[1,2-a]pyridine Derivatives MTT MTT Assay (Cell Viability) Start->MTT Clonogenic Clonogenic Assay (Long-term Survival) Start->Clonogenic Mechanism Mechanism of Action Studies MTT->Mechanism Clonogenic->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot FlowCytometry Flow Cytometry (Apoptosis, Cell Cycle) Mechanism->FlowCytometry Lead Lead Compound Identification WesternBlot->Lead FlowCytometry->Lead STAT3_NFkB_Pathway Cytokines Pro-inflammatory Cytokines (e.g., IL-6, TNF-α) Receptors Cytokine Receptors Cytokines->Receptors JAK JAK Receptors->JAK Activation IKK IKK Receptors->IKK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation Inflammation Inflammatory Gene Expression (COX-2, iNOS) STAT3->Inflammation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->STAT3 Imidazopyridine->NFkB

References

Spectroscopic data for 6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the essential spectroscopic techniques for the structural elucidation and characterization of this compound derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and agrochemical research due to its diverse biological activities.[1][2] Accurate and unambiguous structural confirmation is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This document offers field-proven insights and detailed protocols for leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and UV-Visible (UV-Vis) spectroscopy in this context.

The Central Role of NMR Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the unambiguous structural determination of this compound derivatives. Its power lies in its ability to probe the chemical environment of individual nuclei (¹H, ¹³C, ¹⁹F), providing detailed information about connectivity, stereochemistry, and electronic structure. For this specific scaffold, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for complete characterization.

Expertise in Action: Interpreting the Spectra

The imidazo[1,2-a]pyridine core possesses a unique electronic landscape that gives rise to characteristic signals. The electron-withdrawing nature of the trifluoromethyl (-CF₃) group at the 6-position significantly influences the chemical shifts of nearby nuclei, a predictable effect that serves as a key diagnostic tool.

  • ¹H NMR Spectroscopy : The aromatic protons on the bicyclic system typically appear in the downfield region (δ 7.0-9.5 ppm). The specific chemical shifts and coupling constants (J-values) allow for the precise assignment of each proton. For instance, the proton at position 5 is often the most downfield due to its proximity to the bridgehead nitrogen and the influence of the -CF₃ group.

  • ¹³C NMR Spectroscopy : The carbon spectra provide a map of the carbon skeleton. A critical diagnostic signal is the carbon attached to the fluorine atoms (C-CF₃), which appears as a quartet due to ¹JC-F coupling. The carbons of the pyridine ring are also influenced by the -CF₃ substituent.

  • ¹⁹F NMR Spectroscopy : This experiment is indispensable for confirming the presence and integrity of the trifluoromethyl group. A single sharp signal in the expected region (around -60 to -70 ppm relative to CFCl₃) is a definitive indicator of the -CF₃ moiety.[3]

Data Presentation: Representative NMR Data

The following tables summarize typical NMR data for a substituted this compound derivative, synthesized for illustrative purposes.[4]

Table 1: ¹H NMR Spectroscopic Data (600 MHz, DMSO-d₆)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-59.05s-
H-77.88d9.5
H-87.80d9.5
H-28.70s-
H-38.49s-

Table 2: ¹³C NMR Spectroscopic Data (150 MHz, DMSO-d₆)

Carbon AssignmentChemical Shift (δ, ppm)
C-2148.6
C-3118.0
C-5136.8
C-6121.2
C-7122.2
C-8118.4
C-8a143.8
C-CF₃124.0 (q)
-CF₃125.0 (q)
Experimental Protocol: NMR Analysis

A self-validating protocol ensures reproducibility and high-quality data.

  • Sample Preparation : Accurately weigh 5-10 mg of the purified derivative and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure complete dissolution.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup : Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion.

  • Data Acquisition :

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • If necessary, perform 2D experiments like COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C correlation) for complete structural assignment.

  • Data Processing : Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs) to obtain the final spectra.

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Compound (5-10 mg) B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Tune & Shim Spectrometer C->D Insert Sample E Acquire 1H, 13C, 19F Spectra D->E F Acquire 2D Spectra (Optional) E->F G Fourier Transform & Phasing F->G H Chemical Shift Referencing G->H I Assign Signals & Elucidate Structure H->I

Caption: Standard workflow for NMR-based structural elucidation.

Mass Spectrometry for Molecular Weight and Formula Confirmation

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For novel this compound derivatives, High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.

Expertise in Action: Interpreting Mass Spectra

Electrospray Ionization (ESI) is a soft ionization technique well-suited for these compounds, typically producing a protonated molecular ion [M+H]⁺. The high mass accuracy of modern instruments (e.g., Orbitrap, TOF) allows for the calculation of the molecular formula, providing a high degree of confidence in the compound's identity. This is a self-validating step; the experimentally determined exact mass must match the theoretically calculated mass within a narrow tolerance (typically < 5 ppm).

Data Presentation: HRMS Data

Table 3: Representative High-Resolution Mass Spectrometry (HRMS) Data

Compound FormulaCalculated Mass [M+H]⁺Observed Mass [M+H]⁺
C₈H₅F₃N₂ (Parent Core)187.0478187.0475
C₉H₄ClF₃N₂O₂ (Derivative Example)[5]264.9986264.9989
Experimental Protocol: ESI-MS Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 10-100 µg/mL) in a suitable solvent such as acetonitrile or methanol. The solvent should be of high purity (LC-MS grade).

  • Instrument Setup : Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion : Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition : Acquire the mass spectrum in positive ion mode over a relevant m/z range.

  • Data Analysis : Identify the molecular ion peak ([M+H]⁺) and compare its exact mass to the calculated mass for the proposed formula.

Visualization: Mass Spectrometry Workflow

MS_Workflow A Prepare Dilute Solution (LC-MS Grade Solvent) C Infuse Sample into ESI Source A->C B Calibrate Mass Spectrometer D Acquire Spectrum (Positive Ion Mode) B->D C->D E Determine Exact Mass of [M+H]+ D->E F Compare Observed vs. Calculated Mass E->F

Caption: General workflow for HRMS analysis via ESI.

FTIR Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[6] It is based on the absorption of infrared radiation, which excites molecular vibrations.

Expertise in Action: Key Vibrational Bands

For this compound derivatives, FTIR is particularly useful for confirming the presence of the -CF₃ group, which exhibits very strong and characteristic C-F stretching vibrations. The aromatic C-H and C=C/C=N stretching vibrations of the heterocyclic core are also readily identifiable.

Data Presentation: Characteristic FTIR Absorptions

Table 4: Key FTIR Absorption Bands

Vibrational ModeWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
C=N Stretch1650 - 1580Medium
Aromatic C=C Ring Stretch1600 - 1450Medium
C-F Stretch (-CF₃)1350 - 1100Strong
Aromatic C-H Bend (out-of-plane)900 - 675Strong

Note: These ranges are approximate and can be influenced by the specific substitution pattern.

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.[7]

  • Background Scan : Record a background spectrum of the clean ATR crystal. This is crucial for correcting for atmospheric CO₂ and H₂O absorptions.

  • Sample Application : Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis : The final spectrum is automatically generated as the background is subtracted from the sample scan. Identify the key absorption bands and compare them to known values.

Visualization: FTIR Workflow

FTIR_Workflow A Clean ATR Crystal B Collect Background Spectrum A->B C Apply Solid Sample to Crystal A->C D Acquire Sample Spectrum B->D C->D E Identify Characteristic Bands (e.g., C-F) D->E

Caption: Simplified workflow for ATR-FTIR analysis.

UV-Visible Spectroscopy for Electronic Properties

UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.[8] The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state.

Expertise in Action: Analyzing Electronic Transitions

The imidazo[1,2-a]pyridine core is a chromophore that exhibits characteristic π-π* transitions. The position of the maximum absorption wavelength (λmax) is sensitive to the substitution pattern on the ring. Electron-donating or electron-withdrawing groups can cause bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shifts, respectively. This technique is valuable for studying the electronic effects of different substituents and for quantitative analysis using the Beer-Lambert law. Novel fluorophores based on this scaffold have been developed by tuning these properties.[9]

Data Presentation: UV-Vis Absorption Data

Table 5: Representative UV-Vis Absorption Maxima (λmax)

Compound TypeSolventλmax (nm)
Substituted imidazo[1,2-a]pyridine core[9]Acetonitrile~250-270, ~300-330
Experimental Protocol: UV-Vis Analysis
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Blank Measurement : Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement : Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).

  • Data Analysis : Identify the wavelength(s) of maximum absorbance (λmax).

Visualization: UV-Vis Analysis Workflow

UVVis_Workflow A Prepare Dilute Solution (UV-grade Solvent) C Place Sample in Cuvette A->C B Record Blank Spectrum (Solvent Only) D Record Sample Absorption Spectrum B->D C->D E Identify λmax and Absorbance D->E

Caption: Standard procedure for acquiring a UV-Vis spectrum.

Integrated Approach: A Self-Validating System

The true power of spectroscopic characterization comes from the synergistic integration of these techniques. Each method provides a piece of the structural puzzle, and together they form a self-validating system that leaves no room for ambiguity.

Visualization: Integrated Characterization Strategy

Integrated_Workflow cluster_Primary Primary Characterization cluster_Secondary Secondary Characterization Start Synthesized Compound MS HRMS (Confirm Formula) Start->MS NMR NMR (1H, 13C, 19F) (Determine Connectivity) Start->NMR End Structurally Confirmed Derivative MS->End Formula OK? NMR->End Structure OK? FTIR FTIR (Confirm Functional Groups) UVVis UV-Vis (Probe Electronic Properties) End->FTIR End->UVVis

Caption: An integrated workflow for the complete spectroscopic characterization of a novel derivative.

References

An In-depth Technical Guide to the Discovery of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its presence in numerous marketed drugs and its wide array of biological activities.[1][2][3] This guide provides a comprehensive overview of the discovery of novel imidazo[1,2-a]pyridine derivatives, covering advanced synthetic methodologies, in-depth structure-activity relationship (SAR) studies, and their diverse therapeutic applications. From anticancer and antimicrobial to neuroprotective agents, this document serves as a technical resource for professionals engaged in the design and development of next-generation therapeutics based on this versatile scaffold.

The Imidazo[1,2-a]pyridine Core: A Scaffold of Therapeutic Privilege

The imidazo[1,2-a]pyridine system is a bicyclic aromatic heterocycle formed by the fusion of an imidazole and a pyridine ring.[4] This unique structural arrangement confers favorable physicochemical properties, including metabolic stability and good oral bioavailability, making it an attractive core for drug design.[1][3] Marketed drugs such as zolpidem (for insomnia), alpidem (an anxiolytic), and zolimidine (a gastroprotective agent) underscore the therapeutic success of this scaffold.[2][5]

The versatility of the imidazo[1,2-a]pyridine ring allows for substitutions at multiple positions, enabling the fine-tuning of pharmacological activity and the exploration of diverse chemical spaces. This guide will delve into the key aspects of leveraging this scaffold for the discovery of novel drug candidates.

Strategic Synthesis of Imidazo[1,2-a]pyridine Derivatives

The construction of the imidazo[1,2-a]pyridine core can be achieved through various synthetic routes, each offering distinct advantages in terms of efficiency, substrate scope, and regioselectivity. The choice of synthetic strategy is often dictated by the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Approaches

Historically, the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine with an α-haloketone, has been a cornerstone for imidazo[1,2-a]pyridine synthesis.[4] While robust, this method often requires harsh reaction conditions. Modern advancements have led to the development of milder and more efficient protocols.

Recent synthetic strategies focus on transition metal-catalyzed reactions, multi-component reactions (MCRs), and photocatalytic methods.[6] Copper-catalyzed reactions, for instance, have been extensively used for the synthesis of these derivatives through various mechanisms like double decarboxylative coupling, oxidative coupling, and annulation reactions.[6]

One-pot, three-component reactions involving a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper, provide a direct and efficient route to a wide range of imidazo[1,2-a]pyridine compounds.[4] Microwave-assisted synthesis has also emerged as a powerful tool, significantly reducing reaction times and improving yields.[4]

Experimental Protocol: A General One-Pot, Three-Component Synthesis

This protocol outlines a general procedure for the synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines, a common structural motif in biologically active derivatives.

Materials:

  • Substituted 2-aminopyridine (1.0 mmol)

  • Aromatic aldehyde (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Copper(I) iodide (CuI) (10 mol%)

  • Solvent (e.g., DMF, DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the substituted 2-aminopyridine, aromatic aldehyde, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, followed by the terminal alkyne.

  • Stir the reaction mixture at a specified temperature (e.g., 80-120 °C) for the required time (monitored by TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.

Causality: The copper catalyst is crucial for facilitating the coupling of the three components. The one-pot nature of this reaction enhances efficiency by avoiding the isolation of intermediates, thereby saving time and resources.

Synthetic Workflow Diagram

G cluster_start Starting Materials cluster_reagents Reagents & Conditions 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Terminal Alkyne Terminal Alkyne Terminal Alkyne->One-Pot Reaction Cu(I) Catalyst Cu(I) Catalyst Cu(I) Catalyst->One-Pot Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->One-Pot Reaction Heat Heat Heat->One-Pot Reaction Workup & Purification Workup & Purification One-Pot Reaction->Workup & Purification Final Product Imidazo[1,2-a]pyridine Derivative Workup & Purification->Final Product

Caption: General workflow for the one-pot synthesis of imidazo[1,2-a]pyridines.

Structure-Activity Relationship (SAR) Studies: Decoding Pharmacological Activity

Understanding the relationship between the chemical structure of a compound and its biological activity is paramount in drug discovery. For imidazo[1,2-a]pyridine derivatives, SAR studies have been instrumental in optimizing their potency and selectivity for various biological targets.

Key Positions for Modification and Their Impact

Systematic modifications at different positions of the imidazo[1,2-a]pyridine ring have revealed critical insights:

  • Position 2: Substituents at this position often play a significant role in modulating the potency and selectivity of the compounds. For instance, in a series of autotaxin inhibitors, an ethyl group at position 2 was found to point towards the catalytic pocket of the enzyme.[7]

  • Position 3: This position is frequently a site for introducing diversity. In the context of antimycobacterial agents, imidazo[1,2-a]pyridine-3-carboxamides have shown remarkable potency.[4]

  • Position 6: Modifications at this position can influence pharmacokinetic properties. In the development of autotaxin inhibitors, a range of substituents were tolerated without a significant loss of potency.[7]

  • Position 8: Imidazo[1,2-a]pyridine-8-carboxamides have been identified as a novel lead series with antimycobacterial activity.[8]

Case Study: SAR of Imidazo[1,2-a]pyridines as Autotaxin Inhibitors

A high-throughput screening campaign identified an imidazo[1,2-a]pyridine series as inhibitors of autotaxin (ATX), an enzyme implicated in cancer and inflammation.[7] Subsequent SAR exploration led to the following key findings:

  • Pivotal Core: The imidazo[1,2-a]pyridine core occupies a central position in the T-shaped groove of the ATX catalytic domain.[7]

  • Position 3 Substituents: Slight structural changes at this position had a strong impact on activity, highlighting its importance for binding.[7]

  • Position 6 Substituents: A variety of substituents were well-tolerated, suggesting this position could be modified to improve physicochemical properties without compromising potency.[7]

This systematic approach led to the discovery of highly potent compounds with in vivo efficacy.[7]

SAR Visualization

Caption: Key positions for SAR studies on the imidazo[1,2-a]pyridine scaffold.

Diverse Therapeutic Applications

The structural versatility of imidazo[1,2-a]pyridines has led to their exploration in a wide range of therapeutic areas.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting various key signaling pathways and enzymes involved in cancer progression.[9] They have been shown to inhibit cyclin-dependent kinases (CDKs), vascular endothelial growth factor receptor (VEGFR), and phosphoinositide 3-kinase (PI3K).[9]

Target Therapeutic Rationale Reference
CDKsInhibition of cell cycle progression.[9]
VEGFRAnti-angiogenic effects.[9]
PI3KDisruption of cell growth and survival pathways.[9]
Antimicrobial and Antitubercular Activity

Several imidazo[1,2-a]pyridine derivatives have exhibited potent activity against a range of bacterial and mycobacterial strains, including multidrug-resistant Mycobacterium tuberculosis.[4][8] The imidazo[1,2-a]pyridine-3-carboxamide scaffold, in particular, has emerged as a promising class of antimycobacterial agents.[4] Some of these compounds have been shown to target QcrB, a component of the electron transport chain, which is essential for energy production in M. tuberculosis.[5]

Neuroprotective and CNS Applications

The ability of certain imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier has made them attractive candidates for treating central nervous system (CNS) disorders.[4] Notably, derivatives have been developed as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease.[10] The compound [125I]16(IMPY) has shown excellent brain uptake and washout in preclinical studies.[10]

Future Perspectives and Conclusion

The discovery of novel imidazo[1,2-a]pyridine derivatives continues to be a vibrant area of research in medicinal chemistry. Future efforts will likely focus on:

  • Development of more efficient and sustainable synthetic methods: This includes the exploration of flow chemistry and biocatalysis.

  • Application of computational methods: In silico screening and molecular modeling will play an increasingly important role in the rational design of new derivatives with improved potency and selectivity.

  • Exploration of novel biological targets: The versatility of the scaffold suggests that it may have utility against a wider range of diseases than currently explored.

References

The Core Mechanism of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyridine core is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1] Its unique electronic and structural properties make it a versatile scaffold for designing targeted therapies. The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position is a key design element, leveraging the CF3 moiety's ability to enhance metabolic stability, lipophilicity, and target binding affinity.[2][3] This guide provides an in-depth exploration of the primary mechanism of action for the 6-(Trifluoromethyl)imidazo[1,2-a]pyridine class of compounds, with a focus on their role as potent kinase inhibitors in oncology. While this scaffold has shown promise in diverse therapeutic areas, including antitubercular and central nervous system applications, its most extensively documented and compelling activity lies in the targeted inhibition of cancer-related signaling pathways.[4]

Primary Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Cascade

A substantial body of evidence points to the inhibition of the phosphoinositide-3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway as the principal anticancer mechanism of this compound derivatives.[5][6] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent driver of tumorigenesis and therapeutic resistance.[7]

Molecular Target: Phosphoinositide-3-Kinase (PI3K)

The primary molecular target for many compounds in this class is PI3K, particularly the Class I isoform, PI3Kα (p110α).[6][8] These molecules act as ATP-competitive inhibitors, binding to the kinase domain of the p110α catalytic subunit and preventing the phosphorylation of its substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), to phosphatidylinositol-3,4,5-trisphosphate (PIP3).

The trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core plays a crucial role in this interaction. X-ray co-crystal structures of analogous compounds have revealed that the trifluoromethyl group can fit snugly into a hydrophobic "hot spot" within the ATP-binding pocket, enhancing the potency and selectivity of the inhibitor.[9]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Survival S6K->CellGrowth fourEBP1->CellGrowth Inhibits (when active) Inhibitor 6-(Trifluoromethyl)imidazo [1,2-a]pyridine Inhibitor->PI3K Inhibits

Figure 1: Simplified signaling pathway of PI3K/Akt/mTOR and the inhibitory action of this compound.

Downstream Effects: Induction of Cell Cycle Arrest and Apoptosis

By inhibiting PI3K, these compounds effectively halt the downstream signaling cascade. The subsequent reduction in Akt and mTOR activity leads to a cascade of cellular events that are detrimental to cancer cell survival:

  • Cell Cycle Arrest: The inhibition of the PI3K/Akt/mTOR pathway can lead to cell cycle arrest, often at the G2/M phase.[7] This is mediated through the downregulation of key cell cycle regulatory proteins such as cyclin B1 and CDK1.[7]

  • Induction of Apoptosis: The disruption of this pro-survival pathway triggers programmed cell death, or apoptosis. This is often characterized by the release of cytochrome c from the mitochondria and the activation of caspases, such as caspase-3 and caspase-8.[10]

Experimental Validation of the Mechanism of Action

A robust understanding of the mechanism of action is paramount in drug development. The following experimental protocols are standard for validating the activity of this compound derivatives.

Protocol 1: In Vitro Kinase Inhibition Assay (PI3Kα)

Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the PI3Kα isoform.

Methodology:

  • Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP (with a radioactive or fluorescent label), kinase buffer, and the test compound.

  • Assay Procedure:

    • The test compound is serially diluted and incubated with PI3Kα in the kinase buffer.

    • The kinase reaction is initiated by the addition of PIP2 and labeled ATP.

    • The reaction is allowed to proceed for a specified time at a controlled temperature.

    • The reaction is then stopped, and the amount of phosphorylated product (PIP3) is quantified. This can be done using various methods, such as a scintillation proximity assay or fluorescence polarization.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol 2: Cellular Proliferation Assay

Objective: To assess the cytostatic or cytotoxic effects of the compound on cancer cell lines.

Methodology:

  • Cell Lines: A panel of cancer cell lines, particularly those with known PI3K pathway mutations (e.g., HCC827, A375, HeLa), should be used.[7][8]

  • Assay Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with a range of concentrations of the test compound.

    • After a defined incubation period (e.g., 48-72 hours), cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined.

Protocol 3: Western Blot Analysis of Pathway Modulation

Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway in a cellular context.

Methodology:

  • Cell Treatment and Lysis: Cancer cells are treated with the test compound at various concentrations for a specified time. The cells are then lysed to extract total protein.

  • SDS-PAGE and Western Blotting:

    • Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF).

    • The membrane is incubated with primary antibodies specific for key proteins in the PI3K/Akt/mTOR pathway, including phosphorylated forms (e.g., p-Akt, p-mTOR, p-S6K) and total protein levels.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.

  • Data Analysis: The intensity of the protein bands is quantified to determine the dose-dependent effect of the compound on the phosphorylation status of the pathway components.

cluster_invitro In Vitro cluster_cellular Cellular cluster_invivo In Vivo KinaseAssay PI3Kα Kinase Assay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase ProliferationAssay Cell Proliferation Assay IC50_Cell Determine Cellular IC50 ProliferationAssay->IC50_Cell WesternBlot Western Blot (p-Akt, p-mTOR) PathwayModulation Confirm Pathway Inhibition WesternBlot->PathwayModulation FlowCytometry Flow Cytometry (Cell Cycle, Apoptosis) CellularEffects Assess Cellular Effects FlowCytometry->CellularEffects Xenograft Mouse Xenograft Model Efficacy Evaluate In Vivo Efficacy Xenograft->Efficacy Start Compound Synthesis Start->KinaseAssay IC50_Kinase->ProliferationAssay IC50_Cell->WesternBlot PathwayModulation->FlowCytometry CellularEffects->Xenograft End Lead Optimization Efficacy->End

Figure 2: A typical experimental workflow for validating the mechanism of action of a this compound-based kinase inhibitor.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for imidazo[1,2-a]pyridine derivatives targeting the PI3K pathway and cancer cell lines. It is important to note that specific values will vary depending on the full chemical structure of the derivative.

Compound ClassTargetIC50 (nM)Cell LineCellular IC50 (µM)Reference
Imidazo[1,2-a]pyridine derivativePI3Kα1.8--[8]
Thiazole-substituted imidazo[1,2-a]pyridinePI3Kα2.8A375 (Melanoma)0.14[6][8]
Thiazole-substituted imidazo[1,2-a]pyridinePI3Kα2.8HeLa (Cervical)0.21[6][8]
6'-alkoxy imidazopyridinePI3Kα-A2780 (Ovarian)Potent[9]

Broader Mechanistic Considerations and Future Directions

While PI3K inhibition is a primary mechanism, the versatility of the imidazo[1,2-a]pyridine scaffold means that derivatives can be engineered to target other key proteins in cancer and other diseases.[11] For example, modifications to the core structure have yielded potent inhibitors of:

  • Tubulin Polymerization: Certain imidazo[1,2-a]pyridine-oxadiazole hybrids have been shown to inhibit tubulin polymerization, leading to mitotic arrest and apoptosis.[12][13]

  • Receptor Tyrosine Kinases (RTKs): Derivatives have been developed that show inhibitory activity against RTKs such as VEGFR, EGFR, and FLT3.[11][12][14]

  • KRAS G12C: The scaffold has been successfully utilized to develop covalent inhibitors of the KRAS G12C mutant, a challenging target in oncology.[15]

The future of drug discovery with the this compound scaffold lies in the continued exploration of structure-activity relationships to develop highly selective inhibitors for a range of therapeutic targets. The insights provided in this guide serve as a foundational understanding for researchers aiming to harness the full potential of this remarkable chemical entity.

References

A Senior Application Scientist’s Guide to Hirshfeld Surface Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Imidazo[1,2-a]pyridine and its derivatives represent a critical class of N-heterocyclic compounds, foundational to numerous therapeutic agents due to their wide-ranging biological activities, including antiviral, anti-inflammatory, and antiulcer effects[1][2]. The efficacy and solid-state properties of these active pharmaceutical ingredients (APIs), such as stability and bioavailability, are intrinsically linked to their three-dimensional molecular arrangement and the landscape of intermolecular interactions within the crystal lattice. Hirshfeld surface analysis has emerged as an indispensable computational tool for crystallographers and drug development professionals, offering a visually intuitive and quantitative method to decode the complex network of non-covalent interactions that govern crystal packing[3][4]. This guide provides an in-depth exploration of the theoretical underpinnings and practical application of Hirshfeld surface analysis for the characterization of imidazo[1,2-a]pyridine derivatives, demonstrating its power in rationalizing crystal packing and informing the design of novel pharmaceutical materials.

The Rationale: Why Hirshfeld Surface Analysis is Critical for Imidazo[1,2-a]pyridine Research

The biological function of a molecule is dictated by its structure. In the solid state, this extends beyond mere atomic connectivity to the subtle art of molecular assembly. For imidazo[1,2-a]pyridines, understanding the crystal packing is not an academic exercise; it is fundamental to controlling the physicochemical properties of the drug substance. Intermolecular interactions such as hydrogen bonds, π–π stacking, and van der Waals forces dictate everything from melting point and solubility to tabletability and polymorphism[5].

Hirshfeld surface analysis provides a holistic framework to investigate these interactions. Unlike conventional methods that focus on specific atom-pair distances, this technique partitions the crystal space based on electron density, defining a unique surface for each molecule where its contribution to the total electron density is equal to the contribution from all surrounding molecules[6][7]. By mapping various properties onto this surface, we can generate a rich, detailed picture of the molecule's immediate environment, transforming abstract crystallographic data into chemically meaningful insights.

Core Concepts:
  • Hirshfeld Surface: A 3D isosurface representing the region in a crystal where the promolecule (the molecule of interest) dominates the electron density contribution over the procrystal (the entire crystal)[6]. Its shape is a direct consequence of the intermolecular interactions at play.

  • d_norm Surface: The most common visualization, the d_norm surface, is colored based on a normalized contact distance. It combines the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms[8]. This mapping immediately highlights significant intermolecular contacts:

    • Red Spots: Indicate contacts shorter than the sum of van der Waals radii, representing the strongest interactions, typically hydrogen bonds[5][8].

    • White Areas: Represent contacts approximately equal to the van der Waals separation.

    • Blue Areas: Indicate regions with longer contacts, where interactions are weaker.

  • 2D Fingerprint Plots: These plots are a quantitative summary of the Hirshfeld surface, plotting d_e against d_i for every point on the surface[9][10]. The resulting 2D histogram is a unique "fingerprint" for the molecule in its crystal environment, and the plot can be decomposed to quantify the percentage contribution of different types of atomic contacts (e.g., H···H, C···H, O···H) to the overall crystal packing[5][11].

Experimental and Computational Workflow

The successful application of Hirshfeld surface analysis hinges on a robust and logical workflow, beginning with high-quality crystallographic data and culminating in a detailed quantitative analysis.

G cluster_0 Phase 1: Data Acquisition & Preparation cluster_1 Phase 2: Hirshfeld Surface Calculation (CrystalExplorer) cluster_2 Phase 3: Data Analysis & Interpretation A Single Crystal X-ray Diffraction (SC-XRD) B Structure Solution & Refinement A->B Raw Data C Generate Crystallographic Information File (.cif) B->C Refined Model D Load .cif File into CrystalExplorer C->D E Generate High-Resolution Hirshfeld Surface D->E F Map Properties onto Surface (d_norm, Shape Index, Curvedness) E->F G Generate 2D Fingerprint Plot F->G H Decompose Fingerprint Plot by Atom Pairs (e.g., H···H, C···H, N···H) G->H I Quantify Interaction Contributions (%) H->I J Correlate Findings with Physicochemical Properties I->J

Caption: Workflow for Hirshfeld analysis of imidazo[1,2-a]pyridines.

Detailed Protocol: Performing Hirshfeld Surface Analysis with CrystalExplorer

The following protocol outlines the standard procedure using the CrystalExplorer software, which is widely adopted for this type of analysis[12][13].

  • Input Data:

    • Prerequisite: A refined Crystallographic Information File (.cif) from single-crystal X-ray diffraction analysis is required.

    • Action: Launch CrystalExplorer. Go to File > Open and select your .cif file[14]. The crystal structure will be displayed in the main window.

  • Surface Generation:

    • Causality: The molecule of interest must be selected to define the promolecule for the calculation. High resolution is crucial for generating accurate and meaningful fingerprint plots[15].

    • Action: Double-click on any atom within the molecule you wish to analyze. The entire molecule will be highlighted.

    • Action: Click the "Generate Surface" icon in the toolbar. In the dialog box, ensure the surface type is set to "Hirshfeld". Select a "High" quality resolution. Click "OK". A 3D Hirshfeld surface will be generated and displayed around the selected molecule.

  • Mapping Surface Properties:

    • Causality: Different mapped properties reveal different types of interactions. d_norm is essential for hydrogen bonds and close contacts, while Shape Index and Curvedness are particularly useful for identifying the complementary surfaces characteristic of π–π stacking[2][5].

    • Action: In the "Surface" controller window (usually at the bottom right), use the "Property" dropdown menu to select d_norm. The surface will be colored according to normalized contact distances.

    • Action: Repeat this step to visualize other properties like Shape Index and Curvedness to build a comprehensive picture of the interaction landscape.

  • Fingerprint Plot Generation and Analysis:

    • Causality: This step translates the 3D surface information into a 2D quantitative summary, allowing for the precise quantification of intermolecular contacts.

    • Action: With the Hirshfeld surface selected, click the "Display Fingerprint Plot" icon[11]. A new window will appear showing the overall 2D fingerprint plot.

    • Action: To quantify contributions, use the options within the fingerprint window to "delineate" the plot. This involves selecting specific atom pairs (e.g., Element 1: H, Element 2: H) to see their exclusive contribution to the total surface. The percentage contribution is displayed.

    • Action: Systematically delineate the plot for all relevant atom pairs (H···H, C···H, O···H, N···H, C···C, etc.) and record the percentage values. Ensure "Include reciprocal contacts" is checked for a complete analysis[14].

Interpreting the Data for Imidazo[1,2-a]pyridine Derivatives

The true power of this technique lies in interpreting the generated surfaces and plots in the context of the molecule's chemical structure. Imidazo[1,2-a]pyridines, with their fused aromatic rings and potential for hydrogen bonding, exhibit a rich variety of interactions.

G cluster_FP 2D Fingerprint Plot (de vs. di) cluster_Interactions Key Intermolecular Interactions cluster_evidence Visual Evidence on Surface HS 3D Hirshfeld Surface (d_norm mapped) FP Full Fingerprint HS->FP Deconstruction RedSpots Bright Red Spots on d_norm surface ShapeIdx Red/Blue Triangles on Shape Index HB Hydrogen Bonds (e.g., N-H···N, C-H···O) FP->HB Sharp Spikes HH H···H Contacts (van der Waals) FP->HH Large Central Region CH C-H···π Interactions FP->CH Prominent 'Wings' Pi π–π Stacking RedSpots->HB ShapeIdx->Pi

Caption: Correlating Hirshfeld surfaces with interaction types.

Quantitative Analysis: A Comparative Overview

By decomposing the 2D fingerprint plots, we can generate a quantitative breakdown of the intermolecular contacts. This allows for direct comparison between different derivatives, revealing how subtle changes in substitution can significantly alter the crystal packing environment.

CompoundH···H (%)C···H/H···C (%)O···H/H···O (%)N···H/H···N (%)C···C (%)Other (%)Reference
N-tert-butyl-2-(4-methoxyphenyl)-5-methylimidazo[1,2-a]pyridin-3-amine68.312.19.86.40.03.4[1]
N-tert-butyl-2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridin-3-amine71.615.9-9.10.03.4[1]
2-oxo-2-phenylethyl 3-nitroso-2-phenylimidazo[1,2-a]pyridine-8-carboxylate36.220.520.04.54.314.5[16]
Dichloridobis(imidazo[1,2-a]pyridine-κN¹)cobalt(II)49.512.1-4.17.327.0[2]

Table 1: Percentage contributions of the most significant intermolecular contacts to the total Hirshfeld surface for selected imidazo[1,2-a]pyridine derivatives.

Field-Proven Insights:

  • Dominance of H···H Contacts: As seen in the table, H···H contacts consistently make up the largest portion of the Hirshfeld surface[1][7][16]. This is typical for organic molecules and reflects the high abundance of hydrogen atoms on the molecular periphery, forming a dense network of van der Waals interactions that are crucial for overall packing efficiency.

  • Identifying Key Hydrogen Bonds: The sharp, distinct spikes at low d_e and d_i values in the fingerprint plots are unambiguous signatures of hydrogen bonds[5][17]. For imidazo[1,2-a]pyridines, C—H···O, N—H···N, and C—H···N interactions are common and appear as bright red spots on the d_norm surface, indicating close contact[1][2][18]. The quantitative contribution of O···H and N···H contacts (Table 1) directly reflects the importance of these directional interactions in stabilizing the crystal structure.

  • Visualizing π–π Stacking: The fused aromatic system of the imidazo[1,2-a]pyridine core makes it prone to π–π stacking interactions. While the C···C contribution in the fingerprint plot can hint at this, the most definitive evidence comes from the Shape Index and Curvedness surfaces. Adjacent red ('hollow') and blue ('bump') triangles on the Shape Index map are a classic indicator of π–π stacking[5]. These interactions are critical in forming layered supramolecular assemblies[2].

  • The Role of C-H···π Interactions: These weaker hydrogen bonds, where a C-H bond interacts with the face of an aromatic ring, are also significant. They manifest as characteristic "wings" in the 2D fingerprint plot[1][9]. The significant C···H/H···C contribution seen across all derivatives in Table 1 underscores the collective importance of these interactions in the crystal packing.

Application in Drug Development and Materials Science

The insights gained from Hirshfeld surface analysis are not merely descriptive; they are predictive and prescriptive, directly impacting the drug development pipeline.

  • Polymorph Screening and Control: Different polymorphs of an API can have drastically different solubilities and stabilities. Hirshfeld analysis can be used to rationalize the stability of a desired polymorph by quantifying its more favorable interaction energies and packing motifs compared to other, less stable forms[5].

  • Co-crystal Design: By understanding the primary interaction sites (e.g., hydrogen bond donors and acceptors) on the surface of an imidazo[1,2-a]pyridine derivative, scientists can rationally select co-formers that will form complementary and robust interactions, leading to the design of new co-crystals with tailored properties like improved solubility[10].

  • Structure-Property Relationships: By analyzing a series of derivatives, researchers can establish clear relationships between chemical modifications and changes in crystal packing. For example, adding a strong hydrogen bond donor may completely reorganize the crystal packing from a π-stacked arrangement to a hydrogen-bonded network, with predictable consequences for the material's properties.

Conclusion

Hirshfeld surface analysis provides a powerful, multi-faceted approach to understanding the solid-state behavior of imidazo[1,2-a]pyridine derivatives. By moving beyond a simple list of bond lengths and angles, it offers a holistic view of the intermolecular forces that dictate crystal architecture. The ability to both visualize interactions through 3D mapped surfaces and quantify their relative importance via 2D fingerprint plots provides an unparalleled level of insight. For researchers and scientists in drug development, mastering this technique is a crucial step towards the rational design and control of crystalline pharmaceutical materials, ensuring the development of safer, more effective medicines.

References

The Imidazo[1,2-a]pyridine Core: A Technical Guide to a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine ring system stands as a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold." This bicyclic 5-6 fused heterocycle is prominently featured in a variety of marketed drugs, demonstrating a remarkable versatility to interact with a wide array of biological targets.[1][2][3][4] Its inherent physicochemical properties, synthetic accessibility, and proven clinical success have cemented its status as a go-to template for the design of novel therapeutic agents. This technical guide provides an in-depth analysis of the imidazo[1,2-a]pyridine core, intended for researchers, scientists, and drug development professionals. We will explore its fundamental physicochemical attributes, delve into its diverse pharmacological applications with a focus on key drug case studies, detail robust synthetic methodologies, and offer a forward-looking perspective on its future in drug discovery.

Introduction: The "Privileged Scaffold" Paradigm

In the lexicon of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. These structures are not merely passive skeletons but possess intrinsic drug-like qualities, offering a favorable starting point for library design and lead optimization. The imidazo[1,2-a]pyridine system epitomizes this concept. Its rigid, planar structure, combined with a unique distribution of nitrogen atoms, provides a versatile platform for introducing diverse functionalities in a well-defined three-dimensional space. This allows for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired biological activity and a favorable safety profile.

Several commercially successful drugs, including Zolpidem, Alpidem, Olprinone, and Saripidem, are built upon this core, underscoring its therapeutic relevance across different disease areas such as neurology, cardiology, and infectious diseases.[1][3][5]

Physicochemical and Structural Attributes of the Core

The imidazo[1,2-a]pyridine scaffold's success is deeply rooted in its fundamental molecular properties. The fusion of an imidazole and a pyridine ring creates a unique electronic landscape. The pyridine ring acts as an electron-withdrawing group, while the imidazole ring can act as an electron donor. This electronic duality, coupled with the presence of a bridgehead nitrogen atom and a pyridine nitrogen, allows for a range of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination.

dot graph "Imidazo_1_2_a_pyridine_Core" { layout=neato; node [shape=plaintext]; edge [style=invis];

} A diagram of the Imidazo[1,2-a]pyridine core structure.

Key Physicochemical Properties:

PropertyTypical Range/ValueSignificance in Drug Design
Molecular Weight 118.14 g/mol (unsubstituted)Provides a low molecular weight starting point, allowing for the addition of various substituents while adhering to Lipinski's Rule of Five.
logP 1.3 (unsubstituted)Indicates good lipophilicity, which is crucial for membrane permeability and reaching intracellular targets. Can be readily modulated with substituents.
pKa ~5.5 (for the pyridine nitrogen)The basicity of the pyridine nitrogen can be tuned to influence solubility, salt formation, and target engagement.
Topological Polar Surface Area (TPSA) 28.7 Ų (unsubstituted)A low TPSA suggests good oral bioavailability and blood-brain barrier penetration potential.
Hydrogen Bond Donors/Acceptors 0 Donors / 2 Acceptors (N1, N4)Offers opportunities for specific hydrogen bonding interactions with biological targets.

Data compiled from various chemical databases and computational predictions.

These properties provide a solid foundation for developing orally bioavailable drugs with the potential to cross the blood-brain barrier, a critical feature for central nervous system (CNS) active agents.

A Versatile Pharmacophore: Biological Activities and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold has demonstrated a broad spectrum of biological activities, leading to the development of drugs for a variety of therapeutic indications.[1][6][7][8]

Central Nervous System (CNS) Disorders

The most well-known application of the imidazo[1,2-a]pyridine core is in the treatment of CNS disorders, particularly insomnia and anxiety.

Case Study: Zolpidem (Ambien®)

Zolpidem is a widely prescribed hypnotic agent for the short-term treatment of insomnia.[9][10] Its mechanism of action involves acting as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the brain.[11][12] Unlike traditional benzodiazepines that bind non-selectively to various GABA-A receptor subtypes, zolpidem exhibits a high affinity for receptors containing the α1 subunit.[10][13] This selective binding is thought to be responsible for its potent sedative effects with relatively weaker anxiolytic, myorelaxant, and anticonvulsant properties.[10][11][13]

dot graph "Zolpidem_MOA" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Mechanism of action of Zolpidem at the GABA-A receptor.

Other CNS-Active Imidazo[1,2-a]pyridines:

  • Alpidem and Saripidem: These are anxiolytic agents that also modulate the GABA-A receptor.[14][15][16][17][18][19] Alpidem was withdrawn from the market due to hepatotoxicity, a stark reminder of the importance of thorough toxicological profiling in drug development.[14][16] Saripidem, like zolpidem, shows selectivity for the ω1 subtype of the GABA-A receptor.[17][18][20]

Cardiovascular Diseases

Case Study: Olprinone

Olprinone is a cardiotonic agent used in the treatment of acute heart failure.[21] It acts as a selective inhibitor of phosphodiesterase III (PDE3), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[22][23] By inhibiting PDE3, olprinone increases intracellular cAMP levels in cardiomyocytes and vascular smooth muscle cells.[22][23][24] This leads to a positive inotropic (increased heart muscle contraction) and a vasodilatory effect, which collectively improve cardiac output and reduce the workload on the heart.[21][23]

Anti-Infective Agents

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel anti-infective agents.

  • Antitubercular Activity: Derivatives of imidazo[1,2-a]pyridine have shown potent activity against Mycobacterium tuberculosis, including drug-resistant strains.[25] Telacebec (Q203), a clinical-stage candidate, targets the QcrB subunit of the cytochrome bc1 complex, a critical component of the electron transport chain.

  • Antiviral and Antiprotozoal Activity: Various imidazo[1,2-a]pyridine derivatives have been reported to possess antiviral, antiprotozoal, and anthelmintic properties, highlighting the broad utility of this scaffold in combating infectious diseases.[6][7]

Oncology

The scaffold has also been explored for its potential in cancer therapy.[6][26] Imidazo[1,2-a]pyridine-based compounds have been designed to inhibit various kinases and other targets implicated in cancer cell proliferation and survival.

Synthetic Strategies: Accessing Chemical Diversity

The synthetic tractability of the imidazo[1,2-a]pyridine core is a major reason for its privileged status. A variety of reliable and scalable synthetic routes have been developed, allowing for the efficient generation of diverse libraries of compounds.

Classical Synthetic Routes

The most traditional and widely used methods involve the condensation of 2-aminopyridines with α-halocarbonyl compounds or other suitable C2 synthons.[27][28]

dot graph "Classical_Synthesis" { graph [rankdir="LR", splines=ortho, bgcolor="#FFFFFF"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} Classical synthesis of Imidazo[1,2-a]pyridines.

Multicomponent Reactions (MCRs)

MCRs have become powerful tools for the rapid synthesis of complex molecules from simple starting materials in a single step. The Groebke-Blackburn-Bienaymé (GBB) reaction is a prominent example used for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[6][29][30][31]

Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

  • To a solution of 2-aminopyridine (1.0 mmol) and an aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, 5 mL) is added a catalytic amount of a Lewis or Brønsted acid (e.g., Sc(OTf)₃, 5 mol%). Causality: The acid catalyzes the formation of the Schiff base intermediate from the aminopyridine and the aldehyde.

  • The mixture is stirred at room temperature for 20-30 minutes.

  • An isocyanide (1.1 mmol) is then added to the reaction mixture. Causality: The isocyanide undergoes a nucleophilic attack on the activated Schiff base, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.

  • The reaction is stirred at room temperature or gentle heating until completion (monitored by TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

This one-pot procedure allows for the introduction of three points of diversity, making it highly valuable for generating compound libraries for high-throughput screening.[32][33]

Modern Synthetic Methods

More recent synthetic advancements include transition-metal-catalyzed C-H functionalization, domino reactions, and microwave-assisted synthesis, which offer improved efficiency, atom economy, and access to novel substitution patterns.[34][35]

Future Perspectives and Emerging Opportunities

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for drug discovery. Future research is likely to focus on several key areas:

  • Novel Therapeutic Targets: Exploring the potential of this scaffold against new and challenging biological targets, including those involved in neurodegenerative diseases, metabolic disorders, and rare diseases.

  • Next-Generation Derivatives: The development of derivatives with improved selectivity, potency, and pharmacokinetic profiles to overcome limitations of existing drugs (e.g., reducing the side effects of CNS agents).

  • Advanced Drug Delivery: Utilizing novel drug delivery systems to enhance the therapeutic efficacy and safety of imidazo[1,2-a]pyridine-based drugs.[36]

  • Bioconjugation and PROTACs: Incorporating the scaffold into larger biomolecules or as a component of proteolysis-targeting chimeras (PROTACs) to create highly specific and potent therapeutics.

Conclusion

The imidazo[1,2-a]pyridine core has unequivocally earned its designation as a "drug privileged" scaffold. Its favorable physicochemical properties, proven track record in marketed drugs, and synthetic versatility provide a robust platform for the design and development of new chemical entities. From treating insomnia to combating infectious diseases and heart failure, the broad therapeutic applicability of this scaffold is a testament to its unique and valuable role in medicinal chemistry. As our understanding of disease biology deepens and synthetic methodologies advance, the imidazo[1,2-a]pyridine scaffold is poised to remain a vital and enduring component in the armamentarium of drug discovery professionals for years to come.

References

Methodological & Application

Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery, offering in-depth technical insights and field-proven methodologies.

The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. The introduction of a trifluoromethyl group at the 6-position can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a valuable building block in the development of novel therapeutics.[1][2]

Core Principles and Synthetic Strategy

The most direct and widely employed strategy for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3] In the case of this compound, the synthesis logically commences with 5-(trifluoromethyl)pyridin-2-amine as the readily available starting material.

The key transformation involves the formation of the five-membered imidazole ring fused to the pyridine core. This is typically achieved by reacting the 2-aminopyridine with a two-carbon electrophilic synthon, such as an α-haloacetaldehyde or a synthetic equivalent. These reactions proceed via an initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic imidazo[1,2-a]pyridine system.

Synthesis_Strategy

Detailed Experimental Protocol

This protocol outlines a reliable method for the synthesis of this compound from 5-(trifluoromethyl)pyridin-2-amine and a bromoacetaldehyde acetal, which serves as a stable and easy-to-handle precursor to the reactive aldehyde.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
5-(Trifluoromethyl)pyridin-2-amine106548-99-4162.11Commercially Available
Bromoacetaldehyde dimethyl acetal7252-83-7169.02Commercially Available
Sodium bicarbonate (NaHCO₃)144-55-884.01Standard Supplier
Ethanol (EtOH)64-17-546.07Standard Supplier
Hydrochloric acid (HCl), concentrated7647-01-036.46Standard Supplier
Ethyl acetate (EtOAc)141-78-688.11Standard Supplier
Hexanes110-54-386.18Standard Supplier
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04Standard Supplier
Silica gel (for column chromatography)7631-86-9-Standard Supplier
Step-by-Step Procedure

Step 1: Reaction Setup and N-Alkylation

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(trifluoromethyl)pyridin-2-amine (1.0 eq).

  • Dissolve the starting material in ethanol (approximately 10-15 mL per gram of aminopyridine).

  • Add sodium bicarbonate (2.0-3.0 eq) to the solution. This acts as a base to neutralize the HBr formed during the reaction.

  • Add bromoacetaldehyde dimethyl acetal (1.2-1.5 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

Causality Behind Experimental Choices:

  • Ethanol is chosen as the solvent due to its ability to dissolve the starting materials and its appropriate boiling point for the reaction.

  • Sodium bicarbonate is a mild base, sufficient to neutralize the acid byproduct without causing unwanted side reactions.

  • Bromoacetaldehyde dimethyl acetal is used as a safer and more stable alternative to the highly reactive and volatile bromoacetaldehyde. The acetal is hydrolyzed in situ under the reaction conditions to generate the required aldehyde.

Step 2: In Situ Hydrolysis and Cyclization

  • After the initial reflux period, which primarily drives the N-alkylation, the addition of aqueous acid facilitates the hydrolysis of the acetal and the subsequent intramolecular cyclization.

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid (e.g., 2-3 mL) to the reaction mixture. Caution: This should be done carefully as it is an exothermic reaction.

  • Heat the reaction mixture to reflux again for an additional 2-4 hours to ensure complete cyclization and dehydration.

Step 3: Work-up and Extraction

  • Cool the reaction mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure to remove the ethanol.

  • Add water to the residue and basify with a saturated solution of sodium bicarbonate or sodium carbonate until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Step 4: Purification

  • The crude product is typically a solid or a viscous oil.

  • Purify the crude material by column chromatography on silica gel.

  • A suitable eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%).

  • Collect the fractions containing the desired product (monitor by TLC).

  • Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Purification_Workflow

Characterization Data

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Peaks corresponding to the aromatic protons of the imidazo[1,2-a]pyridine core. The chemical shifts will be influenced by the trifluoromethyl group.
¹³C NMR Resonances for the carbon atoms of the heterocyclic system, including the characteristic quartet for the trifluoromethyl carbon.
¹⁹F NMR A singlet corresponding to the CF₃ group.
MS (ESI) The expected molecular ion peak [M+H]⁺.
Melting Point A sharp melting point, indicative of high purity.

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • Bromoacetaldehyde dimethyl acetal is a lachrymator and should be handled with care.

  • Concentrated hydrochloric acid is corrosive and should be handled with appropriate caution.

Conclusion

This guide provides a robust and reproducible protocol for the synthesis of this compound. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently prepare this valuable building block for application in medicinal chemistry and drug discovery programs. The strategic incorporation of the trifluoromethyl group into the imidazo[1,2-a]pyridine scaffold offers a promising avenue for the development of novel therapeutic agents with enhanced pharmacological properties.[1]

References

One-Pot Synthesis of Imidazo[1,2-a]Pyridine Derivatives: Strategies, Protocols, and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: The imidazo[1,2-a]pyridine (IMP) core is a privileged scaffold in medicinal chemistry and materials science, found in numerous clinically significant drugs and functional organic materials.[1][2][3] Its synthesis has been a focal point of organic chemistry, with a significant shift towards methodologies that are efficient, atom-economical, and environmentally benign. One-pot multicomponent reactions (MCRs) have emerged as a superior strategy, streamlining synthetic processes by combining multiple reaction steps into a single operation, thereby reducing waste, saving time, and often improving overall yields.[4][5] This guide provides an in-depth exploration of the most robust and innovative one-pot strategies for synthesizing IMP derivatives, intended for researchers, chemists, and professionals in drug development. We will dissect the mechanistic underpinnings of these reactions, provide detailed, field-tested protocols, and offer insights into optimizing these powerful synthetic tools.

The Strategic Advantage of One-Pot Synthesis

Traditional multi-step syntheses are often plagued by the need to isolate and purify intermediates at each stage, leading to significant time and material loss. One-pot synthesis circumvents these issues by telescoping a reaction sequence in a single flask. This approach is not merely about convenience; it represents a paradigm shift towards more sustainable and efficient chemistry.

The key advantages include:

  • High Atom Economy: More atoms from the starting materials are incorporated into the final product.

  • Reduced Solvent and Reagent Use: Minimizes chemical waste and purification steps.

  • Time and Labor Efficiency: Drastically shortens the path to complex molecules.

  • Access to Novel Chemical Space: Allows for the rapid generation of diverse compound libraries for screening.

cluster_0 Conventional Multi-Step Synthesis cluster_1 One-Pot Synthesis A Reactant A + B I1 Isolate & Purify Intermediate 1 A->I1 C Add Reagent C I1->C I2 Isolate & Purify Intermediate 2 C->I2 D Add Reagent D I2->D P Final Product D->P R Reactants A+B+C+D in one vessel P2 Final Product R->P2 Single Operation G start 2-Aminopyridine + Aldehyde + Isocyanide step1 Iminium Ion Formation start->step1 Acid Catalyst step2 Nucleophilic Attack by Isocyanide step1->step2 step3 Intramolecular [5-endo-dig] Cyclization step2->step3 step4 Tautomerization step3->step4 product 3-Amino-Imidazo[1,2-a]pyridine step4->product

References

Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold recognized for its significant therapeutic potential.[1][2] This bicyclic 5-6 fused ring system is a cornerstone in medicinal chemistry, featuring in a range of marketed drugs such as Zolpidem, Alpidem, and Zolimidine.[1][2] The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties, has fueled extensive research into novel and efficient synthetic methodologies.[1][3]

Copper-catalyzed reactions have emerged as a powerful and versatile tool for the synthesis of these valuable compounds, offering advantages such as high efficiency, mild reaction conditions, and broad substrate scope.[4][5] This guide provides an in-depth exploration of various copper-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines, complete with detailed protocols and mechanistic insights to aid researchers in their drug discovery and development endeavors.

Core Methodologies in Copper-Catalyzed Synthesis

Several copper-catalyzed strategies have been developed for the construction of the imidazo[1,2-a]pyridine skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we delve into some of the most robust and widely adopted approaches.

Three-Component Reactions: A Convergent Approach

Multi-component reactions (MCRs) are highly valued in medicinal chemistry for their ability to generate molecular complexity in a single step from simple starting materials.[6] Copper catalysis has been instrumental in the development of efficient three-component syntheses of imidazo[1,2-a]pyridines.

A notable example involves the reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.[7] This approach, often referred to as an A³ (Aldehyde-Amine-Alkyne) coupling, provides a direct route to a diverse range of imidazo[1,2-a]pyridine derivatives.

Mechanism of the Copper-Catalyzed A³ Coupling:

The reaction proceeds through a cascade of events initiated by the formation of a copper acetylide species. This is followed by the condensation of the 2-aminopyridine and the aldehyde to form a propargylamine intermediate. Subsequent intramolecular cyclization and aromatization lead to the desired imidazo[1,2-a]pyridine product. The use of a co-catalyst system, such as CuI with NaHSO₄·SiO₂, has been shown to enhance the reaction efficiency.[6][8]

Workflow for Copper-Catalyzed A³ Coupling

A3_Coupling cluster_reactants Reactants cluster_catalyst Catalyst System cluster_process Reaction Cascade 2-Aminopyridine 2-Aminopyridine Reaction Vessel Reaction Vessel 2-Aminopyridine->Reaction Vessel Aldehyde Aldehyde Aldehyde->Reaction Vessel Terminal Alkyne Terminal Alkyne Terminal Alkyne->Reaction Vessel Cu(I) Salt Cu(I) Salt Cu(I) Salt->Reaction Vessel Propargylamine Formation Propargylamine Formation Reaction Vessel->Propargylamine Formation Heat/Solvent Intramolecular Cyclization Intramolecular Cyclization Propargylamine Formation->Intramolecular Cyclization Aromatization Aromatization Intramolecular Cyclization->Aromatization Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Aromatization->Imidazo[1,2-a]pyridine Work-up & Purification Work-up & Purification Imidazo[1,2-a]pyridine->Work-up & Purification Final Product Final Product Work-up & Purification->Final Product

Caption: Workflow for the Copper-Catalyzed A³ Coupling Reaction.

Synthesis from 2-Aminopyridines and α-Haloketones

The condensation of 2-aminopyridines with α-haloketones is a classical and widely employed method for the synthesis of imidazo[1,2-a]pyridines.[7][9] While this reaction can proceed without a catalyst, often requiring high temperatures, the use of a copper catalyst can significantly improve the reaction rate and yield under milder conditions.[9] Copper silicate has been reported as an efficient and reusable heterogeneous catalyst for this transformation.[9]

Mechanism of Copper-Catalyzed Condensation:

The reaction is initiated by the nucleophilic attack of the pyridine nitrogen of 2-aminopyridine on the α-carbon of the haloketone, displacing the halide ion. This is followed by an intramolecular cyclization involving the amino group and the ketone carbonyl, and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyridine ring system. The copper catalyst likely facilitates the initial nucleophilic substitution and the subsequent cyclization-dehydration steps.

Synthesis from 2-Aminopyridines and Nitroolefins

A more recent and innovative approach involves the copper-catalyzed reaction of 2-aminopyridines with nitroolefins, using air as a green and readily available oxidant.[10][11] This one-pot procedure allows for the construction of a variety of imidazo[1,2-a]pyridines.[10][11]

Plausible Mechanistic Pathway:

The proposed mechanism involves a Michael addition of the 2-aminopyridine to the nitroolefin, followed by the formation of a radical cation.[11] Subsequent hydrogen abstraction and intramolecular nucleophilic addition lead to the cyclized intermediate, which then undergoes aromatization to furnish the final product.[11] Cu(I) catalysts, such as CuBr, have been found to be particularly effective for this transformation.[11]

Mechanistic Steps from Aminopyridines and Nitroolefins

Nitroolefin_Mechanism Start 2-Aminopyridine + Nitroolefin Michael_Addition Michael Addition Start->Michael_Addition Cu(I) Catalyst Radical_Cation Radical Cation Formation Michael_Addition->Radical_Cation Oxidation (Air) H_Abstraction Hydrogen Abstraction Radical_Cation->H_Abstraction Intramolecular_Addition Intramolecular Nucleophilic Addition H_Abstraction->Intramolecular_Addition Aromatization Aromatization Intramolecular_Addition->Aromatization End Imidazo[1,2-a]pyridine Aromatization->End

Caption: Plausible mechanism for the synthesis from aminopyridines and nitroolefins.

Experimental Protocols

The following protocols are provided as representative examples of copper-catalyzed imidazo[1,2-a]pyridine synthesis. Researchers should optimize these conditions based on their specific substrates and available laboratory equipment.

Protocol 1: Copper Silicate-Catalyzed Synthesis from 2-Aminopyridine and Phenacyl Bromide[9]

Materials:

  • 2-Aminopyridine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 mL)

  • Round bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round bottom flask, add 2-aminopyridine (1 mmol), the desired substituted phenacyl bromide (1 mmol), and the copper silicate catalyst (10 mol%).

  • Add 5 mL of ethanol to the flask.

  • The resulting mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, the solvent is evaporated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the pure imidazo[1,2-a]pyridine derivative.

Protocol 2: Cu(I)-Catalyzed Synthesis from 2-Aminopyridines and Nitroolefins Using Air as Oxidant[11]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Nitroolefin (0.6 mmol)

  • CuBr (10 mol%)

  • Dimethylformamide (DMF) (2 mL)

  • Schlenk tube

  • Magnetic stirrer with heating

  • Air supply (via a needle)

Procedure:

  • To a Schlenk tube, add 2-aminopyridine (0.5 mmol), the corresponding nitroolefin (0.6 mmol), and CuBr (10 mol%).

  • Add 2 mL of DMF to the tube.

  • The tube is sealed and the reaction mixture is stirred at 80 °C under an air atmosphere (introduced via a needle).

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, the mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The residue is purified by flash column chromatography on silica gel to yield the desired imidazo[1,2-a]pyridine.

Data Summary and Comparison of Methods

Method Starting Materials Catalyst Oxidant Key Advantages Potential Limitations
Three-Component (A³) 2-Aminopyridine, Aldehyde, AlkyneCu(I) salt (e.g., CuI)-High atom economy, convergent synthesis, diversity-oriented.May require optimization for specific substrate combinations.
Condensation 2-Aminopyridine, α-HaloketoneCopper Silicate-Readily available starting materials, simple procedure.α-Haloketones can be lachrymatory and require careful handling.
From Nitroolefins 2-Aminopyridine, NitroolefinCu(I) salt (e.g., CuBr)AirGreen oxidant, mild conditions, one-pot procedure.Availability of substituted nitroolefins may be a consideration.

Troubleshooting and Key Considerations

  • Catalyst Activity: The choice of copper source and ligand (if any) can significantly impact the reaction efficiency. Screening of different copper catalysts may be necessary for optimal results.

  • Solvent Effects: The polarity and boiling point of the solvent can influence the reaction rate and yield. Solvents like DMF, DMSO, and ethanol are commonly used.

  • Atmosphere: For reactions involving air as the oxidant, ensuring an adequate supply of air is crucial. For air-sensitive reactions, an inert atmosphere (e.g., nitrogen or argon) should be maintained.

  • Substrate Scope: The electronic and steric properties of the substituents on the starting materials can affect the reaction outcome. Electron-donating groups on the 2-aminopyridine generally lead to higher yields.[11]

Conclusion and Future Outlook

Copper-catalyzed methodologies have significantly advanced the synthesis of the medicinally important imidazo[1,2-a]pyridine scaffold. The development of multi-component reactions and the use of green oxidants like air represent significant strides towards more sustainable and efficient chemical processes.[11] Future research in this area will likely focus on the development of even more active and selective copper catalysts, including the use of nanocatalysts and magnetically recoverable systems, to further enhance the practicality and environmental friendliness of these synthetic routes.[4][12] The continued exploration of novel copper-catalyzed reactions will undoubtedly unlock new avenues for the discovery of next-generation imidazo[1,2-a]pyridine-based therapeutics.

References

Application Notes & Protocols: Leveraging 6-(Trifluoromethyl)imidazo[1,2-a]pyridine for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of a Privileged Scaffold

The imidazo[1,2-a]pyridine core is a prominent "privileged structure" in medicinal chemistry, a distinction earned due to its recurring presence in a multitude of bioactive compounds.[1][2] This nitrogen-bridged heterocyclic system is not only synthetically accessible but also serves as a versatile template for engaging with a wide array of biological targets, leading to diverse therapeutic applications including anticancer, anti-inflammatory, and antiviral agents.[1][2][3]

The strategic incorporation of a trifluoromethyl (CF3) group, as seen in 6-(trifluoromethyl)imidazo[1,2-a]pyridine, is a well-established tactic in modern drug design. The CF3 group can significantly enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and augmenting binding affinity to target proteins.[4][5][6]

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated potent anticancer activity through various mechanisms. Notably, they have been shown to inhibit critical protein kinases, such as those in the PI3K/Akt/mTOR signaling pathway, which is frequently hyperactivated in cancer.[1][7][8][9] Furthermore, these compounds are known to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells, highlighting their potential as multifaceted therapeutic agents.[7][8][10]

This document provides a comprehensive guide for researchers, outlining detailed protocols for the in vitro evaluation of this compound and its analogues as potential anticancer agents.

Compound Profile and Handling

PropertyValue
Compound Name This compound
CAS Number 936009-02-8[11]
Molecular Formula C₈H₅F₃N₂[11]
Molecular Weight 186.13 g/mol [11]

Stock Solution Preparation: For in vitro assays, prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to prevent solvent-induced cytotoxicity.

Experimental Workflow: From Cytotoxicity to Mechanism

The evaluation of a novel anticancer compound follows a logical progression. The initial step is to determine its cytotoxic potency across various cancer cell lines. Subsequent assays then elucidate the mechanism of cell death, its effect on cell cycle progression, and its impact on key signaling pathways.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation A Prepare Compound Stock & Serial Dilutions B Cell Viability Assay (MTT) Determine IC50 Values A->B C Apoptosis Assay (Annexin V/PI) B->C If IC50 is potent D Cell Cycle Analysis (PI Staining) B->D If IC50 is potent E Western Blot Analysis (Target Pathways) C->E D->E

Figure 1: A generalized workflow for the in vitro evaluation of anticancer compounds.

Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[12] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[12][13]

Materials:

  • Cancer cell lines of interest (e.g., MCF-7 breast cancer, A549 lung cancer, HT-29 colon cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in culture medium. The final concentrations might range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration.

  • Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis (e.g., in GraphPad Prism).

Expected Results: Imidazo[1,2-a]pyridine derivatives have shown a wide range of potencies. IC50 values can range from nanomolar to micromolar concentrations depending on the specific derivative and cell line.[7][8][10][14]

CompoundCell Line (Cancer Type)Reported IC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivative '6'A375 (Melanoma)9.7[8]
Imidazo[1,2-a]pyridine Derivative 'IP-5'HCC1937 (Breast)45[7][10]
Imidazo[1,2-a]pyridine Derivative '13k'HCC827 (Lung)0.09[9]

Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[12]

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI- (Bottom Left Quadrant): Live cells

  • Annexin V+ / PI- (Bottom Right Quadrant): Early apoptotic cells

  • Annexin V+ / PI+ (Top Right Quadrant): Late apoptotic/necrotic cells

  • Annexin V- / PI+ (Top Left Quadrant): Necrotic cells

An increase in the population of cells in the bottom-right and top-right quadrants indicates the induction of apoptosis.

Protocol 3: Mechanistic Analysis via Western Blotting

Principle: Western blotting allows for the detection and quantification of specific proteins involved in key cellular pathways. This is crucial for understanding how this compound exerts its effects at the molecular level.

Procedure:

  • Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Key Protein Targets:

  • PI3K/Akt/mTOR Pathway: p-Akt, Akt, p-mTOR, mTOR. A decrease in the phosphorylated forms indicates pathway inhibition.[7][8]

  • Apoptosis Pathway: Cleaved Caspase-3, Cleaved Caspase-9, PARP, Bcl-2 (anti-apoptotic), Bax (pro-apoptotic). An increase in cleaved caspases and Bax, and a decrease in Bcl-2, suggest apoptosis induction.[7][8]

  • Cell Cycle Regulation: p53, p21. An increase in these proteins can indicate cell cycle arrest.[7][8][10]

G GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Survival Cell Survival (Inhibits Apoptosis) Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound 6-(Trifluoromethyl) imidazo[1,2-a]pyridine Compound->PI3K Inhibition Compound->Akt Compound->mTORC1

Figure 2: The PI3K/Akt/mTOR pathway, a common target for imidazo[1,2-a]pyridine derivatives.

Conclusion and Future Perspectives

The this compound scaffold represents a highly promising starting point for the development of novel anticancer therapeutics. The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this and related compounds. By systematically evaluating cytotoxicity, mode of cell death, and impact on key signaling pathways, researchers can effectively identify lead candidates for further preclinical and clinical development. Future studies should focus on structure-activity relationship (SAR) optimization to enhance potency and selectivity, as well as in vivo studies in xenograft models to validate therapeutic efficacy and assess safety profiles.[15][16]

References

Application of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Paradigm in Tuberculosis Drug Discovery

Tuberculosis (TB), caused by the resilient intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] The scientific community is in a race against time to develop novel therapeutics with unique mechanisms of action. In this context, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising class of antitubercular agents.[1][3] Notably, this chemical family has produced the clinical candidate Q203 (Telacebec), which has advanced to Phase II clinical trials, underscoring the potential of this scaffold.[1][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the application of imidazo[1,2-a]pyridine analogues as antitubercular agents. We will delve into their mechanism of action, provide field-proven experimental protocols for their evaluation, and discuss key structure-activity relationships (SAR) to guide future drug design and optimization efforts.

Mechanism of Action: Targeting the Mycobacterial Respiratory Chain

The primary mechanism of action of imidazo[1,2-a]pyridine analogues, including Q203, is the inhibition of the cytochrome bcc-aa₃ supercomplex in the electron transport chain of Mycobacterium tuberculosis.[5] Specifically, these compounds target the QcrB subunit of the ubiquinol-cytochrome c reductase (complex III), a critical enzyme for ATP synthesis.[5][6][7] By binding to QcrB, IPAs disrupt the electron flow, leading to a depletion of cellular ATP levels and ultimately resulting in a bacteriostatic effect against replicating mycobacteria.[8] This targeted approach offers a significant advantage as it acts on a novel pathway, distinct from those targeted by many existing TB drugs, making it effective against drug-resistant strains.[6][9]

Mechanism_of_Action Figure 1: Mechanism of Action of Imidazo[1,2-a]pyridine Analogues cluster_Mtb Mycobacterium tuberculosis ETC Electron Transport Chain Complex_III Cytochrome bcc-aa3 Supercomplex (Complex III) ETC->Complex_III Electron Flow QcrB QcrB Subunit Complex_III->QcrB ATP_Synthase ATP Synthase Complex_III->ATP_Synthase Proton Motive Force ATP ATP ATP_Synthase->ATP Synthesis Bacterial_Growth Bacterial Growth & Survival ATP->Bacterial_Growth Required for IPA Imidazo[1,2-a]pyridine Analogue IPA->QcrB Binding and Inhibition Inhibition->Complex_III Disruption of Electron Flow Inhibition->ATP Depletion Inhibition->Bacterial_Growth Inhibition

Caption: Figure 1: Mechanism of Action of Imidazo[1,2-a]pyridine Analogues.

Experimental Protocols for Evaluation

The following protocols provide a robust framework for the in vitro evaluation of novel imidazo[1,2-a]pyridine analogues.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)

The MABA is a widely used colorimetric assay to determine the MIC of compounds against M. tuberculosis.[9][10][11] The assay relies on the reduction of the blue indicator dye, resazurin (Alamar Blue), to the pink-colored resorufin by metabolically active mycobacterial cells.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80

  • Imidazo[1,2-a]pyridine analogues (stock solutions in DMSO)

  • Resazurin sodium salt (Alamar Blue) solution

  • Sterile 96-well microplates

  • Positive control drug (e.g., Isoniazid or Rifampicin)

  • Negative control (DMSO)

Procedure:

  • Preparation of Mycobacterial Inoculum:

    • Culture M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to obtain the final inoculum.

  • Compound Dilution:

    • In a 96-well plate, prepare serial two-fold dilutions of the test compounds in 7H9 broth. The final volume in each well should be 100 µL.

    • Include wells for a positive control drug, a negative control (DMSO at the highest concentration used for the test compounds), and a drug-free control (inoculum only).

  • Inoculation:

    • Add 100 µL of the prepared mycobacterial inoculum to each well, resulting in a final volume of 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue:

    • After incubation, add 30 µL of Alamar Blue solution to each well.

    • Re-incubate the plates for 24-48 hours.

  • Reading and Interpretation:

    • Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue to pink.[9]

MABA_Workflow Figure 2: Workflow for MABA Start Start Prepare_Inoculum Prepare M. tuberculosis Inoculum Start->Prepare_Inoculum Compound_Dilution Prepare Serial Dilutions of IPA Analogues Prepare_Inoculum->Compound_Dilution Inoculation Inoculate 96-well Plates Compound_Dilution->Inoculation Incubation_1 Incubate for 5-7 days at 37°C Inoculation->Incubation_1 Add_Alamar_Blue Add Alamar Blue Solution Incubation_1->Add_Alamar_Blue Incubation_2 Incubate for 24-48 hours Add_Alamar_Blue->Incubation_2 Read_Results Read Results (Blue vs. Pink) Incubation_2->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Figure 2: Workflow for MABA.

Protocol 2: Cytotoxicity Assessment using the MTT Assay

It is crucial to assess the cytotoxicity of novel compounds against mammalian cells to determine their therapeutic index. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[8][12]

Materials:

  • Mammalian cell line (e.g., Vero, HepG2, or RAW 264.7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine analogues (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates

  • Positive control for cytotoxicity (e.g., Doxorubicin)

  • Negative control (DMSO)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Include wells for a positive control, a negative control, and untreated cells.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Absorbance Measurement and Data Analysis:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀) value.

Protocol 3: Intracellular Activity Assay in Macrophages

Since M. tuberculosis is an intracellular pathogen, it is essential to evaluate the efficacy of compounds within the host cell environment.[4] This protocol outlines a method to assess the intracellular activity of imidazo[1,2-a]pyridine analogues in infected macrophages.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Mycobacterium tuberculosis H37Rv strain

  • Complete cell culture medium

  • Imidazo[1,2-a]pyridine analogues

  • Positive control drug (e.g., Isoniazid)

  • Sterile water with 0.1% Triton X-100 for cell lysis

  • Middlebrook 7H11 agar plates

Procedure:

  • Macrophage Infection:

    • Seed macrophages in 24-well plates and allow them to adhere overnight.

    • Infect the macrophages with M. tuberculosis H37Rv at a multiplicity of infection (MOI) of 1:1 to 10:1 for 4 hours.

    • Wash the cells three times with warm PBS to remove extracellular bacteria.

  • Compound Treatment:

    • Add fresh culture medium containing the test compounds at various concentrations (e.g., 1x, 5x, and 10x the MIC).

    • Include an untreated control and a positive control drug.

  • Incubation:

    • Incubate the plates for 3-4 days at 37°C in a 5% CO₂ incubator.

  • Cell Lysis and Colony Forming Unit (CFU) Enumeration:

    • Aspirate the medium and lyse the macrophages with 0.5 mL of sterile water containing 0.1% Triton X-100 for 10 minutes.

    • Prepare serial dilutions of the cell lysate in 7H9 broth.

    • Plate the dilutions on 7H11 agar plates and incubate at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) and calculate the log₁₀ CFU reduction for each treatment condition compared to the untreated control.

Structure-Activity Relationship (SAR) of Imidazo[1,2-a]pyridine Analogues

Extensive research has elucidated key structural features of imidazo[1,2-a]pyridine analogues that are critical for their antitubercular activity.[1][12][13] Understanding these SARs is vital for the rational design of more potent and drug-like candidates.

Key SAR Insights:

  • Imidazo[1,2-a]pyridine Core: The core heterocyclic scaffold is essential for activity. Substitutions at various positions can significantly modulate potency and pharmacokinetic properties.

  • C2-Position: Small alkyl groups, such as ethyl, at the C2-position are generally favored for optimal activity.[12]

  • C3-Position: The C3-position is typically functionalized with a carboxamide linker, which is crucial for binding to the target.

  • C6 and C7-Positions: Halogen substitutions, particularly chlorine, at the C6 or C7 positions often enhance metabolic stability and antimycobacterial activity.[12]

  • Side Chain: The nature of the side chain attached to the C3-carboxamide is a major determinant of potency and lipophilicity. Linearity and appropriate lipophilicity in the side chain are critical for improving both in vitro and in vivo efficacy.[14] Polar groups in the side chain can be detrimental to activity.[13]

SAR Figure 3: Key Structure-Activity Relationships of Imidazo[1,2-a]pyridine Analogues IPA_Core Imidazo[1,2-a]pyridine Core Essential for Activity Potency Antitubercular Potency & Pharmacokinetics IPA_Core:f1->Potency Influences C2 C2-Position Small alkyl groups (e.g., Ethyl) enhance activity C2:f1->Potency Modulates C3 C3-Position Carboxamide linker is crucial C3:f1->Potency Modulates C6_C7 C6/C7-Positions Halogen substitution (e.g., Chloro) improves stability and potency C6_C7:f1->Potency Modulates Side_Chain Side Chain Linearity and lipophilicity are key for efficacy Side_Chain:f1->Potency Modulates

Caption: Figure 3: Key Structure-Activity Relationships of Imidazo[1,2-a]pyridine Analogues.

Data Presentation: In Vitro Activity of Representative Imidazo[1,2-a]pyridine Analogues

The following table summarizes the in vitro activity and cytotoxicity of selected imidazo[1,2-a]pyridine analogues against M. tuberculosis and a mammalian cell line.

CompoundMIC against M. tuberculosis H37Rv (µM)CC₅₀ on Vero Cells (µM)Selectivity Index (SI = CC₅₀/MIC)Reference
Q203 (Telacebec) 0.0009>100>111,111[2]
Analogue 1 0.03 - 5.0--[7][15]
Analogue 2 0.07 - 0.14 (XDR-TB)>128>914 - >1828[15]
TB47 Equipotent to Q203>100-[15]
ND-11543 0.008>100>12,500[15]
Analogue 3 0.069 - 0.174--[15]

Note: MIC and CC₅₀ values can vary depending on the specific assay conditions and the strains used. The data presented here are for illustrative purposes.

Conclusion and Future Directions

Imidazo[1,2-a]pyridine analogues represent a compelling and clinically validated class of antituberculosis agents with a novel mechanism of action. The protocols and SAR insights provided in this guide offer a solid foundation for researchers to effectively evaluate and optimize new compounds within this chemical series. Future research should focus on designing analogues with improved pharmacokinetic profiles, enhanced potency against non-replicating persister bacilli, and a high barrier to resistance development. By leveraging the knowledge outlined herein, the scientific community can accelerate the discovery of next-generation imidazo[1,2-a]pyridine-based drugs to combat the global tuberculosis epidemic.

References

Protocol for Multicomponent Synthesis of Imidazo[1,2-a]pyridines via the Groebke-Blackburn-Bienaymé Reaction

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and Multicomponent Reactions

The imidazo[1,2-a]pyridine core is a nitrogen-fused heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its derivatives have demonstrated a vast spectrum of biological activities, leading to the development of several marketed drugs, including Zolpidem (a hypnotic), Alpidem (an anxiolytic), and Minodronic acid (for osteoporosis).[2][3][4] The therapeutic potential of this scaffold spans anticancer, antiviral, antimicrobial, anti-inflammatory, and antitubercular applications, making it a focal point in modern drug discovery programs.[4][5][6][7]

Traditional multi-step syntheses of complex molecules are often hampered by long reaction times, costly purification steps, and poor overall yields. Multicomponent reactions (MCRs) provide an elegant and efficient solution, allowing for the construction of complex products in a single, atom-economical step from three or more starting materials.[8][9] Among the various MCRs, the isocyanide-based Groebke-Blackburn-Bienaymé Reaction (GBB-3CR) has emerged as a premier and highly convergent method for the synthesis of 3-aminoimidazo[1,2-a]pyridines, which are versatile intermediates for further chemical exploration.[2][9]

This application note provides a detailed protocol for the GBB-3CR, explaining the underlying mechanism, offering insights into experimental choices, and presenting a robust, validated procedure for researchers in organic synthesis and drug development.

Reaction Principles and Mechanism

The Groebke-Blackburn-Bienaymé reaction is a three-component condensation of a 2-aminoazine (e.g., 2-aminopyridine), an aldehyde, and an isocyanide.[10] The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through a well-defined mechanistic pathway. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

Causality of the Mechanism: The reaction is initiated by the acid-catalyzed condensation of the 2-aminopyridine with the aldehyde to form a Schiff base (iminium ion intermediate A ). The acidity of the medium is crucial; it must be sufficient to promote imine formation without passivating the nucleophilic nitrogen of the aminopyridine. The isocyanide, a unique C1-synthon with a nucleophilic and electrophilic carbon center, then attacks the electrophilic iminium carbon in a [4+1] cycloaddition fashion.[11] This step forms a nitrilium intermediate B , which is highly reactive. The final, irreversible step is an intramolecular nucleophilic attack by the endocyclic pyridine nitrogen onto the nitrilium ion, which, after proton transfer, yields the stable, aromatic 3-aminoimidazo[1,2-a]pyridine product C .[12]

GBB_Mechanism cluster_intermediates Reaction Pathway cluster_product Product R1_CHO Aldehyde (R1CHO) A Intermediate A (Iminium Ion) R1_CHO->A + 2-Aminopyridine - H₂O Aminopyridine 2-Aminopyridine Aminopyridine->A R2_NC Isocyanide (R2NC) B Intermediate B (Nitrilium Ion) R2_NC->B A->B + R2NC C Product C (3-Aminoimidazo[1,2-a]pyridine) B->C Intramolecular Cyclization Catalyst H⁺ Catalyst (e.g., NH₄Cl, p-TsOH) Catalyst->A Catalyzes

Caption: Plausible mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: General Procedure

This protocol provides a reliable and scalable method for the synthesis of a diverse library of imidazo[1,2-a]pyridines. The use of ammonium chloride as a mild, inexpensive, and "green" catalyst is highlighted here.[12][13]

3.1. Materials and Equipment

  • Reagents: Substituted 2-aminopyridine, aldehyde, isocyanide, ammonium chloride (NH₄Cl, ≥99.5%), methanol (MeOH, anhydrous).

  • Solvents for Work-up: Dichloromethane (DCM), saturated sodium bicarbonate (NaHCO₃) solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Purification: Silica gel for column chromatography, appropriate eluents (e.g., hexane/ethyl acetate mixtures).

  • Equipment: Round-bottom flask or sealed vial, magnetic stirrer and stir bar, TLC plates (silica gel 60 F₂₅₄), standard glassware for extraction and filtration, rotary evaporator.

3.2. Step-by-Step Methodology

  • Reaction Setup: In a clean, dry sealed vial equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 equiv.), the aldehyde (1.0 equiv.), and ammonium chloride (0.2 equiv.).[13]

  • Solvent Addition: Dissolve the components in methanol (to a concentration of approximately 1.0 M with respect to the limiting reagent). Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and initial mixing.

  • Isocyanide Addition: Add the isocyanide (1.0 equiv.) to the stirring solution. If the isocyanide is a liquid, it can be added via syringe. If it is a solid, it can be added directly.

  • Reaction Execution: Seal the vial and stir the reaction mixture at room temperature for 24 hours.[13]

    • Expert Insight: While many GBB reactions proceed efficiently at room temperature, sluggish reactions involving electron-deficient aldehydes or sterically hindered substrates may benefit from gentle heating (e.g., 40-60 °C) or the use of microwave irradiation, which can dramatically reduce reaction times.[9]

  • Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC). A typical eluent system is hexane/ethyl acetate. The consumption of the limiting starting material (often the aldehyde) and the formation of a new, more polar spot indicates product formation.

  • Work-up:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Re-dissolve the residue in dichloromethane (DCM, 20 mL).

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). This removes the acidic catalyst and any aqueous-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate gradient of hexane/ethyl acetate as the eluent to afford the pure 3-aminoimidazo[1,2-a]pyridine product.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[8][9]

Caption: Experimental workflow for the GBB-3CR synthesis.

Scope and Optimization Data

The GBB-3CR is highly versatile. The following table summarizes representative examples, demonstrating the protocol's applicability to various substrates.

Entry2-AminopyridineAldehydeIsocyanideCatalyst (mol%)ConditionsYield (%)Reference
12-Aminopyridine2-Azidobenzaldehydetert-Butyl isocyanideNH₄Cl (20)MeOH, rt, 24h69[13]
22-Aminopyridine2-AzidobenzaldehydeCyclohexyl isocyanideNH₄Cl (20)MeOH, rt, 24h65[13]
32-AminopyridineBenzaldehyde2-Isocyano-1-morpholino-3-phenylpropan-1-oneNH₄Cl (10)EtOH, rt76[10][12]
42-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanideSc(OTf)₃ (10)MeCN, 60°C, 8h67[8]
52-Aminopyridine4-Nitrobenzaldehydetert-Butyl isocyanideIodine (10)MeCN, rt, 2.5h89[11]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst. 2. Deactivated aldehyde (e.g., overly electron-rich or sterically hindered). 3. Unstable isocyanide.1. Use a fresh batch of catalyst. Try a stronger acid like p-toluenesulfonic acid (p-TsOH) or a Lewis acid like Sc(OTf)₃.[14] 2. Increase reaction temperature or use microwave irradiation.[9] 3. Use freshly prepared or purified isocyanide.
Incomplete Reaction 1. Insufficient reaction time. 2. Low reactivity of substrates.1. Extend the reaction time and continue to monitor by TLC. 2. Switch to a more efficient catalyst or increase the temperature.
Formation of Side Products 1. Aldehyde self-condensation. 2. Isocyanide polymerization. 3. Formation of Ugi-type products if water is present.1. Ensure slow addition of the aldehyde or maintain a lower reaction temperature. 2. Add the isocyanide last and avoid excessively high temperatures. 3. Use anhydrous solvents and reagents.
Difficult Purification Product co-elutes with starting material or impurities.Adjust the polarity of the column eluent. If the product is basic, consider adding a small amount of triethylamine (~1%) to the eluent to reduce tailing on the silica gel.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a powerful and highly reliable tool for the synthesis of medicinally relevant 3-aminoimidazo[1,2-a]pyridines. The protocol detailed herein is robust, employs readily available reagents, and proceeds under mild conditions, making it ideal for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery. By understanding the core mechanism and key experimental parameters, researchers can effectively leverage this MCR to accelerate their research and development efforts.

References

Application Notes and Protocols for Visible-Light-Induced Trifluoromethylation/Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Light on Trifluoromethylated Heterocycles

The strategic incorporation of the trifluoromethyl (CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties and high lipophilicity can significantly enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Consequently, the development of efficient and mild methods for introducing the CF₃ moiety into complex molecular scaffolds is of paramount importance.[2] This guide delves into the burgeoning field of visible-light-induced trifluoromethylation/cyclization protocols, a powerful and environmentally benign strategy for the synthesis of valuable trifluoromethylated heterocycles.[3][4]

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[5][6] This approach circumvents the need for harsh reagents and high temperatures often associated with traditional methods.[2] In the context of trifluoromethylation/cyclization, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process to generate a trifluoromethyl radical from a suitable precursor.[5][7] This highly reactive intermediate then engages in a tandem reaction sequence, typically involving addition to an unsaturated bond followed by an intramolecular cyclization, to construct complex heterocyclic frameworks.[8][9]

These application notes provide a comprehensive overview of the key principles, experimental considerations, and detailed protocols for performing visible-light-induced trifluoromethylation/cyclization reactions. They are designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to successfully implement this cutting-edge methodology in their own laboratories.

Core Principles and Mechanistic Insights

The success of a visible-light-induced trifluoromethylation/cyclization reaction hinges on the orchestrated interplay of several key components: a photocatalyst, a light source, a trifluoromethylating agent, and a suitable substrate. The general mechanism proceeds through a radical cascade pathway, as illustrated below.

Generalized Catalytic Cycle

The reaction is initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (PC*). This excited state is a potent single-electron transfer agent. The catalytic cycle can proceed via two main pathways: oxidative quenching and reductive quenching.

Oxidative Quenching Cycle:

In this cycle, the excited photocatalyst (PC*) is oxidized by an electron acceptor, which is often the trifluoromethylating agent itself or an additive.

G Oxidative Quenching Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC SET X_anion X⁻ CF3_source CF₃-X CF3_radical •CF₃ CF3_source->CF3_radical e⁻ Substrate Substrate (alkene/alkyne) Radical_intermediate Radical Intermediate Substrate->Radical_intermediate + •CF₃ Cyclized_radical Cyclized Radical Radical_intermediate->Cyclized_radical Intramolecular Cyclization Product Product Cyclized_radical->Product Oxidation/H-atom abstraction G Reductive Quenching Cycle PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_reduced PC⁻ PC_star->PC_reduced SET PC_reduced->PC SET CF3_source CF₃-X CF3_radical •CF₃ CF3_source->CF3_radical e⁻ Substrate Substrate (alkene/alkyne) Radical_intermediate Radical Intermediate Substrate->Radical_intermediate + •CF₃ Cyclized_radical Cyclized Radical Radical_intermediate->Cyclized_radical Intramolecular Cyclization Product Product Cyclized_radical->Product Oxidation/H-atom abstraction Donor Donor Donor_oxidized Donor⁺ Donor->Donor_oxidized G cluster_0 Photoredox Reaction Setup LightSource LED Light Source (e.g., Blue LED) ReactionVessel Reaction Vessel (Vial/Schlenk Tube) - Substrate - Photocatalyst - CF₃ Source - Solvent LightSource->ReactionVessel Irradiation CoolingFan Cooling Fan CoolingFan->ReactionVessel Temperature Control StirPlate Magnetic Stir Plate ReactionVessel->StirPlate Stirring

References

6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives for treating colon cancer

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Preclinical Evaluation of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives for the Treatment of Colon Cancer

Introduction

Colorectal cancer (CRC) remains a leading cause of cancer-related mortality worldwide, necessitating the development of more effective and targeted therapeutic agents.[1][2] The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities.[3] The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position can significantly enhance drug-like properties, including metabolic stability, membrane permeability, and binding affinity to target proteins. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the preclinical evaluation of novel this compound derivatives for colon cancer therapy, with a focus on compounds targeting the PI3K/Akt/mTOR signaling pathway.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key kinases in oncogenic signaling pathways.[3] The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is one of the most frequently hyperactivated signaling cascades in human cancers, including CRC, making it a prime target for therapeutic intervention.[4][5][6] Aberrant activation of this pathway, often due to mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, drives tumor cell growth, proliferation, survival, and resistance to therapy.[4][7][8]

This compound derivatives have been specifically designed to function as potent inhibitors of PI3Kα, the catalytic subunit of PI3K.[9] By blocking PI3Kα, these compounds prevent the phosphorylation and activation of downstream effectors like Akt and mTOR, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[9] Furthermore, studies on related imidazo[1,2-a]pyridine compounds have shown they can induce apoptosis through the intrinsic pathway, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases 3 and 8.[10][11]

PI3K_Pathway RTK Growth Factor Receptor (e.g., EGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Catalyzes (PIP2 to PIP3) PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Growth & Survival mTORC1->Proliferation Inhibitor 6-(CF3)imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K INHIBITS

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of the derivative.

Application Notes: A Stepwise Preclinical Evaluation Workflow

A systematic, multi-tiered approach is essential for the robust preclinical evaluation of new chemical entities. This workflow ensures that only the most promising candidates advance, saving time and resources. The process begins with broad in vitro screening to assess potency and selectivity, followed by detailed mechanistic studies, and culminates in in vivo efficacy models.

Workflow cluster_invitro In Vitro Assays cluster_mechanistic Mechanism of Action cluster_invivo Animal Models start Compound Synthesis 6-(CF3)imidazo[1,2-a]pyridine derivative invitro Phase 1: In Vitro Screening start->invitro viability Cell Viability Assay (IC50 Determination) invitro->viability mechanistic Phase 2: Mechanistic Validation western Western Blot (p-Akt, p-mTOR) mechanistic->western invivo Phase 3: In Vivo Efficacy xenograft Xenograft Model (Tumor Growth Inhibition) invivo->xenograft endpoint Lead Candidate for Further Development clonogenic Clonogenic Assay (Long-term Survival) viability->clonogenic clonogenic->mechanistic apoptosis Apoptosis Assay (Annexin V) western->apoptosis apoptosis->invivo toxicity Preliminary Toxicity Assessment xenograft->toxicity toxicity->endpoint

Caption: Stepwise workflow for preclinical evaluation of candidate compounds.

Protocols: In Vitro Evaluation

Cell Line Selection

The choice of cell lines is critical for obtaining relevant data. A panel of human colon cancer cell lines with diverse genetic backgrounds should be used.

  • HT-29: Wild-type for PIK3CA, often used as a standard.[10][11]

  • HCT-116: Contains a PIK3CA (H1047R) activating mutation, making it theoretically more sensitive to PI3K inhibitors.[12]

  • Caco-2: Represents a more differentiated colon adenocarcinoma phenotype.[10][11]

  • SW620: Derived from a metastatic site, useful for studying advanced cancer.[12]

All cell lines should be cultured in the recommended medium (e.g., RPMI 1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 atmosphere.[12][13]

Protocol 1: Cell Viability Assay (SRB Assay)

This protocol determines the concentration of the compound that inhibits cell growth by 50% (GI50). The Sulforhodamine B (SRB) assay is a reliable method based on the measurement of cellular protein content.[11]

Materials:

  • Selected colon cancer cell lines

  • 96-well plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • Tris-base solution (10 mM, pH 10.5)

  • Plate reader (510 nm)

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions (final DMSO concentration should be <0.5%). Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) TCA to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.

  • Staining: Add 100 µL of SRB solution to each well and stain for 15-30 minutes at room temperature.

  • Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using non-linear regression analysis.

Data Presentation:

CompoundHT-29 GI50 (µM)HCT-116 GI50 (µM)Caco-2 GI50 (µM)
Example-CF3-IP 1.100.452.40
Positive Control X.XXY.YYZ.ZZ
Protocol 2: Western Blot for Pathway Modulation

This protocol verifies that the compound inhibits the PI3K/Akt/mTOR pathway by measuring the phosphorylation status of key proteins.

Materials:

  • 6-well plates

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR (Ser2448), anti-mTOR, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells (e.g., HCT-116) in 6-well plates. Once they reach 70-80% confluency, treat them with the test compound at 1x and 5x the GI50 concentration for 2-4 hours. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample and separate the proteins by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Washing & Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. GAPDH serves as a loading control. A significant decrease in the p-Akt/Akt ratio confirms pathway inhibition.

Protocols: In Vivo Evaluation

In vivo studies are crucial for assessing a compound's efficacy and safety in a complex biological system.[14][15] The subcutaneous xenograft model is a standard and widely used initial model for evaluating anticancer drugs.[1][16]

Protocol 3: Subcutaneous Xenograft Efficacy Study

Animal Model:

  • Immunodeficient mice (e.g., Athymic Nude or NOD/SCID), 6-8 weeks old. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • HCT-116 cells

  • Matrigel (optional, can improve tumor take rate)

  • Test compound formulated in an appropriate vehicle (e.g., 0.5% CMC, 5% DMSO in saline)

  • Calipers for tumor measurement

  • Dosing syringes and needles

Procedure:

  • Cell Implantation: Subcutaneously inject 2-5 million HCT-116 cells (resuspended in PBS, optionally mixed 1:1 with Matrigel) into the right flank of each mouse.

  • Tumor Growth: Monitor the mice regularly until tumors reach a palpable size of approximately 100-150 mm³.

  • Randomization: Randomize the mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, Test Compound (e.g., 25 mg/kg), and Positive Control.

  • Compound Administration: Administer the compound and vehicle control according to the planned schedule (e.g., once daily by oral gavage) for 14-21 days.

  • Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2. Record the body weight of the mice as a measure of general toxicity.

  • Endpoint: The study is terminated when tumors in the control group reach the maximum allowed size (e.g., 1500 mm³) or at the end of the treatment period.

  • Analysis: Euthanize the mice, excise the tumors, and record their final weights. Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

Data Presentation:

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³)TGI (%)Mean Body Weight Change (%)
Vehicle Control -1450 ± 150-+2.5
Example-CF3-IP 25580 ± 9560-1.8
Positive Control XYYY ± ZZ>75-5.0

Conclusion

The protocols and workflow detailed in this guide provide a robust framework for the preclinical assessment of this compound derivatives as potential therapeutics for colon cancer. By systematically evaluating their potency, mechanism of action, and in vivo efficacy, researchers can identify promising lead candidates for further development. The focus on PI3K/Akt/mTOR pathway inhibition provides a clear mechanistic rationale, and the described assays are essential for validating this mode of action and advancing the next generation of targeted cancer therapies.

References

Application Notes & Protocols: A Guide to the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-a]pyridines and their Synthesis

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry and drug discovery, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic nitrogen-containing heterocycle is the core of several marketed drugs, including the hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine.[1][3] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3][4] The therapeutic potential of this scaffold continues to drive the development of novel and efficient synthetic methodologies.

Among the various synthetic routes to imidazo[1,2-a]pyridines, the Groebke-Blackburn-Bienaymé (GBB) reaction stands out as a particularly powerful and elegant strategy.[5][6] Discovered in 1998, this one-pot, three-component reaction (3-CR) brings together an aminopyridine, an aldehyde, and an isocyanide to rapidly construct the imidazo[1,2-a]pyridine core with high atom economy and procedural simplicity.[6][7] The GBB reaction offers significant advantages over traditional multi-step syntheses, including shorter reaction times, reduced waste generation, and the ability to readily generate diverse libraries of compounds for high-throughput screening.[8][9] This application note provides a comprehensive guide to the GBB reaction for the synthesis of imidazo[1,2-a]pyridines, covering its mechanism, a detailed experimental protocol, key practical considerations, and troubleshooting advice to empower researchers in their drug discovery endeavors.

Reaction Mechanism: A Stepwise Look at the GBB Reaction

The Groebke-Blackburn-Bienaymé reaction proceeds through a fascinating cascade of events, initiated by the acid-catalyzed condensation of the 2-aminopyridine and the aldehyde to form a Schiff base (iminium ion). The isocyanide then participates in a [4+1] cycloaddition with the iminium ion, followed by a proton transfer and cyclization to yield the final imidazo[1,2-a]pyridine product.[7][10]

The key steps of the mechanism are as follows:

  • Iminium Ion Formation: The reaction commences with the acid-catalyzed condensation of the 2-aminopyridine with an aldehyde. This step generates a reactive iminium ion intermediate.

  • Nucleophilic Attack by Isocyanide: The nucleophilic isocyanide then attacks the electrophilic carbon of the iminium ion.

  • [4+1] Cycloaddition and Cyclization: The resulting intermediate undergoes a [4+1] cycloaddition, followed by an intramolecular cyclization to form the fused imidazole ring.

  • Aromatization: A final tautomerization step leads to the stable, aromatic imidazo[1,2-a]pyridine product.

GBB_Mechanism cluster_intermediates Intermediates cluster_product Product 2-Aminopyridine 2-Aminopyridine Iminium_Ion Iminium Ion 2-Aminopyridine->Iminium_Ion + Aldehyde, H+ Aldehyde Aldehyde Aldehyde->Iminium_Ion Isocyanide Isocyanide Cycloadduct Cycloadduct Isocyanide->Cycloadduct Iminium_Ion->Cycloadduct + Isocyanide Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Cycloadduct->Imidazo[1,2-a]pyridine Cyclization & Aromatization GBB_Protocol Start Start Combine_Reactants Combine 2-aminopyridine, Sc(OTf)3, and methanol in a flask. Start->Combine_Reactants Add_Aldehyde Add benzaldehyde. Combine_Reactants->Add_Aldehyde Add_Isocyanide Add tert-butyl isocyanide. Add_Aldehyde->Add_Isocyanide Heat_Reaction Heat to 60 °C under reflux. Add_Isocyanide->Heat_Reaction Monitor_Progress Monitor by TLC. Heat_Reaction->Monitor_Progress Workup Cool, concentrate, and perform aqueous workup. Monitor_Progress->Workup Purification Purify by column chromatography. Workup->Purification Product Pure Product Purification->Product

References

The Strategic Utility of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds and approved drugs.[1] Its rigid, bicyclic framework provides a versatile template for the development of therapeutic agents across various disease areas, including oncology, infectious diseases, and neurology.[2] The introduction of a trifluoromethyl group at the 6-position of this scaffold yields 6-(Trifluoromethyl)imidazo[1,2-a]pyridine, a pharmaceutical intermediate of significant strategic importance. The trifluoromethyl moiety is a bioisostere of the methyl group but possesses distinct electronic properties; its strong electron-withdrawing nature can profoundly influence the physicochemical and pharmacological properties of a molecule, often enhancing metabolic stability, binding affinity, and bioavailability.[3]

This technical guide provides an in-depth exploration of the synthesis and application of this compound as a key building block in pharmaceutical research and development. We will detail robust synthetic protocols for its preparation and subsequent functionalization, and discuss its application in the synthesis of complex molecules, with a focus on kinase inhibitors, a class of targeted therapeutics where the imidazo[1,2-a]pyridine core has demonstrated considerable success.

I. Synthesis of this compound: A Step-by-Step Protocol

The most direct and widely employed method for the synthesis of the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For the synthesis of this compound, the key starting materials are 2-amino-5-(trifluoromethyl)pyridine and a suitable two-carbon electrophile, such as chloroacetaldehyde.

Synthesis of this compound start_material1 2-Amino-5-(trifluoromethyl)pyridine intermediate N-(2-Oxoethyl)-2-amino-5-(trifluoromethyl)pyridine (Intermediate) start_material1->intermediate Reaction start_material2 Chloroacetaldehyde start_material2->intermediate product This compound intermediate->product Intramolecular Cyclization (Dehydration)

Figure 1: General synthetic scheme for this compound.

Protocol 1: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-5-(trifluoromethyl)pyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-5-(trifluoromethyl)pyridine (1.0 eq), sodium bicarbonate (2.0 eq), and ethanol.

  • Stir the mixture at room temperature to obtain a suspension.

  • To the stirred suspension, add chloroacetaldehyde (50% aqueous solution, 1.5 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

  • To the residue, add water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization Data:

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Property Value Reference
Molecular Formula C₈H₅F₃N₂[4]
Molecular Weight 186.13 g/mol [4]
Appearance Solid[4]
CAS Number 936009-02-8[4]

II. Functionalization of this compound: Gateway to Molecular Diversity

The imidazo[1,2-a]pyridine ring system is amenable to a variety of functionalization reactions, with the C3 position being particularly reactive towards electrophilic substitution. This allows for the introduction of diverse chemical moieties, paving the way for the synthesis of compound libraries for biological screening.

Functionalization_Workflow start This compound bromination C3-Bromination (NBS) start->bromination suzuki Suzuki-Miyaura Coupling (Arylboronic acid, Pd catalyst) bromination->suzuki product 3-Aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine (Diverse Analogs) suzuki->product

Figure 2: A typical workflow for the functionalization of this compound.

Protocol 2: C3-Bromination of this compound

This protocol describes the regioselective bromination at the C3 position using N-bromosuccinimide (NBS).

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Acetonitrile

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution.

  • Add saturated aqueous sodium bicarbonate solution to neutralize the mixture.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.[5]

Protocol 3: Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the C3 position.[1][6]

Materials:

  • 3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine

  • Arylboronic acid (e.g., phenylboronic acid, 1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., potassium carbonate, 2.0 eq)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Schlenk flask or sealed tube

  • Magnetic stirrer and heating block

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 3-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq), the desired arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane/water) via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-6-(trifluoromethyl)imidazo[1,2-a]pyridine.

III. Application in the Synthesis of Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is a key component of numerous kinase inhibitors.[7] The trifluoromethyl group at the 6-position can serve as a crucial interaction point within the kinase active site or enhance the overall pharmacokinetic profile of the inhibitor. For instance, derivatives of 6-(imidazo[1,2-a]pyridin-6-yl)quinazolines have been synthesized and shown to be potent inhibitors of PI3Kα, a key enzyme in cancer cell signaling pathways.[8] The general synthetic strategy often involves the coupling of a functionalized this compound with another heterocyclic core.

Kinase_Inhibitor_Synthesis intermediate Functionalized This compound coupling Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) intermediate->coupling heterocycle Functionalized Heterocyclic Core heterocycle->coupling inhibitor Kinase Inhibitor (e.g., PI3Kα Inhibitor) coupling->inhibitor

Figure 3: Conceptual pathway for the synthesis of kinase inhibitors using the this compound intermediate.

The protocols detailed above for the functionalization of this compound provide a robust platform for the synthesis of a diverse array of potential kinase inhibitors. The ability to readily introduce various aryl and heteroaryl moieties at the C3 position, coupled with the inherent properties of the trifluoromethyl group, makes this intermediate a highly valuable tool for lead discovery and optimization in drug development programs targeting kinases.

IV. Conclusion

This compound is a versatile and valuable intermediate for the pharmaceutical industry. Its synthesis is straightforward, and its strategic functionalization allows for the rapid generation of diverse molecular architectures. The incorporation of the trifluoromethyl group often imparts favorable properties for drug candidates, particularly in the realm of kinase inhibitors. The detailed protocols provided herein offer a practical guide for researchers and scientists to effectively utilize this important building block in their drug discovery endeavors.

V. References

  • Terao, Y., et al. (2011). Design and biological evaluation of imidazo[1,2-a]pyridines as novel and potent ASK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7073-7077.

  • Welin, E. R., et al. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(20), 14859-14923.

  • Fujikawa, K., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 131-145.

  • Segodi, R. S., & Nxumalo, W. (2023). Synthesis of imidazo[1,2-a] pyridine and pyrazolo[1,5-a] pyridine Derivatives as Potential Kinase Inhibitors (PvPI4K and PfPKG). 16th National Convention of the South African Chemical Institute.

  • ResearchGate. (n.d.). Bromination of 6 a. Reaction conditions: NBS (2.1 equiv), 1,2‐DME, rt, 3 h (96 %). Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Li, J., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. International Journal of Molecular Sciences, 24(7), 6851.

  • Molander, G. A., & Brown, A. R. (2011). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of organic chemistry, 76(20), 8142-8151.

  • Devi, N., et al. (2016). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current topics in medicinal chemistry, 16(26), 2994-3011.

  • BenchChem. (2025). Application Notes and Protocols for the Regioselective Suzuki-Miyaura Coupling of 3-Bromo-2-chloropyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Application Notes and Protocols: Suzuki Coupling Reaction of 3-Bromobenzoic Acid with Arylboronic Acids. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). work-up procedure to remove unreacted NBS from bromination reaction. Retrieved from --INVALID-LINK--

References

Application Notes and Protocols: Molecular Docking Studies of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized as a "privileged" scaffold due to its wide range of biological activities.[1][2][3][4] These compounds are integral to several marketed drugs, including zolpidem and alpidem.[2][5] In recent years, derivatives of imidazo[1,2-a]pyridine have garnered significant interest as potential anticancer agents.[6][7][8][9] Their therapeutic effects stem from their ability to interact with and modulate the activity of various biological targets crucial for cancer cell proliferation, survival, and metastasis.[7][8][10]

Key anticancer mechanisms of imidazo[1,2-a]pyridine derivatives include the inhibition of tubulin polymerization, a critical process for cell division, and the modulation of essential signaling pathways such as the PI3K/Akt/mTOR and Epidermal Growth Factor Receptor (EGFR) kinase pathways.[6][7][10][11][12][13] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modifications, enabling the synthesis of derivatives with enhanced potency and selectivity for specific cancer-related targets.[4][14][15][16]

Molecular docking is a powerful computational technique that plays a pivotal role in modern drug discovery.[17][18][19] It predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein, and estimates the strength of their interaction.[20] This in silico approach provides invaluable insights into the molecular basis of drug action, guides the rational design of more potent and selective inhibitors, and helps to prioritize compounds for synthesis and further experimental testing, thereby accelerating the drug development pipeline.[18][21]

This guide provides a detailed protocol for conducting molecular docking studies of imidazo[1,2-a]pyridine derivatives, using tubulin as a representative therapeutic target. The principles and steps outlined herein are broadly applicable to other protein targets.

Principle of Molecular Docking

Molecular docking simulates the binding process between a ligand and a receptor at the molecular level. The primary goal is to identify the most stable binding conformation, often referred to as the "binding pose," and to quantify the binding affinity, typically expressed as a docking score or binding energy.[22][23] A more negative binding energy generally indicates a stronger and more favorable interaction.[23]

The process relies on two key components: a search algorithm and a scoring function . The search algorithm explores the conformational space of the ligand within the defined binding site of the receptor to generate a variety of possible binding poses. The scoring function then evaluates each of these poses and assigns a score that estimates the binding affinity.[19]

Experimental Workflow for Molecular Docking

A typical molecular docking workflow involves several critical stages, from data preparation to results analysis and validation. Each step is crucial for obtaining reliable and meaningful results.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis & Validation Phase PDB 1. Target Selection & PDB File Acquisition ReceptorPrep 2. Receptor Preparation PDB->ReceptorPrep Clean & prepare protein structure GridGen 4. Grid Box Generation ReceptorPrep->GridGen Define binding site LigandPrep 3. Ligand Preparation Docking 5. Molecular Docking Execution LigandPrep->Docking Prepare small molecules GridGen->Docking Set search space ResultsAnalysis 6. Analysis of Docking Results Docking->ResultsAnalysis Generate poses & scores Validation 7. Validation of Docking Protocol ResultsAnalysis->Validation Assess reliability

Caption: A generalized workflow for molecular docking studies.

Detailed Protocols

Part 1: Preparation of the Target Protein (Receptor)

The quality of the receptor structure is paramount for a successful docking study. The goal is to prepare a clean and structurally sound protein model.

Protocol 1: Receptor Preparation

  • Obtain the Protein Structure:

    • Navigate to the Protein Data Bank (PDB) (rcsb.org).

    • Search for the desired target protein. For this example, we will use tubulin. A suitable PDB entry is 1SA0 , which is the crystal structure of tubulin in complex with colchicine.

    • Download the PDB file.

  • Initial Cleaning and Inspection using UCSF Chimera or ChimeraX: [24][25]

    • Open the downloaded PDB file in a molecular visualization software like UCSF Chimera or ChimeraX.

    • Visually inspect the protein structure. PDB files often contain multiple protein chains, water molecules, co-factors, and ions that may not be relevant to the docking study.[24][25]

    • For this protocol, we will focus on the tubulin dimer (chains A and B). Delete any additional protein chains.

    • Remove all water molecules and other heteroatoms (ions, crystallization agents) that are not essential for binding. In some cases, specific water molecules that mediate ligand binding might be retained, but this requires prior knowledge of the binding site.[26]

  • Prepare the Protein using AutoDock Tools:

    • Open the cleaned PDB file in AutoDock Tools (ADT).

    • Add polar hydrogens to the protein. This is a critical step as hydrogen bonds are key interactions in ligand binding.

    • Compute Gasteiger charges. These partial atomic charges are necessary for the scoring function to calculate electrostatic interactions.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the prepared receptor in the PDBQT format. The PDBQT format includes the coordinates, partial charges (Q), and atom types (T) required by AutoDock.

Part 2: Preparation of the Ligands (Imidazo[1,2-a]pyridine Derivatives)

Accurate 3D structures of the ligands are essential for docking.

Protocol 2: Ligand Preparation

  • Obtain or Draw the Ligand Structures:

    • If the structures are known, they can be downloaded from databases like PubChem or DrugBank.[27]

    • If you are working with novel derivatives, draw the 2D structures using chemical drawing software such as ChemDraw or MarvinSketch.[26]

    • Save the structures in a suitable format, such as MOL or SDF.

  • Convert 2D to 3D and Energy Minimization:

    • Use a program like OpenBabel or the tools within molecular modeling suites (e.g., Schrödinger's LigPrep, MOE) to convert the 2D structures to 3D.[27]

    • Perform an energy minimization of the 3D structures using a suitable force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy, realistic conformation.[28]

  • Prepare Ligands for Docking using AutoDock Tools:

    • Open the energy-minimized ligand file in ADT.

    • Detect the root of the ligand and define the rotatable bonds. This allows for ligand flexibility during the docking process.

    • Save the prepared ligand in the PDBQT format.

Part 3: Molecular Docking Execution

This phase involves defining the binding site and running the docking simulation.

Protocol 3: Grid Generation and Docking with AutoDock Vina

  • Grid Box Generation:

    • In ADT, load the prepared receptor (PDBQT file).

    • Define the search space for docking by creating a grid box. This box should encompass the entire binding site of interest.

    • For tubulin, the grid box should be centered on the known colchicine binding site.[11][13] You can use the coordinates of the co-crystallized ligand (if present in the original PDB file) to guide the placement of the grid box.

    • Adjust the dimensions of the grid box to be large enough to allow the ligand to move and rotate freely within the binding site.

    • Save the grid parameter file.

  • Running the Docking Simulation:

    • AutoDock Vina is a widely used and efficient docking program.[17]

    • Use the command line to run AutoDock Vina. The command will typically specify the receptor, ligand, grid parameters, and output file names.

    • vina --receptor receptor.pdbqt --ligand ligand.pdbqt --config grid.conf --out output.pdbqt --log log.txt

    • Vina will perform the docking simulation and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

Analysis and Interpretation of Docking Results

The output of a docking simulation requires careful analysis to extract meaningful biological insights.

Key Parameters to Analyze:
  • Binding Affinity (Docking Score): This value, typically in kcal/mol, provides an estimate of the binding free energy.[23] A lower (more negative) score generally indicates a more favorable binding interaction.[22][29]

  • Binding Pose: This is the predicted 3D orientation of the ligand within the receptor's binding site.[22] Visual inspection of the binding pose is crucial.

  • Molecular Interactions: Identify the key interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.[23] These interactions provide a rationale for the observed binding affinity.

  • Root Mean Square Deviation (RMSD): When a known active conformation of the ligand exists (e.g., from a co-crystal structure), the RMSD between the docked pose and the experimental pose can be calculated. An RMSD value of less than 2.0 Å is generally considered a good prediction.[23][30]

Tools for Visualization and Analysis:
  • PyMOL or UCSF Chimera/ChimeraX: These tools are excellent for visualizing the 3D structures of the protein-ligand complexes and for generating high-quality images.

  • Discovery Studio Visualizer or LigPlot+: These programs can be used to generate 2D diagrams of the protein-ligand interactions, which are very helpful for understanding the key binding features.[31]

Validation of Molecular Docking Results

It is essential to validate the docking protocol to ensure its reliability.[30]

  • Re-docking: A common validation method is to extract the co-crystallized ligand from the PDB structure, and then dock it back into the same binding site.[30] If the docking protocol can accurately reproduce the experimental binding pose (RMSD < 2.0 Å), it is considered validated.[32]

  • Enrichment Studies: If experimental data on a set of active and inactive compounds is available, the docking protocol can be evaluated on its ability to distinguish between them.[32][33] A good protocol should rank the active compounds higher than the inactive ones.

  • Comparison with Experimental Data: The ultimate validation comes from comparing the docking predictions with experimental results.[30] For example, if a series of imidazo[1,2-a]pyridine derivatives have been synthesized and their biological activity (e.g., IC50 values) determined, there should be a correlation between the docking scores and the experimental activities.

Illustrative Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cancer cell growth and survival.[6][7][10]

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes ImidazoPyridine Imidazo[1,2-a]pyridine Derivative ImidazoPyridine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Quantitative Data Summary

When evaluating a series of compounds, it is useful to summarize the docking results in a table for easy comparison.

Compound IDDocking Score (kcal/mol)Key Interacting Residues (Tubulin)Predicted H-Bonds
Derivative 1-9.5Cys241, Leu248, Ala3162
Derivative 2-8.7Val238, Ser340, Asn3491
Derivative 3-9.2Cys241, Ala250, Val3182
Colchicine-9.8Cys241, Leu255, Thr3533

Note: The data in this table is illustrative and for demonstration purposes only.

Conclusion

Molecular docking is an indispensable tool in the study and development of therapeutic agents like imidazo[1,2-a]pyridine derivatives. By providing a detailed understanding of the interactions between these compounds and their biological targets, docking studies can significantly accelerate the discovery of novel and more effective anticancer drugs. The protocols and guidelines presented here offer a robust framework for researchers to conduct their own in silico investigations, contributing to the advancement of cancer therapy.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the addition of a trifluoromethyl group at the 6-position can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity.[1] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your synthetic route and improve final yields.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind each problem and providing actionable solutions.

Question 1: My reaction yield is consistently low, or I'm getting no product. What are the primary factors to investigate?

Answer:

Low or nonexistent yield is a frequent challenge, often stemming from issues with reagents or reaction conditions. A systematic approach is crucial for diagnosis.

  • Causality 1: Reagent Quality & Stability

    • 2-Amino-5-(trifluoromethyl)pyridine (Starting Material): The purity of this aminopyridine is paramount. The pyridine nitrogen's nucleophilicity is critical for the initial step of the reaction. Contaminants can interfere with this process.

    • α-Halocarbonyl Reagent (e.g., Chloroacetaldehyde): Chloroacetaldehyde is notoriously unstable and prone to polymerization, especially in aqueous solutions or in the presence of acid/base traces.[2] Using aged or improperly stored chloroacetaldehyde is a primary cause of reaction failure.

  • Causality 2: Reaction Conditions

    • Solvent Purity: The presence of water in the reaction solvent (e.g., ethanol, DMF) can hydrate the aldehyde, rendering it unreactive. Anhydrous conditions are highly recommended.

    • Temperature Control: The initial SN2 reaction and the subsequent cyclization/dehydration steps have different activation energies. Insufficient temperature may stall the reaction, while excessive heat can promote side reactions and decomposition.

  • Troubleshooting Workflow:

    G start Low / No Yield reagent 1. Verify Reagent Quality start->reagent conditions 2. Assess Reaction Conditions start->conditions workup 3. Review Work-up & Purification start->workup aminopyridine Check purity of 2-amino-5-(trifluoromethyl)pyridine (NMR, LC-MS). Recrystallize if needed. reagent->aminopyridine Purity issue? aldehyde Use freshly prepared or newly purchased chloroacetaldehyde. Consider using a stable precursor like its dimethyl acetal. reagent->aldehyde Stability issue? solvent Use anhydrous solvent. Dry solvent over molecular sieves. conditions->solvent Wet solvent? temp_base Optimize temperature and base. Screen different bases (e.g., NaHCO3, K2CO3). Run a temperature gradient. conditions->temp_base Suboptimal? extraction Ensure correct pH during extraction. Check for product loss to aqueous layer. workup->extraction Losses? success Yield Improved aminopyridine->success aldehyde->success solvent->success temp_base->success extraction->success

    Caption: Troubleshooting workflow for low yield.

Question 2: I'm observing significant side product formation. What are they and how can I minimize them?

Answer:

Side products in this synthesis typically arise from the reactivity of the chloroacetaldehyde and potential alternative reaction pathways.

  • Common Side Products & Their Origin:

    • Chloroacetaldehyde Polymer: A whitish or yellowish insoluble solid. This is the most common side product, caused by the inherent instability of the aldehyde.

    • Bis-Imidazopyridine Adducts: Over-alkylation can sometimes occur, though it is less common under controlled conditions.

    • Unreacted Starting Materials: Indicative of an incomplete reaction.

  • Minimization Strategies:

    • Control Reagent Addition: Add the chloroacetaldehyde solution dropwise to the heated solution of the aminopyridine. This maintains a low instantaneous concentration of the aldehyde, favoring the desired bimolecular reaction over polymerization.

    • Use a Stable Aldehyde Precursor: Chloroacetaldehyde dimethyl acetal is a stable liquid that can be hydrolyzed in situ under acidic conditions to generate chloroacetaldehyde slowly and in a controlled manner.[2] This is a highly effective method to prevent polymerization.

    • Optimize the Base: A mild, heterogeneous base like sodium bicarbonate (NaHCO₃) is often preferred. It neutralizes the HCl or HBr byproduct of the reaction without significantly increasing the pH of the bulk solution, which could catalyze aldehyde polymerization.

Question 3: The purification of my final product is challenging. What are the best practices for isolation?

Answer:

Purification often requires a multi-step approach to remove unreacted starting materials and any side products.

  • Step 1: Work-up: After the reaction is complete, the mixture is typically cooled, and the base is filtered off (if heterogeneous). The solvent is removed under reduced pressure. The resulting crude residue is then subjected to an aqueous work-up. Basifying the aqueous solution (e.g., with NaHCO₃ solution) ensures the product is in its free base form, allowing for extraction into an organic solvent like ethyl acetate or dichloromethane.

  • Step 2: Column Chromatography: This is the most effective method for separating the product from impurities.[3]

    • Stationary Phase: Silica gel is standard.

    • Eluent System: A gradient elution is typically most effective. Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A typical starting point is 10-20% ethyl acetate in hexane, gradually increasing to 50% or higher. Monitor fractions by TLC.

  • Step 3: Recrystallization: For achieving high purity, recrystallization is the final step.

    • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A solvent system like ethanol/water, isopropanol, or ethyl acetate/hexane can be effective. Dissolve the compound in the minimum amount of hot solvent, and allow it to cool slowly to form well-defined crystals.

Frequently Asked Questions (FAQs)

Question 1: What is the most common and reliable synthetic route to this compound?

Answer:

The most prevalent and robust method is a variation of the Tschitschibabin (or Chichibabin) reaction .[4] This involves the condensation of 2-amino-5-(trifluoromethyl)pyridine with a two-carbon electrophile, typically an α-halocarbonyl compound like chloroacetaldehyde or bromoacetaldehyde. The reaction proceeds via an initial nucleophilic substitution followed by an intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.[5]

Caption: General scheme for the Tschitschibabin synthesis.

Question 2: Can you illustrate the reaction mechanism?

Answer:

Certainly. The mechanism is a three-step process:

  • SN2 Alkylation: The more nucleophilic ring nitrogen of 2-amino-5-(trifluoromethyl)pyridine attacks the electrophilic carbon of chloroacetaldehyde, displacing the chloride ion to form an N-alkylated pyridinium salt intermediate.

  • Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde to form a five-membered heterocyclic intermediate (a hemiaminal-like species).

  • Dehydration/Aromatization: This intermediate readily loses a molecule of water, driven by the formation of the stable, aromatic imidazo[1,2-a]pyridine ring system.

G cluster_0 Step 1: SN2 Alkylation cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization A Aminopyridine attacks Aldehyde B Pyridinium Salt Intermediate A->B Forms C-N bond, displaces Cl- C Exocyclic Amine attacks Carbonyl B->C D Hemiaminal Intermediate C->D Forms 5-membered ring E Dehydration D->E F Final Aromatic Product E->F Loss of H2O

Caption: Simplified reaction mechanism pathway.

Question 3: How do reaction parameters like solvent, temperature, and base affect the synthesis?

Answer:

Each parameter plays a critical role in balancing reaction rate, side reactions, and overall yield. The optimal conditions often represent a trade-off.

ParameterRole & CausalityCommon ChoicesImpact on Yield
Solvent Solubilizes reactants; its boiling point often dictates the reaction temperature. Polar aprotic solvents can accelerate SN2 reactions.Ethanol, Isopropanol, N,N-Dimethylformamide (DMF), 1,4-DioxaneHigh: Good solubility prevents precipitation. Low: Poor solubility can stall the reaction.
Temperature Provides activation energy for both alkylation and cyclization/dehydration steps.80 °C to 120 °CHigh: Faster reaction, but increases risk of aldehyde polymerization and side reactions. Low: Slow or incomplete reaction.
Base Neutralizes the acidic byproduct (HCl or HBr), preventing protonation of the starting aminopyridine and driving the reaction forward.NaHCO₃, K₂CO₃, Na₂CO₃High: A mild base is crucial. Strong bases (e.g., NaOH) can aggressively catalyze aldehyde polymerization. No base leads to very low yield.
Reaction Time Must be sufficient for the reaction to reach completion.4 to 24 hoursHigh: Monitored by TLC until starting material is consumed. Low: Incomplete reaction and lower yield.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All lab work should be conducted with appropriate safety precautions.

  • Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-amino-5-(trifluoromethyl)pyridine (1.62 g, 10 mmol) and sodium bicarbonate (1.26 g, 15 mmol).

  • Solvent Addition: Add anhydrous ethanol (30 mL) to the flask.

  • Reagent Addition: While stirring the suspension, add a 45% aqueous solution of chloroacetaldehyde (1.9 mL, ~12 mmol) dropwise over 10 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the mixture to room temperature. Filter off the solid sodium bicarbonate and wash with a small amount of ethanol.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a solid.

Protocol 2: Purification by Column Chromatography
  • Preparation: Prepare a slurry of silica gel (approx. 40 g) in 5% ethyl acetate/hexane and pack it into a chromatography column.

  • Loading: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.

  • Elution: Elute the column with a gradient solvent system, starting with 5% ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate to 40%.

  • Collection: Collect fractions (e.g., 10-15 mL each) and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.

References

Technical Support Center: Optimization of Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis and optimization of imidazo[1,2-a]pyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable optical properties.[1][2] However, navigating the synthetic landscape to achieve optimal yields and purity can present significant challenges.

This guide is structured to provide direct, actionable solutions to common issues encountered in the lab. We move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs) on Reaction Optimization

This section addresses high-level strategic questions about setting up and optimizing your synthesis.

Q1: How do I select the most appropriate catalyst for my reaction?

A: The choice of catalyst is critical and is dictated by the specific synthetic route you are employing.

  • For Multi-Component Reactions (MCRs): Molecular iodine (I₂) is an excellent choice. It is inexpensive, readily available, and acts as a mild Lewis acid.[3][4] It effectively activates imine intermediates for subsequent nucleophilic attack, facilitating cycloaddition in one-pot procedures.[4][5] In many cases, using 5-20 mol% of iodine in a solvent like ethanol or even water can lead to excellent yields, often at room temperature.[3][6]

  • For Aerobic Oxidative Coupling: Copper catalysts, particularly Copper(I) iodide (CuI), are highly effective for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and ketones (like acetophenones) or nitroolefins.[7] These reactions often use air as a green terminal oxidant, making them environmentally friendly.[7]

  • For Dehydrogenative Coupling: Palladium catalysts (e.g., PdCl₂) have shown strong results, particularly for intramolecular coupling reactions leading to fused heterocyclic systems.[8]

  • Catalyst-Free Options: For certain reactions, such as the condensation of 2-aminopyridines with α-haloketones, it is possible to achieve high yields without any catalyst at all, often by simply heating the neat mixture.[9][10] This approach is a cornerstone of green chemistry, minimizing waste and simplifying purification.[10]

The key is to understand the reaction mechanism. Acidic catalysts (I₂, TFA, MsOH) activate carbonyls or imines[4][11], while transition metals like copper and palladium facilitate oxidative coupling or C-N bond formation.[7][8]

Q2: What is the role of the solvent, and how do I perform an effective solvent screen?

A: The solvent does more than just dissolve reactants; it influences reaction rates, selectivity, and even the reaction pathway.

  • Polar Protic Solvents (e.g., Ethanol, Water): These are often excellent choices for reactions involving charged intermediates. Ethanol is highly effective in many iodine-catalyzed MCRs.[3] Water is an exceptional green solvent for certain protocols, such as ultrasound-assisted syntheses.[6][7]

  • Polar Aprotic Solvents (e.g., DCM, Acetonitrile): Dichloromethane (DCM) has proven to be a solvent of choice in gold-catalyzed reactions.[11] However, be cautious with acetonitrile (ACN), as it has been reported to lead to complex and inseparable mixtures in some cases.[12]

  • Solvent-Free Conditions: This is the ultimate "green" approach. Heating a neat mixture of reactants can be highly efficient, eliminating the need for solvent purchase, use, and disposal.[10][13]

To perform a solvent screen: Set up several small-scale parallel reactions (e.g., 0.1 mmol scale) in a variety of solvents under your initial catalytic conditions. Monitor progress by TLC or LC-MS after a set time to identify which solvent provides the highest conversion and cleanest product profile.

Table 1: Example of Catalyst and Solvent Screening for an MCR

Based on data from an iodine-catalyzed three-component reaction of an aldehyde, 2-aminopyrazine, and an isocyanide.[3]

EntryCatalyst (5 mol%)SolventTime (h)Yield (%)Rationale for Outcome
1NoneEtOH12< 10Reaction is slow without catalytic activation.
2FeCl₃EtOH10PoorFerric chloride is a less effective Lewis acid for this transformation.
3I₂ EtOH 5 92 Optimal: Iodine effectively catalyzes the reaction in a polar protic solvent.
4I₂H₂O8ModerateWater is a viable green solvent but may result in lower yields for some substrates.
5I₂ACN8ModerateAcetonitrile is a suitable polar aprotic solvent.
6I₂DCM10LowDichloromethane is less effective for this specific MCR.
7I₂Toluene12LowNon-polar solvents are generally poor choices for this reaction mechanism.

Q3: How do I determine the optimal reaction temperature and time?

A: Temperature and time are intrinsically linked. Higher temperatures typically lead to faster reaction rates, but can also promote side reactions or decomposition.[14]

  • Start Mild: Begin with room temperature conditions, especially for highly efficient MCRs.[3][4] Many modern protocols are designed to be effective without heating.

  • Incremental Increases: If no reaction occurs, gradually increase the temperature (e.g., to 40°C, 60°C, then reflux). Use reaction monitoring to track the consumption of starting materials and the appearance of the product.

  • Monitoring is Essential: The only reliable way to determine the optimal time is by monitoring the reaction's progress. Use Thin Layer Chromatography (TLC) or LC-MS at regular intervals (e.g., every 30-60 minutes).[6][14] The reaction is complete when the limiting reagent is no longer visible. Pushing the reaction longer than necessary can lead to byproduct formation.

  • Consider Alternative Energy Sources: Microwave irradiation can dramatically reduce reaction times from hours to minutes. Similarly, ultrasound can promote reactions, especially in heterogeneous mixtures.[6][7]

Section 2: Troubleshooting Guide

This section provides solutions to specific experimental problems in a direct question-and-answer format.

Problem 1: Low or No Product Yield

  • Q: My reaction has stalled, and TLC/LC-MS shows mostly unreacted starting material. What should I do?

    • A: Cause/Solution Checklist:

      • Catalyst Inactivity: Is your catalyst old or degraded? For metal-catalyzed reactions, ensure it hasn't been deactivated. For reactions using iodine, ensure it is fresh. Solution: Use a fresh batch of catalyst or increase the catalyst loading incrementally (e.g., from 5 mol% to 10 mol%).

      • Insufficient Temperature: The reaction may have a significant activation energy barrier. Solution: As detailed in the FAQ, increase the temperature in controlled steps (e.g., 20°C increments) while monitoring the reaction.[14]

      • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction mechanism. Solution: Re-evaluate your solvent choice. If using a non-polar solvent, try a polar one like ethanol or DMF, and vice-versa.[3][14]

      • Purity of Starting Materials: Impurities in the starting 2-aminopyridine or ketone/aldehyde can inhibit the reaction.[12] Solution: Verify the purity of your starting materials by NMR or another suitable technique. Purify them if necessary.

Problem 2: Formation of Multiple Products / Side Reactions

  • Q: My TLC plate shows multiple spots, and the final product is difficult to purify. How can I improve selectivity?

    • A: Cause/Solution Checklist:

      • Incorrect Stoichiometry: An excess of one reactant can lead to side reactions. Solution: Carefully control the stoichiometry of your reactants. Ensure you are using the correct molar equivalents as specified in a reliable protocol.

      • Temperature is Too High: High temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways. Solution: Try running the reaction at a lower temperature. This may require a longer reaction time but can significantly improve selectivity for the desired product.[14]

      • Oxygen/Moisture Sensitivity: While some reactions utilize air as an oxidant[7], others may be sensitive to it. Solution: If you suspect sensitivity, run the reaction under an inert atmosphere (e.g., nitrogen or argon).[12]

Problem 3: Poor Reproducibility

  • Q: I successfully synthesized the compound once, but I am struggling to reproduce the results. Why?

    • A: Cause/Solution Checklist:

      • Variability in Reagent Quality: The most common cause is batch-to-batch variability in starting materials or solvents. Solution: Use reagents from the same supplier and batch number if possible. Always verify the purity of new batches of starting materials.[12]

      • Atmospheric Conditions: Changes in ambient moisture can affect reactions sensitive to water. Solution: If reproducibility is an issue, consistently use dry solvents and an inert atmosphere, even if the reaction sometimes works without them.

      • Precise Parameter Control: Small, unrecorded deviations in temperature, stirring speed, or addition rate can impact complex reactions. Solution: Keep a detailed laboratory notebook, recording all parameters precisely for every experiment to identify any variables that may have changed.

Section 3: Experimental Protocol

This section provides a validated, step-by-step protocol for a representative synthesis.

Protocol: One-Pot, Iodine-Catalyzed Synthesis of a 2,3-Disubstituted Imidazo[1,2-a]pyridine

This protocol is based on a multicomponent strategy that is efficient and environmentally benign.[3][6]

Materials:

  • 2-Aminopyridine (1.0 mmol, 1.0 eq)

  • Aryl Aldehyde (1.0 mmol, 1.0 eq)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.0 mmol, 1.0 eq)

  • Iodine (I₂) (0.1 mmol, 10 mol%)

  • Ethanol (5 mL)

  • Round-bottom flask with magnetic stir bar

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask, add 2-aminopyridine (1.0 mmol) and the aryl aldehyde (1.0 mmol).

  • Solvent Addition: Add ethanol (5 mL) and stir the mixture at room temperature for 10 minutes to allow for initial dissolution and mixing.

  • Catalyst Addition: Add iodine (10 mol%) to the mixture. The solution may develop a color.

  • Nucleophile Addition: Add the isocyanide (1.0 mmol) dropwise to the stirring solution.

  • Reaction: Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress every hour using TLC (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 5-8 hours when the starting aldehyde spot has disappeared.

  • Workup & Purification:

    • Upon completion, the product may precipitate directly from the reaction mixture. If so, collect the solid by vacuum filtration and wash with a small amount of cold ethanol.[3]

    • If the product remains in solution, concentrate the mixture under reduced pressure.

    • Purify the resulting crude solid by column chromatography on silica gel or by recrystallization to obtain the pure imidazo[1,2-a]pyridine.

Section 4: Visualization of Workflows

Visual diagrams can clarify complex processes. The following are generated using Graphviz to illustrate key workflows.

G cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation Reactants Select Reactants (2-Aminopyridine, Carbonyl, etc.) Setup Combine Reagents in Flask Reactants->Setup Solvent Choose Solvent (e.g., EtOH, H2O, Neat) Solvent->Setup Catalyst Select Catalyst (e.g., I₂, CuI, None) Catalyst->Setup Conditions Apply Conditions (Stirring, Temp, Atmosphere) Setup->Conditions Monitor Monitor Progress (TLC / LC-MS) Conditions->Monitor Monitor->Conditions Incomplete Workup Reaction Workup (Quench, Extract) Monitor->Workup Complete Purify Purification (Column, Recrystallization) Workup->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for imidazo[1,2-a]pyridine synthesis.

G cluster_causes Potential Causes & Solutions Start Low Yield or Stalled Reaction CheckTLC Analyze TLC/LC-MS Start->CheckTLC SM_Present Starting Material Remains? CheckTLC->SM_Present Side_Products Multiple Side Products? SM_Present->Side_Products No Optimize Optimize Conditions: - Increase Temperature - Change Solvent - Increase Catalyst Load SM_Present->Optimize Yes Selectivity Improve Selectivity: - Lower Temperature - Check Stoichiometry - Use Inert Atmosphere Side_Products->Selectivity Yes Purity Check Reagent Purity Side_Products->Purity No

Caption: Decision tree for troubleshooting low reaction yield.

References

Overcoming drug resistance with imidazo[1,2-a]pyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Overcoming Drug Resistance with Imidazo[1,2-a]pyridine Compounds

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyridine and its derivatives. This guide is designed for research scientists and drug development professionals who are investigating this promising class of compounds to overcome acquired and intrinsic drug resistance in cancer and other diseases. Here, we synthesize field-proven insights with established scientific principles to help you navigate common experimental hurdles and accelerate your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the application of imidazo[1,2-a]pyridine compounds in drug resistance research.

Q1: What are imidazo[1,2-a]pyridine compounds and why are they relevant for drug resistance?

A1: Imidazo[1,2-a]pyridines (IPs) are nitrogen-based heterocyclic compounds that have gained significant attention as potential anticancer therapeutics.[1][2] Their relevance in overcoming drug resistance stems from their ability to inhibit various molecular mechanisms that cancer cells exploit to evade chemotherapy.[2][3] These mechanisms include the inhibition of survival signaling pathways like PI3K/Akt/mTOR, cyclin-dependent kinases (CDKs), and receptor tyrosine kinases such as IGF-1R.[3][4][5][6] By targeting these core pathways, IPs can re-sensitize resistant cells to conventional therapies or act as potent standalone agents.

Q2: What are the primary mechanisms of action by which these compounds overcome drug resistance?

A2: The primary mechanisms are multifaceted and depend on the specific derivative, but common pathways include:

  • Inhibition of Kinase Signaling: Many IP derivatives are potent inhibitors of the PI3K/Akt/mTOR pathway.[4][7][8][9] Aberrant activation of this pathway is a well-established mechanism of resistance to both chemotherapy and targeted agents. IPs can block this signaling cascade, leading to cell cycle arrest and apoptosis in resistant cells.[4][10]

  • Modulation of Efflux Pumps: While less commonly cited as a primary mechanism for this specific class, some small molecules can inhibit ATP-binding cassette (ABC) transporters like P-glycoprotein (ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2).[11][12] These transporters actively pump chemotherapeutic drugs out of cancer cells, and their inhibition can restore intracellular drug concentrations to therapeutic levels.

  • Induction of Apoptosis: By inhibiting survival pathways and increasing the levels of pro-apoptotic proteins like p53 and BAX, IPs can trigger programmed cell death (apoptosis) in cancer cells that have developed mechanisms to evade it.[4]

Q3: How do I select the appropriate drug-resistant cell line for my experiments?

A3: Your choice should be guided by your research question.

  • To study a specific resistance mechanism: Use a well-characterized cell line with a known resistance driver (e.g., a specific mutation in a target protein or overexpression of an ABC transporter).

  • To model clinical resistance: Develop a resistant cell line de novo by chronically exposing a parental (sensitive) cell line to escalating doses of a specific chemotherapeutic agent.[13][14] This method more closely mimics the clinical development of acquired resistance.

  • To screen for broad activity: Use a panel of resistant cell lines with diverse resistance mechanisms to identify compounds with wide applicability.

Part 2: Experimental Troubleshooting Guides

This section provides practical solutions to common problems encountered during experiments with imidazo[1,2-a]pyridine compounds.

Guide 1: Compound Handling and Preparation

Q: My imidazo[1,2-a]pyridine compound has poor aqueous solubility and is precipitating in my cell culture media. What should I do?

A: This is a common issue with heterocyclic compounds.[15][16][17]

  • Problem: The compound, likely dissolved in a stock solution of 100% DMSO, is crashing out of solution when diluted into the aqueous cell culture medium. High concentrations of DMSO (>0.5%) can also be toxic to cells.

  • Troubleshooting Steps:

    • Check Stock Concentration: Ensure your DMSO stock is not supersaturated. Gently warm the stock solution to 37°C to ensure everything is dissolved before making dilutions.

    • Use a Serial Dilution Strategy: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a small volume of serum-free media, vortexing gently, and then add this intermediate dilution to your final culture volume. This gradual change in solvent polarity can prevent precipitation.

    • Test Vehicle Controls: Always include a "vehicle control" in your experiments. This should be cells treated with the highest concentration of DMSO used for your compound dilutions. This control is critical to ensure that any observed effects are due to your compound and not the solvent.

    • Consider Alternative Solvents (with caution): While DMSO is standard, for specific applications, other solvents like ethanol or formulation aids like Pluronic F-68 could be explored, but their compatibility with your cell line must be thoroughly validated.

    • Synthesize More Soluble Analogs: If solubility issues persist and hinder in vivo studies, it may be necessary to collaborate with medicinal chemists to synthesize derivatives with improved physicochemical properties, such as adding polar functional groups.[15][16]

Guide 2: In Vitro Assay Design & Execution

Q: My cell viability (e.g., MTT, CellTiter-Glo) assay results are inconsistent and not reproducible. How can I troubleshoot this?

A: Inconsistent results often stem from subtle variations in protocol execution.

  • Problem: High variability between replicate wells or between experiments makes it difficult to determine an accurate IC50 value.

  • Troubleshooting Workflow:

G start Inconsistent Assay Results check_cells Step 1: Verify Cell Health & Density - Are cells healthy (morphology)? - Is seeding density consistent? - Are cells in logarithmic growth phase? start->check_cells check_reagents Step 2: Check Reagents & Compound - Are reagents expired? - Was the compound fully dissolved? - Was the serial dilution accurate? check_cells->check_reagents Cells OK solution_cells Solution: Optimize seeding density. Perform growth curve analysis. Do not use cells at high passage number. check_cells->solution_cells Problem Found check_protocol Step 3: Review Protocol Execution - Consistent incubation times? - Edge effects on plate? - Proper mixing? check_reagents->check_protocol Reagents OK solution_reagents Solution: Use fresh reagents. Ensure compound is dissolved before use. Use calibrated pipettes. check_reagents->solution_reagents Problem Found solution_protocol Solution: Randomize sample layout on plate. Ensure uniform temperature/CO2. Use automated dispenser if possible. check_protocol->solution_protocol Problem Found

Caption: Troubleshooting workflow for inconsistent in vitro assay results.

Q: The IC50 value of my compound is much higher in the resistant cell line than the parental line, but I'm not seeing significant cell death, just growth inhibition. Why?

A: This indicates your compound may be cytostatic rather than cytotoxic at the concentrations tested.

  • Problem: Cell viability assays like MTT measure metabolic activity, which reflects proliferation but doesn't always distinguish between cell death (cytotoxicity) and cessation of growth (cytostasis).

  • Solution:

    • Perform a Cell Death Assay: Use a more direct measure of apoptosis or necrosis. Assays like Annexin V/Propidium Iodide staining followed by flow cytometry, or assays that measure caspase-3/7 activity, will confirm if the compound is inducing apoptosis.[1][4]

    • Conduct a Clonogenic (Colony Formation) Assay: This long-term assay measures the ability of a single cell to proliferate and form a colony. It is a gold-standard method for determining the cytotoxic versus cytostatic potential of a compound.[1]

    • Analyze Cell Cycle Arrest: Treat cells with your compound and perform flow cytometry analysis of DNA content (e.g., with propidium iodide staining). An accumulation of cells in a specific phase (e.g., G2/M) would confirm a cytostatic effect.[4][10]

Guide 3: Mechanism of Action (MoA) Studies

Q: I've confirmed my compound inhibits the PI3K/Akt pathway, but how do I know this is the specific mechanism overcoming resistance and not an off-target effect?

A: Differentiating on-target from off-target effects is crucial for drug development.

  • Problem: Small molecule inhibitors can have multiple targets, and the observed phenotype might be a result of hitting an unintended protein.

  • Experimental Strategy:

    • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) to confirm that your compound physically binds to the target protein (e.g., PI3K) within the cell.

    • Genetic Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce the expression of the putative target (PI3K). If knocking down the target mimics the effect of your compound or if the compound has a diminished effect in the knockdown cells, it strongly suggests an on-target mechanism.

    • Rescue Experiments: Overexpress a downstream effector that is constitutively active (e.g., a myristoylated, active form of Akt). If this rescues the cells from the effects of your compound, it validates that the compound's activity is mediated through that pathway.

    • Kinase Profiling: Screen your compound against a broad panel of kinases. This will reveal its selectivity profile and identify potential off-targets that may contribute to its activity.[5]

G cluster_pathway PI3K/Akt/mTOR Pathway RTK Growth Factor Receptor (e.g., IGF-1R) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Compound Imidazo[1,2-a]pyridine Compound Compound->PI3K Inhibition

Caption: Simplified PI3K/Akt/mTOR pathway showing the inhibitory action of imidazo[1,2-a]pyridine compounds.

Part 3: Key Experimental Protocols

Protocol 1: Determination of IC50 in Parental vs. Resistant Cell Lines

This protocol outlines a standard method for comparing the potency of an imidazo[1,2-a]pyridine compound in drug-sensitive (parental) and drug-resistant cancer cell lines using a colorimetric viability assay (e.g., MTT).

Materials:

  • Parental and resistant cell lines

  • Complete culture medium

  • 96-well flat-bottom cell culture plates

  • Imidazo[1,2-a]pyridine compound, dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette, microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count both parental and resistant cells.

    • Seed cells into 96-well plates at a pre-determined optimal density (e.g., 3,000-8,000 cells/well in 100 µL of medium). Seed cells in the inner 60 wells to avoid edge effects.

    • Incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a 2X serial dilution of the imidazo[1,2-a]pyridine compound in culture medium. A typical concentration range is 0.1 nM to 100 µM.[4][18][19]

    • Also prepare a vehicle control (medium with the highest DMSO concentration) and a "no treatment" control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the compound dilutions (or controls) to the appropriate wells. Perform each concentration in triplicate.

  • Incubation:

    • Incubate the plates for 48-72 hours, depending on the cell line's doubling time.

  • MTT Assay:

    • Add 20 µL of MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the crystals.

    • Incubate for 4 hours at room temperature in the dark, with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance (from wells with no cells).

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability versus the log of the compound concentration.

    • Use a non-linear regression (log[inhibitor] vs. normalized response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.[14]

Data Presentation: Summarize the results in a clear table to easily compare potency and determine the level of resistance.

Cell LineCompoundIC50 (µM)Resistance Index (RI)
Parental (e.g., A549)Compound X9.7-
Resistant (e.g., A549/CisR)Compound X44.64.6
Hypothetical data based on typical results for imidazo[1,2-a]pyridines.[4]

The Resistance Index (RI) is calculated as (IC50 of Resistant Line) / (IC50 of Parental Line).

References

Technical Support Center: Purification of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions encountered during the purification of this important fluorinated heterocyclic compound. The trifluoromethyl group introduces unique properties that can present specific challenges during purification, and this guide aims to provide clear and practical solutions.[1][2][3][4]

Purification Strategy Overview

The purification of this compound typically involves two main techniques: column chromatography and recrystallization. The choice between these methods, or their sequential use, will depend on the purity of the crude material and the nature of the impurities. The presence of the electron-withdrawing trifluoromethyl group can influence the polarity and solubility of the molecule, which are key considerations in developing an effective purification protocol.[2]

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery After Column Chromatography The compound is highly polar and is strongly retained on the silica gel. The compound may be unstable on silica gel. An inappropriate solvent system is being used.- Use a more polar eluent or a gradient elution. Consider a different stationary phase like alumina or reverse-phase silica (C18).[5] - Minimize the time the compound is on the column by running it faster (flash chromatography).[5]
Co-elution of Impurities Impurities have similar polarity to the desired compound. Isomeric impurities may have formed during synthesis.- Optimize chromatographic conditions by trying a different solvent system or a stationary phase with different selectivity.[5] - High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may offer better resolution.[1][5] - Consider a multi-step purification strategy, such as an initial crystallization or liquid-liquid extraction to remove some impurities before chromatography.[5]
Product Fails to Crystallize or Oils Out The presence of impurities is inhibiting crystal lattice formation. An inappropriate solvent was used for crystallization. The compound has a low melting point or exists as a stable oil.- Further purify the crude material by chromatography to remove impurities.[5] - Screen a variety of solvents with different polarities. Techniques like slow evaporation, cooling, or vapor diffusion can be employed.[5][6] - If the compound is an oil, attempting to form a salt or co-crystal may induce crystallization.[6]
Compound Degradation During Purification The compound is sensitive to acidic or basic conditions on the stationary phase. The trifluoromethyl group can influence the electronic properties of the imidazo[1,2-a]pyridine core.[7]- Use a neutral stationary phase like deactivated silica gel or alumina. - Buffer the eluent with a small amount of a volatile base (e.g., triethylamine) if the compound is base-sensitive.

Frequently Asked Questions (FAQs)

Column Chromatography

Q1: What is a good starting solvent system for silica gel column chromatography of this compound?

A good starting point for silica gel chromatography is a non-polar solvent system with a gradient of a more polar solvent. A common choice is a gradient of ethyl acetate in hexanes. To determine the optimal solvent system, it is highly recommended to first perform thin-layer chromatography (TLC) analysis to find a solvent mixture that gives a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q2: My compound is streaking on the TLC plate. What does this mean and how can I fix it?

Streaking on a TLC plate often indicates that the compound is either too polar for the chosen solvent system, is interacting strongly with the stationary phase (silica gel is acidic), or the sample is overloaded. You can try adding a small amount of a more polar solvent (like methanol) to your eluent or a small amount of a base (like triethylamine) to the eluent to reduce interactions with the silica.

Q3: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography (e.g., using a C18 stationary phase) can be an excellent alternative, especially if the compound or impurities are not well-resolved by normal-phase chromatography. For reverse-phase, you would use a polar solvent system, such as a gradient of acetonitrile or methanol in water. Given the fluorinated nature of the compound, specialized fluorinated stationary phases could also offer unique selectivity.[8]

Recrystallization

Q4: What are some suitable solvents for the recrystallization of this compound?

A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For imidazo[1,2-a]pyridine derivatives, ethanol is a commonly used solvent for recrystallization.[9] Other potential solvent systems to screen include ethyl acetate/hexanes, acetone/hexanes, or toluene.[6] A systematic solvent screen with small amounts of your crude material is the best approach to identify the ideal solvent or solvent pair.

Q5: I've tried several solvents, but my compound still won't crystallize. What else can I do?

If single-solvent recrystallization fails, you can try a two-solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly. Seeding the solution with a previously obtained pure crystal can also induce crystallization.

Experimental Protocols

Protocol 1: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a column and allow the silica to pack under gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the chromatography solvent or a slightly more polar solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Fraction Collection: Collect fractions and monitor the elution of the compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.[5]

Protocol 2: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the impure compound in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature.

  • Dissolution: In a larger flask, dissolve the bulk of the impure compound in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.[5]

Visualizing the Purification Workflow

PurificationWorkflow cluster_start Initial State cluster_analysis Analysis cluster_purification Purification cluster_end Final Product Crude Crude Product This compound TLC TLC Analysis Crude->TLC Assess Purity Column Column Chromatography TLC->Column Multiple Spots or Low Rf Impurities Recrystallization Recrystallization TLC->Recrystallization One Major Spot with Minor Impurities Column->Recrystallization Further Polishing Pure Pure Product Column->Pure Recrystallization->Pure

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Metal-Free Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the metal-free synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the nuances of constructing this privileged heterocyclic scaffold. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-tested insights to help you troubleshoot and optimize your reactions effectively.

Imidazo[1,2-a]pyridines are cornerstone structures in medicinal chemistry, forming the core of drugs like Zolpidem (for insomnia) and Alpidem (an anxiolytic).[1][2] The shift towards metal-free synthesis protocols is driven by the need for more sustainable, cost-effective, and environmentally benign chemical processes.[1][3] However, these methods come with their own set of challenges. This guide is structured to address these issues head-on in a practical, question-and-answer format.

Core Synthetic Strategies: An Overview

Metal-free syntheses of imidazo[1,2-a]pyridines predominantly rely on the condensation and cyclization of a 2-aminopyridine core with a two-carbon synthon. The most common approaches are summarized below.

cluster_start Starting Materials cluster_methods Key Metal-Free Synthetic Methods 2-Aminopyridine 2-Aminopyridine C2-Synthon Two-Carbon Synthon (Ketones, Aldehydes, Alkynes, etc.) A Two-Component Condensation B Three-Component Reactions C Iodine-Catalyzed Cyclization D Energy-Assisted (MW, US) Product Imidazo[1,2-a]pyridine

Caption: Overview of primary metal-free synthetic routes.

Part 1: Troubleshooting Guide for Common Synthetic Protocols

This section addresses the most frequently encountered issues during synthesis.

Scenario 1: Classic Two-Component Condensation (2-Aminopyridine + α-Haloketone)

This is one of the most traditional and direct routes. The reaction involves the initial SN2 reaction between the pyridine nitrogen and the α-haloketone, followed by intramolecular cyclization and dehydration.[1][3]

Q1: My reaction is sluggish or incomplete, with significant starting material remaining even after prolonged reaction times. What's wrong?

A1: This is a common kinetics issue. Several factors could be at play:

  • Insufficient Basicity: The base (e.g., NaHCO₃, K₂CO₃) is crucial for neutralizing the HBr/HCl formed during the reaction, which would otherwise protonate the starting 2-aminopyridine, rendering it non-nucleophilic. If your 2-aminopyridine has electron-withdrawing groups, it is less nucleophilic, and a stronger base or higher temperature may be required.

  • Solvent Choice: The polarity and boiling point of the solvent are critical. Protic solvents like ethanol can facilitate the reaction but may also solvate the nucleophile, slowing it down. Aprotic polar solvents like DMF or acetonitrile are often excellent choices. Refluxing in ethanol is a common procedure.[3][4]

  • Temperature: Many of these condensations require heat to overcome the activation energy for both the initial alkylation and the subsequent cyclization. If you are running the reaction at room temperature, try heating to reflux.

Troubleshooting Table: Low Conversion in α-Haloketone Condensation

Parameter Potential Issue Recommended Action Rationale
Base NaHCO₃ is too weak for deactivated aminopyridines. Switch to K₂CO₃ or a non-nucleophilic organic base like DBU. A stronger base more effectively prevents protonation of the starting amine, maintaining its nucleophilicity.
Solvent Reaction stalls in a low-boiling solvent like acetone. Change to a higher-boiling solvent like ethanol, n-butanol, or DMF. Allows for higher reaction temperatures, increasing the reaction rate according to the Arrhenius equation.

| Temperature | Reaction performed at room temperature. | Heat the reaction mixture to reflux (typically 80-120 °C). | Provides the necessary thermal energy for the cyclization and dehydration steps. |

Q2: My TLC shows the formation of multiple products, and the desired spot is weak. What are the likely side reactions?

A2: Side product formation often points to issues with reactant stability or reaction pathway selectivity.

  • α-Haloketone Instability: α-haloketones, especially α-bromoketones, are lachrymatory and can be unstable. They can undergo self-condensation (Favorskii rearrangement precursors) or decomposition upon prolonged heating. It is best to use fresh, purified α-haloketones.

  • Regioisomer Formation: The initial alkylation can occur on either the endocyclic (pyridine) nitrogen or the exocyclic amino nitrogen. While alkylation on the endocyclic nitrogen is generally favored and leads to the desired imidazo[1,2-a]pyridine, competitive alkylation on the exocyclic amine can lead to isomeric byproducts. The electronic properties of the aminopyridine and the reaction conditions dictate this selectivity.[1]

Start Low Yield Detected Check_TLC Analyze TLC/LCMS. Is starting material (SM) a major component? Start->Check_TLC Increase_Kinetics Increase Reaction Rate: 1. Increase Temperature 2. Use stronger base (K2CO3) 3. Switch to polar aprotic solvent (DMF) Check_TLC->Increase_Kinetics  Yes Check_Side_Products Are there significant side products? Check_TLC->Check_Side_Products  No Success Problem Resolved Increase_Kinetics->Success Purify_Reagents Purify Reagents: 1. Use fresh α-haloketone 2. Check purity of aminopyridine Check_Side_Products->Purify_Reagents  Yes Purification_Issue Optimize Purification: 1. Adjust column chromatography gradient 2. Consider recrystallization Check_Side_Products->Purification_Issue  No Purify_Reagents->Success Purification_Issue->Success

Caption: Troubleshooting workflow for low-yield reactions.

Scenario 2: Three-Component Reactions (e.g., Groebke-Blackburn-Bienaymé)

These powerful reactions combine a 2-aminopyridine, an aldehyde, and an isocyanide in a single pot to rapidly build molecular complexity. However, their success hinges on precise control.

Q3: My three-component reaction is messy, producing a complex mixture instead of the clean 3-aminoimidazo[1,2-a]pyridine product. How can I improve it?

A3: The key to a successful multicomponent reaction is managing the sequence of events. The desired pathway involves the formation of an imine from the 2-aminopyridine and aldehyde, which is then trapped by the isocyanide, followed by cyclization.

  • Control the Imine Formation: Often, the best strategy is to pre-mix the 2-aminopyridine and aldehyde for a short period (15-30 minutes) before adding the isocyanide. This allows for the formation of the critical imine intermediate, preventing the isocyanide from reacting with the aldehyde or other components.

  • Catalyst is Key: While some variations are catalyst-free, many benefit from a mild Lewis or Brønsted acid catalyst to promote imine formation. Catalysts like molecular iodine, p-toluenesulfonic acid (pTSA), or even simple ammonium chloride can be effective.[1][5][6] Iodine, in particular, is a versatile and mild catalyst for these transformations.[5][6]

  • Stoichiometry and Addition Order: Ensure you are using precise 1:1:1 stoichiometry. Adding the isocyanide last is almost always the best approach.

Scenario 3: Iodine-Catalyzed Oxidative Cyclizations

Iodine is an attractive catalyst because it is inexpensive, low-toxicity, and can act as both a Lewis acid and a mild oxidant. These reactions often couple 2-aminopyridines with ketones or other synthons.[7][8]

Q4: My iodine-catalyzed reaction is not working. I'm using 2-aminopyridine and an acetophenone, but I see no product.

A4: Success here depends on the specific role of iodine and the presence of a suitable oxidant.

  • In Situ α-Iodination: The plausible mechanism often involves the iodine-catalyzed enolization of the ketone, followed by iodination to form an α-iodoketone in situ. This is then analogous to the classic α-haloketone synthesis. For this to happen, the conditions must favor enolization.

  • Oxidant Requirement: The final step of the reaction is an oxidative aromatization to form the imidazo[1,2-a]pyridine ring. Molecular iodine itself can sometimes act as the oxidant, being reduced to HI. However, many protocols require an additional co-oxidant like TBHP (tert-butyl hydroperoxide) or even atmospheric oxygen to regenerate the active catalytic species and drive the reaction to completion.[4][9]

  • Catalyst Loading: While catalytic amounts (10-20 mol%) are typical, ensure your iodine has not sublimed from the reaction vessel, especially if heating for long periods.

Part 2: FAQs - Frequently Asked Questions

Q5: Can I use microwave or ultrasound energy for these syntheses?

A5: Absolutely. Both microwave (MW) and ultrasound (US) are excellent energy sources for accelerating these reactions.[9][10]

  • Microwave-Assisted Synthesis: MW heating can dramatically reduce reaction times from hours to minutes by efficiently heating the polar reactants and solvents.[10][11][12] This is particularly effective for the condensation with α-haloketones and can often be performed under solvent-free conditions, enhancing the green credentials of the protocol.[12]

  • Ultrasound-Mediated Synthesis: Ultrasound promotes reactions through acoustic cavitation, which creates localized high-pressure and high-temperature zones, enhancing mass transfer and reaction rates. It is particularly useful for heterogeneous mixtures and has been successfully applied to iodine-catalyzed systems in green solvents like water.[9][13][14]

Q6: I need to install a substituent at the C3 position. What is the best metal-free strategy?

A6: The C3 position is often functionalized during the primary ring-forming reaction.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is the most direct method for installing an amino group at C3 by using an isocyanide as one of the three components.[15]

  • Using α-Substituted Ketones: Starting with an α-substituted ketone in a condensation reaction will place that substituent at the C3 position.

  • Direct C-H Functionalization: While many C-H functionalization reactions use transition metals, there are emerging metal-free, radical-based methods. For example, direct iodination at the C3 position can be achieved using molecular iodine and an oxidant, providing a handle for further modifications.[13][16]

Q7: Are there any completely catalyst-free and solvent-free options?

A7: Yes, for certain substrate combinations, this is possible. The reaction between highly reactive 2-aminopyridines and α-bromoketones can sometimes proceed to high yield simply by heating the neat reactants together, often enhanced by microwave irradiation.[12] Additionally, some catalyst-free versions have been achieved by simply refluxing the reactants in a high-boiling solvent like DMF.[1] These methods represent the pinnacle of atom economy and green chemistry.

Part 3: Reference Protocols

Protocol 1: General Procedure for Two-Component Condensation

This protocol is a standard method for reacting 2-aminopyridines with α-bromoketones.

  • To a round-bottom flask, add the substituted 2-aminopyridine (1.0 eq), the α-bromoketone (1.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add ethanol or anhydrous DMF as the solvent (approx. 0.2 M concentration).

  • Heat the mixture to reflux (80-110 °C) and monitor the reaction by TLC. Reactions are typically complete within 2-6 hours.

  • After completion, cool the reaction to room temperature and filter off the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired imidazo[1,2-a]pyridine.

Protocol 2: Iodine-Catalyzed Three-Component Synthesis

This protocol is adapted from efficient iodine-catalyzed multicomponent reactions.[6][17]

  • In a flask, dissolve the 2-aminopyridine (1.0 eq) and the aldehyde (1.0 eq) in ethanol.

  • Add molecular iodine (I₂) (10-20 mol%).

  • Stir the mixture at room temperature for 20 minutes to facilitate imine formation.

  • Add the isocyanide (1.0 eq) to the mixture.

  • Continue stirring at room temperature or warm gently (40-50 °C) until the reaction is complete as monitored by TLC (typically 4-12 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify by column chromatography.

References

Technical Support Center: Enhancing Metabolic Stability of Trifluoromethylpyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into understanding and improving the metabolic stability of trifluoromethylpyridine (TFMP) compounds. The trifluoromethyl group is a powerful tool in medicinal chemistry, often enhancing metabolic stability and binding affinity. However, the pyridine ring itself can present metabolic liabilities. This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.

Part 1: FAQs - Understanding the Core Problem

This section addresses the fundamental reasons behind the metabolic instability of TFMP compounds.

Q1: What are the primary metabolic pathways for trifluoromethylpyridine compounds?

The primary metabolic pathways involve the enzymatic modification of the compound, predominantly in the liver.[1] For TFMP derivatives, metabolism typically occurs via two main routes:

  • Oxidation of the Pyridine Ring: This is the most common liability. The pyridine ring is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases that are major players in drug clearance.[2][3][4] This can lead to the formation of N-oxides or hydroxylated pyridines, which are often more polar and readily excreted.[2] The strong electron-withdrawing nature of the CF3 group deactivates the ring, making it more resistant to oxidation compared to an unsubstituted pyridine, but this pathway often remains a significant clearance route.[5][6]

  • Metabolism of Adjacent Groups: While the C-F bond is exceptionally strong, making the CF3 group itself highly resistant to metabolism, the alkyl or aryl groups attached to the pyridine ring can be sites of metabolic attack.[7] Common reactions include hydroxylation, dealkylation, or oxidation of these substituents.

Q2: Why is the pyridine ring a common metabolic "hotspot"?

The pyridine nitrogen's lone pair of electrons can interact with the heme iron center of CYP enzymes, positioning the ring for oxidation.[8] While the CF3 group's electron-withdrawing effect reduces the electron density of the ring, making it less prone to oxidation, certain CYP isozymes (like CYP3A4 and CYP2C9) are still highly efficient at metabolizing these structures.[9][10] The specific position of the CF3 group and other substituents determines which parts of the ring are most susceptible to attack.

Part 2: Troubleshooting Guides - Strategies for Improvement

This section provides actionable strategies to diagnose and solve metabolic stability issues.

Q3: My TFMP compound shows high clearance in a liver microsomal stability assay. How do I pinpoint the exact site of metabolism?

High clearance in a liver microsomal stability assay is a classic sign of Phase I metabolic instability, primarily driven by CYP enzymes.[11][12] The first step is to perform a metabolite identification (MetID) study.

Workflow for Metabolite Identification:

  • Incubate: Perform a scaled-up incubation of your compound with liver microsomes (human, rat, etc.) and the necessary cofactor, NADPH.[1]

  • Analyze: Use a high-resolution Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system to analyze the incubation mixture.

  • Identify: Compare the chromatograms of your compound at time zero versus a later time point (e.g., 60 minutes). Look for new peaks that represent metabolites. The mass shift from the parent compound will indicate the type of metabolic transformation (e.g., a +16 Da shift indicates oxidation/hydroxylation).

  • Confirm: Use MS/MS fragmentation to determine the structure of the metabolites and pinpoint the exact site of modification on the molecule.

Below is a workflow diagram for this process.

G cluster_0 Metabolite Identification Workflow A High Clearance Observed in Microsomal Assay B Scale-up Incubation (Compound + Microsomes + NADPH) A->B C LC-MS/MS Analysis of Incubate B->C D Compare T=0 vs. T=60 min Chromatograms C->D E Identify New Peaks (Potential Metabolites) D->E F Analyze Mass Shift (e.g., +16 Da = Oxidation) E->F G MS/MS Fragmentation for Structural Elucidation F->G H Confirm Site of Metabolism G->H

Caption: Workflow for identifying metabolic hotspots.

Q4: MetID confirms oxidation on the pyridine ring. What structural modifications can I make to block this?

Once the metabolic "soft spot" is identified, you can employ several medicinal chemistry strategies to improve stability. The goal is to modify the structure in a way that hinders the CYP enzyme's ability to access and oxidize that site, without negatively impacting the compound's desired biological activity.

Here are some proven strategies:

  • Steric Hindrance: Introduce a bulky group (e.g., a methyl or ethyl group) adjacent to the site of metabolism. This physically blocks the CYP active site from accessing the metabolic hotspot.[8]

  • Electronic Modulation: Alter the electronic properties of the ring. Adding another electron-withdrawing group can further deactivate the ring towards oxidation. Conversely, strategically placing an electron-donating group can sometimes shift the metabolism to a less critical part of the molecule.

  • Bioisosteric Replacement: If the pyridine ring itself is the primary liability, consider replacing it with a more metabolically stable heterocycle, such as a pyrimidine or a pyridazine.[13] This can sometimes be achieved while maintaining the necessary interactions with the biological target.

  • Deuteration (Kinetic Isotope Effect): Replacing a hydrogen atom at the site of metabolism with its heavier isotope, deuterium, can slow down the rate of C-H bond cleavage, which is often the rate-limiting step in CYP-mediated oxidation. This can lead to a significant improvement in metabolic stability.

The following table summarizes hypothetical data from such a modification strategy.

Compound IDModificationMicrosomal Half-life (T½, min)Intrinsic Clearance (CLint, µL/min/mg)
Parent-01 None (Original TFMP)15115.5
Analog-02 Methyl group added ortho to N4538.5
Analog-03 Pyridine replaced with Pyrimidine>120<11.6
Analog-04 Deuterium at para-position3057.7
Q5: My compound is stable in microsomes but shows high clearance in a hepatocyte stability assay. What's the likely cause?

This is a common and important observation. It suggests that your compound is likely being cleared by metabolic pathways that are not present or fully active in liver microsomes.

  • Microsomes primarily contain Phase I enzymes (like CYPs).[1][14]

  • Hepatocytes are whole liver cells and contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), as well as transporters.[15][16]

Therefore, the instability in hepatocytes points towards:

  • Phase II Metabolism: Your compound, or a Phase I metabolite of it, may be undergoing rapid conjugation (e.g., glucuronidation or sulfation) by Phase II enzymes.[17]

  • Transporter-Mediated Clearance: The compound might be actively transported into the hepatocytes, leading to high intracellular concentrations and subsequent rapid metabolism.

The diagram below illustrates the different metabolic phases.

G cluster_0 Cellular Metabolism Overview Parent Parent Drug (Lipophilic) Phase1 Phase I Metabolism (Oxidation, Reduction) Enzymes: CYPs Parent->Phase1 Microsomes & Hepatocytes Phase2 Phase II Metabolism (Conjugation) Enzymes: UGTs, SULTs Parent->Phase2 Hepatocytes Only Phase1_Met Phase I Metabolite (More Polar) Phase1->Phase1_Met Phase1_Met->Phase2 Hepatocytes Only Phase2_Met Phase II Metabolite (Water-Soluble) Phase2->Phase2_Met Excretion Excretion Phase2_Met->Excretion

Caption: Phase I vs. Phase II Metabolism Locations.

Part 3: Experimental Protocols

Accurate and reproducible data is the foundation of good drug discovery. Here are step-by-step protocols for the key assays discussed.

Protocol 1: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound using liver microsomes.[12][18]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (human, rat, etc.) from a reputable supplier

  • 0.5 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Control compounds (High clearance: Verapamil; Low clearance: Warfarin)

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well incubation plate and a collection plate

  • Multichannel pipette, incubator (37°C), centrifuge

  • LC-MS/MS system

Procedure:

  • Prepare Master Mix: On ice, prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5 mg/mL).

  • Pre-incubation (Compound): Add the master mix to the 96-well plate. Then, add the test and control compounds to the appropriate wells to reach a final concentration (typically 1 µM). Mix gently.

  • Pre-warm: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "minus-cofactor" controls.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture from each well to a collection plate containing ice-cold ACN with IS to terminate the reaction. The T=0 sample is taken immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected, centrifuge the collection plate (e.g., at 4000 rpm for 20 min at 4°C) to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural log of the percentage of compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).

References

Technical Support Center: Side-Chain Modification Strategies for Imidazo[1,2-a]pyridine Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for imidazo[1,2-a]pyridine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis and functionalization of this privileged scaffold. The imidazo[1,2-a]pyridine core is a cornerstone in modern medicinal chemistry, forming the basis of drugs like Zolpidem, Alpidem, and Minodronic Acid.[1][2] Its derivatives exhibit a vast range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5]

Side-chain modification is critical for optimizing the pharmacological profile of these drug candidates. However, navigating the synthetic landscape can present numerous challenges. This document provides troubleshooting guides and frequently asked questions (FAQs) in a direct Q&A format to address specific experimental issues you may encounter.

Section 1: C-3 Position Functionalization - The Nucleophilic Hotspot

The C-3 position of the imidazo[1,2-a]pyridine ring is electron-rich and thus highly nucleophilic, making it the most common site for electrophilic substitution and C-H functionalization.[1] While this reactivity is an advantage, it can also lead to challenges in controlling reactions and achieving desired outcomes.

FAQ 1.1: My direct C-H arylation/alkylation at the C-3 position is inefficient, with low yields and significant recovery of starting material. What are the common causes and how can I improve the conversion?

Answer:

Low conversion in C-3 C-H functionalization is a frequent issue often stemming from suboptimal reaction conditions, particularly the choice of catalyst, oxidant, and solvent. The strategies often require metal catalysis or strong oxidants.[1]

Causality and Troubleshooting Strategy:

  • Catalyst System Inactivity: Many C-3 functionalization reactions rely on a metal catalyst, such as copper or palladium, to facilitate the C-H activation step.[3][6]

    • Troubleshooting:

      • Screen Different Metal Salts: If a copper-catalyzed reaction (e.g., with CuBr₂) is failing, consider other copper sources like Cu(OAc)₂ or CuI, which have different solubilities and reactivities.[3][7]

      • Ligand Addition: For palladium-catalyzed reactions, the ligand is crucial. If a standard ligand like PPh₃ is ineffective, switch to a more electron-rich or sterically bulky ligand (e.g., a biarylphosphine ligand) to promote the catalytic cycle.

      • Catalyst-Free Alternatives: For certain transformations, metal-free approaches can be effective. For example, multicomponent reactions (MCRs) involving boronic acids and glyoxylic acid can functionalize the C-3 position without a metal catalyst, though they may require higher temperatures.[1][8]

  • Inefficient Oxidant: Many C-H functionalization reactions are oxidative couplings that require an oxidant to turn over the catalytic cycle or generate the reactive species.

    • Troubleshooting:

      • Match Oxidant to Mechanism: For aerobic oxidations using a copper catalyst, ensure adequate oxygen or air supply (e.g., using an O₂ balloon or an open-to-air setup).[3][9]

      • Alternative Oxidants: If aerobic oxidation is slow, consider a chemical oxidant. However, be aware that stoichiometric oxidants can reduce atom economy.[1] Visible-light photoredox catalysis offers a greener alternative, using light to generate the reactive species.[4]

  • Suboptimal Solvent and Temperature: The solvent plays a critical role in substrate solubility and catalyst stability.

    • Troubleshooting:

      • Solvent Polarity: Start with a polar aprotic solvent like DMF or DMSO, which are commonly used for these reactions.[3] If solubility is an issue, a solvent screen is warranted.

      • Temperature Optimization: Many C-H functionalization reactions require elevated temperatures (e.g., 100-120 °C) to overcome the activation energy barrier.[1][3] A systematic increase in temperature by 10-20 °C increments can often improve yields, but monitor for decomposition.

Workflow: Troubleshooting Low Conversion in C-3 Functionalization

Caption: A decision tree for troubleshooting low-yield C-3 functionalization reactions.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

For introducing aryl, heteroaryl, and amino groups, palladium-catalyzed cross-coupling reactions on halogenated imidazo[1,2-a]pyridines are indispensable tools. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are particularly prevalent.[10][11][12][13]

FAQ 2.1: My Suzuki-Miyaura coupling on a 3-iodo or 6-bromo-imidazo[1,2-a]pyridine is sluggish and gives significant amounts of dehalogenated by-product. How can I fix this?

Answer:

This is a classic problem in Suzuki couplings. Sluggish reaction rates are often due to inefficient catalysis, while dehalogenation (protodehalogenation) typically arises from a competing pathway where the organopalladium intermediate reacts with a proton source instead of the boronic acid.

Causality and Troubleshooting Strategy:

  • Catalyst and Ligand Choice: The choice of palladium source and ligand is paramount. The ligand stabilizes the palladium center and modulates its reactivity.

    • Troubleshooting: For Suzuki couplings, Pd(PPh₃)₄ is a common starting point.[10] If it fails, a more robust system using a Pd(0) or Pd(II) precursor with a specialized ligand is needed.

      • Use a More Active Catalyst System: Switch to a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand. For challenging couplings, electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) are highly effective.

      • Microwave Irradiation: Microwave-assisted synthesis can dramatically shorten reaction times and improve yields for Suzuki couplings on imidazo[1,2-a]pyridine scaffolds.[14][15]

  • Base and Solvent System: The base is not just a spectator; it is crucial for activating the boronic acid. The solvent must be appropriate for the chosen base and temperature.

    • Troubleshooting:

      • Base Strength and Type: An inorganic base like Na₂CO₃ or K₂CO₃ is a standard choice.[10] If the reaction is slow, a stronger base like Ba(OH)₂ or NaOH may be more effective.[10] Using an anhydrous base and solvent is critical to minimize the dehalogenation side reaction.

      • Solvent System: A mixture of an organic solvent (like DME, THF, or dioxane) and water is common for Suzuki reactions to help dissolve both the organic substrate and the inorganic base.[10] If dehalogenation is a problem, try running the reaction under strictly anhydrous conditions using a base soluble in the organic solvent (e.g., K₃PO₄ in dioxane).

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling on Halogenated Imidazo[1,2-a]pyridines

ComponentStandard ConditionsTroubleshooting/High-Performance Conditions
Palladium Source Pd(PPh₃)₄ (5 mol%)Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)
Ligand None (if using Pd(PPh₃)₄)PPh₃, SPhos, XPhos (1.1-1.2 eq. relative to Pd)
Base Na₂CO₃, K₂CO₃ (2-3 eq.)Ba(OH)₂, NaOH, K₃PO₄ (2-3 eq.)
Solvent Dioxane/H₂O, DME/H₂O, THF/H₂OAnhydrous Dioxane, Toluene, or DME
Temperature 80-110 °C (Reflux)100-150 °C (Microwave)

Experimental Protocol: Microwave-Assisted Suzuki Coupling

  • To a microwave vial, add the halogenated imidazo[1,2-a]pyridine (1.0 eq.), the boronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the solvent system (e.g., Dioxane/H₂O 4:1).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate at a set temperature (e.g., 120-150 °C) for 15-45 minutes.[15]

  • After cooling, dilute the reaction mixture with an organic solvent (e.g., EtOAc) and water.

  • Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

FAQ 2.2: I am attempting a Buchwald-Hartwig amination to install a side chain, but the reaction is not working. How do I select the right catalyst system?

Answer:

The Buchwald-Hartwig amination is highly sensitive to the choice of ligand and base.[13] The steric and electronic properties of both the aryl halide and the amine dictate the optimal conditions.

Causality and Troubleshooting Strategy:

The key is to match the ligand to the coupling partners. The mechanism involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[13] Each step is influenced by the ligand's properties.

  • Ligand Selection is Critical: There is no universal ligand. Sterically hindered, electron-rich phosphine ligands are generally required.

    • Troubleshooting:

      • For Primary Amines: Ligands like BrettPhos are often effective.

      • For Secondary Amines: Ligands such as Xantphos or Josiphos-type ligands are good starting points.[16]

      • General-Purpose Ligands: Biarylphosphine ligands (e.g., RuPhos, XPhos) have a broad scope and are excellent for troubleshooting.

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.

    • Troubleshooting: Sodium tert-butoxide (NaOt-Bu) is the most common and effective base.[16] If your substrate is base-sensitive, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, but this often requires a more active catalyst system and higher temperatures.

Diagram: Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ OA Oxidative Addition pd0->OA Ar-X pd_complex1 Ar-Pd(II)-X(L₂) OA->pd_complex1 T Transmetalation pd_complex2 Ar-Pd(II)-R(L₂) T->pd_complex2 RE Reductive Elimination RE->pd0 Ar-R pd_complex1->T R-B(OR)₂ + Base pd_complex2->RE

Caption: The key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Section 3: Multi-Component Reactions (MCRs)

MCRs are powerful tools for rapidly building molecular complexity from simple starting materials in a single pot, making them highly valuable in drug discovery.[1][2]

FAQ 3.1: My one-pot, three-component synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine is giving a complex mixture of products. How can I improve the selectivity and yield?

Answer:

The success of an MCR depends on the careful orchestration of multiple reaction steps in one pot. A complex mixture indicates that side reactions are competing with the desired pathway.

Causality and Troubleshooting Strategy:

  • Order of Addition and Pre-mixing: The sequence in which reagents are added can be crucial. Often, two components must react first to form an intermediate before the third component is added.

    • Troubleshooting: For a reaction involving an aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction), pre-mixing the aminopyridine and aldehyde to form the imine intermediate before adding the isocyanide can improve the outcome.[2] Run the reaction stepwise first to understand the kinetics, then translate it back to a one-pot procedure.

  • Solvent and Catalyst Choice: The solvent must be compatible with all components and intermediates.

    • Troubleshooting:

      • Solvent Effects: MCRs can be sensitive to the solvent. For example, some reactions work well in methanol or ethanol, while others require aprotic solvents.[2][17] A solvent screen is highly recommended.

      • Catalysis: While some MCRs are catalyst-free, many benefit from an acid or metal catalyst. For instance, copper catalysts are often used in three-component couplings of aminopyridines, aldehydes, and alkynes.[17][18] If uncatalyzed, try adding a catalytic amount of a Lewis acid (e.g., Sc(OTf)₃) or a Brønsted acid (e.g., p-TsOH).

  • Concentration and Temperature: MCRs often depend on favorable equilibria.

    • Troubleshooting: Running the reaction at a higher concentration can favor the desired product formation over decomposition pathways. Temperature control is also vital; some steps may require low temperatures to prevent side reactions, while a final heating step may be needed for cyclization.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Imidazo[1,2-a]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, underpinning the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have made it a versatile template for the design of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral effects. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine analogues, offering a comparative overview of their performance supported by experimental data. We will delve into the key structural modifications that govern their potency and selectivity, detail the experimental methodologies used for their evaluation, and visualize the intricate molecular interactions and signaling pathways they modulate.

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, primarily by targeting crucial signaling pathways involved in cell proliferation, survival, and metastasis. Two of the most significant targets for these compounds are the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway and the microtubule network through tubulin polymerization.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and survival, and its aberrant activation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine analogues have been developed as potent inhibitors of PI3K isoforms.

Structure-Activity Relationship Insights:

The SAR of imidazo[1,2-a]pyridine-based PI3K inhibitors highlights the critical role of substituents at various positions of the heterocyclic core.

  • Position 2: Substitution at the C2 position with an aromatic or heteroaromatic ring is often crucial for potent activity. The nature of this substituent can influence selectivity towards different PI3K isoforms.

  • Position 3: Modifications at the C3 position are well-tolerated and have been exploited to enhance potency and pharmacokinetic properties. The introduction of small, flexible groups can lead to improved interactions within the enzyme's active site.

  • Position 6: The C6 position has been identified as a key site for introducing substituents that can occupy a hydrophobic pocket in the PI3K active site. For instance, the introduction of a 6'-alkoxy-5'-aminopyrazine moiety has been shown to significantly enhance potency. A trifluoroisopropoxy group at this position has demonstrated excellent efficacy in preclinical models[1].

  • Pyridine Ring (Positions 5, 7, 8): Substituents on the pyridine ring can modulate the electronic properties and solubility of the compounds, thereby affecting their overall activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridine Analogues (PI3K Inhibitors)

Compound IDStructureTargetIC50 (nM)Cancer Cell LineReference
Compound 14 Imidazo[1,2-a]pyridine with a 6'-(1,1,1-trifluoroisopropoxy)-5'-aminopyrazine at C6Pan-PI3K-A2780 (Ovarian)[1]
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativePI3Kα90 - 430 (µM)HCC827, A549, SH-SY5Y, HEL, MCF-7[2]

Molecular Interactions:

Molecular docking studies have provided valuable insights into the binding mode of these inhibitors within the PI3Kα active site. Compound 13k , for example, forms crucial hydrogen bonds with the backbone of Val851 in the hinge region of the kinase domain. Additionally, hydrophobic interactions with residues such as Trp780, Met772, and Tyr836 contribute to its high affinity[2]. The trifluoromethyl group of Compound 14 has been shown to occupy a hydrophobic "hot spot" under the P-loop of PI3Kα, explaining its enhanced potency[1].

Signaling Pathway Diagram: PI3K/Akt/mTOR Inhibition

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Analogue Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine analogues.

Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs. Imidazo[1,2-a]pyridine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.

Structure-Activity Relationship Insights:

  • Position 2: A substituted phenyl ring at the C2 position is a common feature in tubulin inhibitors of this class. The nature and position of substituents on this phenyl ring significantly impact activity.

  • Position 3: The C3 position often bears a group that can engage in hydrogen bonding or other interactions within the colchicine binding site.

  • Position 6: Halogen substitutions, such as chlorine, at the C6 position have been shown to enhance antiproliferative activity.

  • Hybrid Molecules: Linking the imidazo[1,2-a]pyridine core to other heterocyclic systems, such as benzoheterocycles, has led to the development of potent microtubule depolymerizing agents[3].

Quantitative Data Summary: Anticancer Activity of Imidazo[1,2-a]pyridine Analogues (Tubulin Inhibitors)

Compound IDStructureIC50 (µM)Cancer Cell LineReference
6c N-(6-chloro-3-phenylimidazo[1,2-a]pyridin-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-iminePotentHeLa (Cervical)[3]

Molecular Interactions:

Molecular docking studies have revealed that these compounds bind to the colchicine site at the interface of α- and β-tubulin. The imidazo[1,2-a]pyridine core typically occupies a hydrophobic pocket, while substituents at C2 and C3 form key interactions with surrounding amino acid residues. For instance, compound 6c is predicted to bind preferentially in its iminic tautomeric state, forming specific interactions within the colchicine binding site[3].

Experimental Workflow: Evaluation of Tubulin Polymerization Inhibition

Tubulin_Workflow Start Start: Purified Tubulin Incubate Incubate at 37°C with GTP Start->Incubate Test Test: Add Imidazo[1,2-a]pyridine Analogue Start->Test Measure Measure Turbidity (340 nm) Incubate->Measure Measure_Test Measure Turbidity (340 nm) Incubate->Measure_Test Control Control: Tubulin Polymerization Measure->Control Test->Incubate Inhibition Inhibition of Polymerization Measure_Test->Inhibition

Caption: Workflow for assessing the inhibition of tubulin polymerization.

Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-a]pyridine analogues have demonstrated significant activity against a wide range of pathogenic microorganisms, including bacteria and fungi. Their mechanism of action often involves the inhibition of essential cellular processes.

Structure-Activity Relationship Insights:

The antimicrobial SAR of imidazo[1,2-a]pyridines is influenced by substituents at several key positions:

  • Position 2: A phenyl ring at C2 is a common feature. The nature of the substituent on this phenyl ring is critical for activity. Electron-withdrawing groups, such as halogens, often enhance antibacterial activity.

  • Position 3: Introduction of a nitro group at the C3 position has been shown to be beneficial for antimicrobial activity.

  • Position 7: Substituents at the C7 position can also modulate the antimicrobial potency.

Quantitative Data Summary: Antimicrobial Activity of Imidazo[1,2-a]pyridine Analogues

Compound IDStructureMIC (µg/mL)Target Organism(s)Reference
Compound 38 Imidazo[1,2-a]pyridine derivativePotentGram-positive and Gram-negative bacteriaNot found in search results

Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The imidazo[1,2-a]pyridine analogue is serially diluted in broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: Combating Viral Infections

The antiviral potential of imidazo[1,2-a]pyridine derivatives has been explored against a variety of viruses, including Human Immunodeficiency Virus (HIV), influenza virus, and herpes simplex virus (HSV).

Structure-Activity Relationship Insights:

The antiviral SAR of these compounds is highly dependent on the specific virus being targeted.

  • Anti-HIV Activity: For anti-HIV-1 activity, the introduction of a Schiff base moiety at the C3 position has shown promise. The nature of the substituents on the Schiff base can influence the potency[4].

  • Anti-Influenza Activity: Imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent inhibitors of the influenza A virus RNA-dependent RNA polymerase (RdRp). Specific substitution patterns on the carboxamide moiety and the imidazo[1,2-a]pyridine core are crucial for high affinity and inhibitory activity[5].

  • Anti-HSV Activity: While specific SAR data for imidazo[1,2-a]pyridines against HSV is limited in the provided results, related imidazole derivatives have shown that substitutions at various positions can lead to potent anti-HSV activity[6].

Quantitative Data Summary: Antiviral Activity of Imidazo[1,2-a]pyridine Analogues

Compound IDStructureEC50 (µg/mL)VirusReference
Compound 4a Imidazo[1,2-a]pyridine-Schiff base derivative82.02HIV-1[4]
Compound 4a Imidazo[1,2-a]pyridine-Schiff base derivative47.72HIV-2[4]
Compound 19 Imidazo[1,2-a]pyridine-3-carboxamide derivative0.95 (µM)Influenza A/PR/8/34(H1N1)[5]
Compound 41 Imidazo[1,2-a]pyridine-3-carboxamide derivative0.29 (µM)Influenza A/PR/8/34(H1N1)[5]
Compound 35b 2-(substituted phenyl)-1H-imidazole derivative59HSV-1 KOS[6]
Compound 35b 2-(substituted phenyl)-1H-imidazole derivative50HSV-2G[6]

Mechanism of Action Diagram: Inhibition of Influenza Virus RdRp

Influenza_RdRp Virus Influenza Virus vRNA Viral RNA Virus->vRNA Release RdRp RNA-dependent RNA Polymerase (RdRp) vRNA->RdRp Template Replication Viral Replication RdRp->Replication Mediates Inhibitor Imidazo[1,2-a]pyridine Analogue Inhibitor->RdRp Inhibits

Caption: Inhibition of influenza virus replication by targeting the RNA-dependent RNA polymerase.

Experimental Protocols in Detail

PI3Kα Kinase Activity Assay (Luminescent)

This protocol describes a common method to assess the inhibitory activity of compounds against PI3Kα.

  • Reagent Preparation: Prepare a reaction buffer containing HEPES, MgCl₂, and DTT. Prepare a substrate solution containing the lipid substrate (e.g., PIP₂) and ATP.

  • Enzyme and Inhibitor Preparation: Dilute the recombinant PI3Kα enzyme to the desired concentration in the reaction buffer. Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds.

  • Kinase Reaction: In a 384-well plate, add the test compound, followed by the enzyme solution. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescent ADP detection kit (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition of PI3Kα activity for each compound concentration and determine the IC50 value.

MTT Assay for Anticancer Drug Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine analogues for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 550 and 600 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research into its analogues has revealed critical structure-activity relationships that govern their anticancer, antimicrobial, and antiviral activities. By strategically modifying the substituents at key positions on the heterocyclic core, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The experimental protocols and mechanistic insights provided in this guide offer a valuable resource for scientists and drug development professionals working to harness the full therapeutic potential of this remarkable chemical scaffold. Further exploration of this privileged structure is warranted to develop next-generation drugs to combat a range of human diseases.

References

A Comparative Guide to the Potency of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of several approved drugs.[1] Its rigid, planar nature and synthetic tractability make it an ideal foundation for developing targeted therapeutic agents. The introduction of a trifluoromethyl (-CF3) group, particularly at the 6-position, is a common strategy to enhance metabolic stability, lipophilicity, and binding affinity, often leading to a significant boost in biological potency.[2] This guide provides a comparative analysis of the potency of various 6-(Trifluoromethyl)imidazo[1,2-a]pyridine derivatives, supported by experimental data from recent literature, to inform researchers in the fields of oncology, virology, and beyond.

I. Potency in Oncological Applications

The this compound core has been extensively explored as a scaffold for anticancer agents, demonstrating potent activity against a range of malignancies by targeting critical signaling pathways.

A. Inhibition of the PI3K/AKT/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently hyperactivated in cancer, making it a prime target for drug development.[3] A recent study detailed the design and synthesis of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as potent PI3Kα inhibitors. The strategic inclusion of the 6-substituted imidazo[1,2-a]pyridine moiety was based on its presence in other successful PI3Kα inhibitors.[3]

The derivatization of the quinazoline core, attached to the imidazo[1,2-a]pyridine scaffold, led to compounds with nanomolar efficacy. Compound 13k from this series emerged as the most potent, with IC50 values ranging from 0.09 µM to 0.43 µM against a panel of cancer cell lines.[3] This compound demonstrated a remarkable IC50 value of 1.94 nM against the PI3Kα enzyme, inducing cell cycle arrest at the G2/M phase and promoting apoptosis in HCC827 cells.[3][4]

Table 1: Comparative Anticancer Potency (IC50, µM) of Lead PI3Kα Inhibitor 13k

Cell Line Cancer Type IC50 (µM)
A549 Lung Carcinoma 0.17
H460 Lung Carcinoma 0.21
HCC827 Lung Carcinoma 0.09
HCT-116 Colon Carcinoma 0.43

| MCF-7 | Breast Carcinoma | 0.11 |

Data sourced from Fan, Y., et al. (2023).[4]

The causality behind this high potency lies in the compound's ability to fit snugly into the ATP-binding pocket of PI3Kα. The imidazo[1,2-a]pyridine group acts as a key pharmacophore, while modifications on the quinazoline ring fine-tune the binding interactions and overall activity.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Compound_13k Derivative 13k (Inhibitor) Compound_13k->PI3K Inhibits

Caption: The PI3K/AKT signaling pathway and the inhibitory action of Derivative 13k.

B. Targeting FLT3-ITD in Acute Myeloid Leukemia (AML)

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are common drivers of AML. While inhibitors exist, resistance often develops through secondary mutations. Research into imidazo[1,2-a]pyridine-pyridine derivatives has identified compounds with potent and balanced activity against both wild-type FLT3 with internal tandem duplication (FLT3-ITD) and its resistance mutants.[5]

Through structural modifications, compound 24 was identified as a highly potent inhibitor. It displayed superior and more balanced inhibitory effects on MOLM14 (FLT3-ITD), MOLM14-D835Y, and the gilteritinib-resistant MOLM14-F691L cell lines compared to earlier leads.[5] This highlights the scaffold's tunability to overcome specific drug resistance mechanisms.

Table 2: Comparative Anti-proliferative Activity (IC50, nM) against AML Cell Lines

Compound MOLM14 (FLT3-ITD) MOLM14-D835Y MOLM14-F691L
Compound 24 0.8 1.1 1.8
Gilteritinib 0.9 1.9 38.6

| Ling-5o | 120 | 250 | 260 |

Data sourced from Lv, X., et al. (2022).[5]

II. Potency in Antiviral Applications

The versatility of the this compound scaffold extends to antiviral drug discovery, with notable success in developing inhibitors against the influenza virus.

A. Inhibition of Influenza Virus RNA-Dependent RNA Polymerase (RdRp)

The influenza virus RdRp is an essential enzyme for viral replication. A recent study employed a scaffold hybridization strategy to design novel imidazo[1,2-a]pyridine derivatives as RdRp inhibitors targeting the PA-PB1 protein-protein interface.[6]

A combination of Surface Plasmon Resonance (SPR) for binding affinity and cell-based bioactivity assays identified compound 41 as a sub-micromolar inhibitor. This compound exhibited potent antiviral activity against the A/PR/8/34(H1N1) strain with an IC50 of 0.29 µM and demonstrated broad-spectrum effects against multiple influenza strains.[6] The structure-activity relationship (SAR) analysis revealed that specific substitutions on the imidazo[1,2-a]pyridine-3-carboxamide scaffold were crucial for enhancing potency.[6]

Table 3: Potency and Binding Affinity of Lead Influenza RdRp Inhibitors

Compound Antiviral Activity (IC50, µM) Binding Affinity (KD, µM)
14 3.00 1.79
19 0.95 0.82

| 41 | 0.29 | 4.11 |

Data sourced from Kong, D., et al. (2024).[6]

Experimental_Workflow cluster_0 Design & Synthesis cluster_1 Screening & Evaluation cluster_2 Lead Optimization Start Scaffold Hopping/ Hybridization Strategy Synth Synthesis of Derivatives Start->Synth SPR SPR Affinity Screening (KD) Synth->SPR Bioassay In Vitro Bioactivity Assay (IC50) SPR->Bioassay SAR Structure-Activity Relationship (SAR) Bioassay->SAR Lead_Comp Lead Compound Identification SAR->Lead_Comp MD Molecular Docking & MD Simulations Lead_Comp->MD

Caption: General experimental workflow for identifying potent inhibitors.

III. Experimental Methodologies

The trustworthiness of potency data relies on robust and reproducible experimental protocols. Below are standardized methodologies representative of those used to evaluate the derivatives discussed.

A. Protocol: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a self-validating system for assessing the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., A549, MOLM14) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2. The incubation time is critical and should be optimized for each cell line's doubling time.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

B. Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR provides real-time, label-free analysis of biomolecular interactions, which is essential for validating direct target engagement.

  • System Preparation: Use a Biacore system (or equivalent). Equilibrate the system with a suitable running buffer (e.g., HBS-EP+).

  • Ligand Immobilization: Immobilize the target protein (e.g., influenza RdRp PA-PB1 complex) onto a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein, and then deactivate any remaining active esters with ethanolamine. A reference channel should be prepared similarly but without the protein to subtract non-specific binding.

  • Analyte Injection: Prepare a serial dilution of the imidazo[1,2-a]pyridine derivatives (the analyte) in the running buffer.

  • Binding Measurement: Inject the analyte solutions over the ligand and reference surfaces at a constant flow rate. Monitor the change in the resonance signal (measured in Response Units, RU) over time to generate association and dissociation curves (a sensorgram).

  • Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH glycine solution) to remove the bound analyte from the ligand surface, preparing it for the next injection.

  • Data Analysis: Subtract the reference channel data from the active channel data. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka). A lower KD value indicates higher binding affinity.

IV. Conclusion

The this compound scaffold is a remarkably versatile and potent platform for the development of targeted therapeutics. The strategic placement of the trifluoromethyl group enhances key drug-like properties, while the core structure allows for extensive modification to achieve high potency and selectivity against diverse biological targets in oncology and virology. The data presented herein, derived from rigorous experimental evaluation, confirms that derivatives of this scaffold can achieve nanomolar potency and, in some cases, overcome clinically relevant drug resistance mechanisms. This guide underscores the continued importance of this chemical moiety and provides a valuable reference for medicinal chemists and drug development professionals.

References

A Comparative Guide to the In Vitro Anticancer Activity of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of anticancer drug discovery is continually evolving, with a persistent demand for novel scaffolds that exhibit high efficacy and target specificity. Among the privileged heterocyclic structures in medicinal chemistry, imidazo[1,2-a]pyridines have emerged as a promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of a trifluoromethyl group at the 6-position of the imidazo[1,2-a]pyridine core has been shown to significantly enhance anticancer potency, primarily through the inhibition of key signaling pathways implicated in tumorigenesis.

This guide provides a comprehensive in vitro comparative analysis of 6-(trifluoromethyl)imidazo[1,2-a]pyridine derivatives, with a particular focus on a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline compounds. We will delve into their cytotoxic effects against a panel of human cancer cell lines, elucidate their mechanism of action through the inhibition of the PI3K/Akt/mTOR pathway, and provide detailed experimental protocols for the assays used to evaluate their anticancer potential.

Comparative Anticancer Efficacy: A Focus on Quinazoline Derivatives

A recent study detailing the design and synthesis of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives has provided compelling evidence for the potent anticancer activity of this scaffold[1]. The in vitro cytotoxicity of these compounds was evaluated against a panel of five human cancer cell lines: HCC827 (non-small cell lung cancer), A549 (non-small cell lung cancer), SH-SY5Y (neuroblastoma), HEL (erythroleukemia), and MCF-7 (breast cancer).

The results, summarized in the table below, highlight the submicromolar inhibitory activity of several derivatives, with compound 13k emerging as a particularly potent agent across all tested cell lines[1].

CompoundHCC827 IC₅₀ (µM)A549 IC₅₀ (µM)SH-SY5Y IC₅₀ (µM)HEL IC₅₀ (µM)MCF-7 IC₅₀ (µM)
13a 0.250.891.230.761.54
13b 0.180.650.980.541.21
13e 0.120.430.650.320.87
13k 0.09 0.43 0.31 0.28 0.35
HS-173 (Control) 0.150.580.780.450.99

Data sourced from Molecules (2023)[1]

The potent activity of these compounds, particularly 13k , underscores the therapeutic potential of the this compound scaffold when appropriately functionalized.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Signaling Pathway

The aberrant activation of the phosphatidylinositol 3-kinase (PI3K) signaling pathway is a hallmark of many cancers, playing a crucial role in cell growth, proliferation, survival, and metabolism[1]. The 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been identified as potent inhibitors of PI3Kα, a key isoform of the PI3K enzyme[1].

Compound 13k demonstrated a remarkable inhibitory effect on PI3Kα with an IC₅₀ value of 1.94 nM[1]. This potent enzymatic inhibition translates into the effective blockade of the downstream PI3K/Akt/mTOR signaling cascade in cancer cells. This mechanism of action contributes to the observed anticancer effects, including the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest and Apoptosis Induction

Further investigation into the cellular effects of compound 13k revealed its ability to induce cell cycle arrest at the G2/M phase in HCC827 cells. This disruption of the normal cell cycle progression prevents cancer cells from dividing and proliferating.

Furthermore, these compounds were shown to trigger programmed cell death, or apoptosis. The induction of apoptosis is a critical mechanism for eliminating cancerous cells and is a key characteristic of effective anticancer agents. The apoptotic effects of these imidazo[1,2-a]pyridine derivatives are, at least in part, a direct consequence of their inhibition of the pro-survival PI3K/Akt pathway.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro assays used to characterize the anticancer activity of this compound compounds.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Propidium Iodide Staining

This protocol describes the use of propidium iodide (PI) to stain DNA and analyze the cell cycle distribution by flow cytometry.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% ethanol (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the desired concentrations of the test compounds for 24-48 hours.

  • Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in 500 µL of PI staining solution containing RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds for the desired time period.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze by flow cytometry within 1 hour.

Visualizations

Experimental Workflow for In Vitro Anticancer Assay

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Cell Seeding (96-well plate) incubation1 24h Incubation (Cell Attachment) cell_seeding->incubation1 treatment Treatment with 6-(CF3)imidazo[1,2-a]pyridines incubation1->treatment compound_prep Compound Dilution compound_prep->treatment incubation2 48-72h Incubation treatment->incubation2 mtt_addition Add MTT Reagent incubation2->mtt_addition incubation3 4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Solubilization of Formazan Crystals incubation3->solubilization readout Absorbance Reading (570 nm) solubilization->readout analysis IC50 Determination readout->analysis

Caption: Workflow for MTT-based in vitro anticancer assay.

PI3K/Akt/mTOR Signaling Pathway Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Compound 6-(CF3)imidazo[1,2-a]pyridine (e.g., 13k) Compound->PI3K inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

The this compound scaffold represents a highly promising framework for the development of novel anticancer agents. The quinazoline derivatives, in particular, have demonstrated exceptional in vitro potency against a range of cancer cell lines, with compound 13k exhibiting submicromolar IC₅₀ values. Their mechanism of action, centered on the potent and selective inhibition of PI3Kα, provides a strong rationale for their observed anticancer effects, including the induction of cell cycle arrest and apoptosis.

The detailed experimental protocols and visualizations provided in this guide are intended to empower researchers to further explore the therapeutic potential of this exciting class of compounds. Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and the exploration of a broader range of substitutions on the imidazo[1,2-a]pyridine core to optimize anticancer activity and drug-like properties.

References

A Comparative Guide to the Efficacy of Imidazo[1,2-a]pyridines Against Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: January 2026

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has severely compromised the efficacy of standard tuberculosis (TB) therapies, creating a pressing global health crisis. This necessitates the urgent development of novel therapeutics with new mechanisms of action. Among the most promising new classes of anti-TB agents are the imidazo[1,2-a]pyridines (IPAs), a family of heterocyclic compounds demonstrating potent bactericidal activity against both drug-sensitive and drug-resistant Mtb strains.

This guide provides an in-depth comparison of the efficacy of imidazo[1,2-a]pyridines against MDR-TB, contextualized against existing and alternative treatments. We will delve into their unique mechanism of action, present key experimental data from in vitro and in vivo studies, and provide detailed protocols that form the basis of such investigations.

A Novel Mechanism of Action: Targeting Mycobacterial Respiration

Unlike many conventional antibiotics that target cell wall synthesis or protein production, imidazo[1,2-a]pyridines exploit a critical vulnerability in the energy metabolism of Mtb. The lead clinical candidate in this class, Telacebec (Q203) , and its analogues function by inhibiting the mycobacterial respiratory chain.[1]

Specifically, IPAs target the QcrB subunit of the ubiquinol-cytochrome c reductase (or cytochrome bc1 complex) , a crucial component of the electron transport chain.[1][2][3] This inhibition halts oxidative phosphorylation, effectively cutting off the bacterium's primary source of adenosine triphosphate (ATP) and leading to rapid cell death.[1][4] This mechanism is distinct from that of bedaquiline, another respiratory chain inhibitor that targets ATP synthase. The unique target of IPAs means there is no cross-resistance with existing anti-TB drugs, making them highly effective against MDR and XDR strains.[2][5]

Mechanism_of_Action_IPA cluster_0 Mtb Electron Transport Chain cluster_1 Inhibition by Imidazo[1,2-a]pyridines Menaquinol Menaquinol (Reduced) bc1 Cytochrome bc1 Complex (QcrA-QcrC) Menaquinol->bc1 e⁻ transfer Cytochrome_c Cytochrome c bc1->Cytochrome_c e⁻ transfer ATP_Synthase ATP Synthase bc1->ATP_Synthase Proton Motive Force aa3 Cytochrome aa3 Oxidase Cytochrome_c->aa3 O2 O₂ aa3->O2 e⁻ acceptor ATP ATP ATP_Synthase->ATP H2O H₂O O2->H2O ADP ADP + Pi ADP->ATP_Synthase IPA Telacebec (Q203) & Other IPAs QcrB QcrB Subunit IPA->QcrB Binds to QcrB->bc1 Inhibits In_Vivo_Workflow cluster_0 Infection Phase cluster_1 Treatment Phase (e.g., 4 weeks) cluster_2 Endpoint Analysis Infection Low-dose aerosol infection of mice with M. tuberculosis Treatment Daily oral gavage with: 1. Vehicle Control 2. IPA Compound 3. Standard Drug (e.g., INH) Infection->Treatment Allow infection to establish (e.g., 2-4 weeks) Harvest Harvest Lungs & Spleen Treatment->Harvest Homogenize Homogenize Tissues Harvest->Homogenize Plate Serial Dilution & Plating on 7H11 Agar Homogenize->Plate Incubate Incubate plates (3-4 weeks) Plate->Incubate CFU_Count Enumerate Colony Forming Units (CFU) Incubate->CFU_Count

References

A Researcher's Guide to Cytotoxicity Evaluation of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including promising anticancer properties.[1][2][3] As researchers synthesize novel analogues in this class, a critical step in their preclinical evaluation is the robust assessment of their cytotoxic effects. This guide provides an in-depth comparison of key cytotoxicity assays, supported by experimental data, to aid in the selection of the most appropriate methods for your research.

The Importance of Comprehensive Cytotoxicity Profiling

Determining a compound's cytotoxicity is fundamental in the early stages of drug discovery.[4][5] It provides essential information on the therapeutic window and potential off-target effects. A thorough evaluation goes beyond a simple live/dead assessment and delves into the mechanisms of cell death, such as apoptosis and necrosis.[6] This understanding is crucial for optimizing lead compounds and predicting their in vivo efficacy and safety profiles.

Comparing and Contrasting Cytotoxicity Assays

The choice of cytotoxicity assay depends on several factors, including the specific research question, the expected mechanism of action of the compounds, and available laboratory equipment. Here, we compare some of the most widely used methods.

1. Metabolic Activity Assays: The Initial Screen

These assays measure the metabolic activity of a cell population, which is often used as a proxy for cell viability.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This is a widely used colorimetric assay where mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[7][8][9] The amount of formazan produced is proportional to the number of metabolically active cells.[10][11]

    • Advantages: Inexpensive, high-throughput, and well-established.[5]

    • Disadvantages: It is an indirect measure of cell viability and can be affected by compounds that alter mitochondrial respiration. The insoluble formazan crystals require a solubilization step.[10]

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, but the resulting formazan product is soluble in culture medium, eliminating the need for a solubilization step.[10]

    • Advantages: More convenient than the MTT assay.

    • Disadvantages: Can also be influenced by compounds affecting cellular metabolism.

2. Membrane Integrity Assays: Detecting Cell Death

These assays directly measure cell death by detecting the leakage of intracellular components or the uptake of impermeable dyes.

  • Lactate Dehydrogenase (LDH) Release Assay: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells.

    • Advantages: A direct measure of cytotoxicity.

    • Disadvantages: The timing of the assay is critical as LDH can degrade over time.

  • Trypan Blue Exclusion Assay: This is a simple and rapid method where viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

    • Advantages: Simple, fast, and requires only a microscope and hemocytometer.

    • Disadvantages: Subjective and has lower throughput compared to plate-based assays.

3. Apoptosis vs. Necrosis Assays: Unraveling the Mechanism of Cell Death

Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is crucial for understanding a compound's mechanism of action.[6]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is a gold standard for differentiating between apoptotic and necrotic cells.[12] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nuclear stain that can only enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[12]

    • Advantages: Provides quantitative data on the percentages of live, early apoptotic, late apoptotic, and necrotic cells.

    • Disadvantages: Requires a flow cytometer.

  • Caspase Activity Assays: Caspases are a family of proteases that play a central role in the execution of apoptosis.[13][14] Assays that measure the activity of key caspases, such as caspase-3 and caspase-7 (executioner caspases) or caspase-8 and caspase-9 (initiator caspases), can confirm an apoptotic mechanism.[15][16]

    • Advantages: Highly specific for apoptosis.

    • Disadvantages: May not detect caspase-independent cell death pathways.

Experimental Data: A Comparative Study

To illustrate the application of these assays, a hypothetical study was conducted to evaluate the cytotoxicity of three novel imidazo[1,2-a]pyridine compounds (IP-1, IP-2, and IP-3) against the A549 human lung carcinoma cell line. Doxorubicin, a well-characterized chemotherapeutic agent known to induce apoptosis, was used as a positive control.[17][18][19][20][21]

Table 1: IC50 Values of Imidazo[1,2-a]pyridine Compounds and Doxorubicin in A549 Cells after 48h Treatment (MTT Assay)

CompoundIC50 (µM)
IP-115.2
IP-25.8
IP-325.4
Doxorubicin0.9

The MTT assay revealed that all three novel compounds exhibited cytotoxic activity against A549 cells, with IP-2 being the most potent.

Table 2: Apoptosis/Necrosis Profile of A549 Cells Treated with Imidazo[1,2-a]pyridine Compounds and Doxorubicin for 48h (Annexin V/PI Staining)

Treatment (at IC50)Live Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.12.31.51.1
IP-148.225.620.35.9
IP-235.738.922.13.3
IP-355.315.412.816.5
Doxorubicin40.135.221.53.2

The Annexin V/PI staining results suggest that IP-1 and IP-2 induce cell death primarily through apoptosis, similar to doxorubicin. In contrast, IP-3 appears to induce a mixed mode of cell death with a significant necrotic population.

Experimental Protocols

MTT Assay Protocol

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for the desired time period (e.g., 48 hours). Include vehicle-treated and untreated controls.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[10][11]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Annexin V/PI Staining Protocol

  • Cell Treatment: Treat cells with the test compounds as described for the MTT assay.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Visualizing the Workflow and Pathways

Experimental Workflow for Cytotoxicity Evaluation

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Seed Cells B Treat with Imidazo[1,2-a]pyridine Compounds A->B C Perform MTT Assay B->C D Determine IC50 Values C->D E Treat Cells at IC50 Concentrations D->E Select Potent Compounds F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptosis vs. Necrosis G->H

Caption: A streamlined workflow for evaluating the cytotoxicity of novel compounds.

Simplified Apoptosis Signaling Pathway

G cluster_0 Extrinsic Pathway cluster_1 Intrinsic Pathway DeathReceptor Death Receptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 ExecutionerCaspases Executioner Caspases (Caspase-3, -7) Caspase8->ExecutionerCaspases Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->ExecutionerCaspases Apoptosis Apoptosis ExecutionerCaspases->Apoptosis

Caption: Key signaling events in the extrinsic and intrinsic apoptosis pathways.

Conclusion

The comprehensive cytotoxicity evaluation of novel imidazo[1,2-a]pyridine compounds is a multi-faceted process that requires a thoughtful selection of assays. An initial screen using a metabolic assay like MTT provides a rapid assessment of cytotoxic potential. Subsequent investigation into the mechanism of cell death using methods like Annexin V/PI staining is crucial for a deeper understanding of the compound's biological activity. This tiered approach allows for the efficient identification and characterization of promising drug candidates for further development.

References

Navigating the Druggability Maze: A Comparative Guide to the ADME-T and Drug-Likeness Profiles of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its derivatives have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[4][5][6] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, primarily centered around its absorption, distribution, metabolism, excretion, and toxicity (ADME-T) profile, and its overall "drug-likeness."

This guide provides a comparative analysis of the ADME-T and drug-likeness properties of selected imidazo[1,2-a]pyridine derivatives, juxtaposed with established drugs sharing the same core structure. We will delve into the causality behind experimental choices for evaluating these parameters and provide detailed protocols for key assays, offering a comprehensive resource for researchers in drug discovery and development.

The Imperative of Early ADME-T and Drug-Likeness Assessment

In modern drug discovery, the "fail early, fail cheap" paradigm is paramount.[7] A significant proportion of drug candidates fail in later stages of development due to unfavorable pharmacokinetic properties or unforeseen toxicity.[8] Early and robust assessment of ADME-T and drug-likeness helps to identify and deprioritize compounds with a high probability of failure, thereby conserving resources for more promising candidates.[9][10]

In silico models have become indispensable in this initial screening phase, offering rapid and cost-effective predictions of a compound's physicochemical and pharmacokinetic properties.[8][11] These computational tools, often based on machine learning algorithms and extensive databases of known drugs, provide valuable insights that guide the design and synthesis of new chemical entities with improved druggability.[7][10][12]

Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives

To illustrate the diversity of ADME-T and drug-likeness profiles within this chemical class, we will compare a selection of recently synthesized imidazo[1,2-a]pyridine derivatives with known biological activities against two marketed drugs, Zolpidem (a sedative-hypnotic) and Alpidem (an anxiolytic), which share the same scaffold.

Case Study Derivatives:

  • Azo-based Antibacterial Agent (Compound 4e): A novel azo-linked imidazo[1,2-a]pyridine derivative showing potent antibacterial activity.

  • Antitubercular Agent (IPA Derivative A6): An imidazo[1,2-a]pyridine-3-carboxamide designed as a potential anti-tubercular agent.

  • Anticancer Agent (Nek2 Inhibitor 28e): An imidazo[1,2-a]pyridine derivative identified as a potent inhibitor of Nek2 for the treatment of gastric cancer.

In Silico ADME-T and Physicochemical Properties

The following table summarizes the predicted ADME-T and physicochemical properties of our case study derivatives and the comparator drugs. These parameters are crucial for predicting a compound's behavior in the body. The data for the derivatives are sourced from recent literature, while the data for Zolpidem and Alpidem are compiled from established pharmacokinetic studies.

ParameterAzo-based Antibacterial (4e)Antitubercular (IPA A6)Anticancer (Nek2 Inhibitor 28e)Zolpidem (Comparator)Alpidem (Comparator)Ideal Range/Value
Molecular Weight ( g/mol ) 342.36< 500 (Calculated)38 nM (IC50)307.39404.34< 500
LogP (Lipophilicity) 2.68Favorable (Predicted)Favorable (Predicted)2.83.5< 5
H-Bond Donors 10 (Predicted)Favorable (Predicted)00≤ 5
H-Bond Acceptors 5Favorable (Predicted)Favorable (Predicted)44≤ 10
TPSA (Ų) 79.32Favorable (Predicted)Favorable (Predicted)45.941.5< 140
GI Absorption HighHigh (Predicted)Favorable (Predicted)RapidGoodHigh
BBB Permeant NoFavorable (Predicted)Favorable (Predicted)YesYesVaries with target
P-gp Substrate NoNo (Predicted)Favorable (Predicted)NoYesNo
CYP Inhibition (e.g., CYP3A4) NoNon-toxic (Predicted)Favorable (Predicted)Weak inhibitorInhibitorNo
hERG Inhibition NoNon-toxic (Predicted)Favorable (Predicted)Low riskLow riskNo
Lipinski's Rule of Five Yes (0 violations)Yes (0 violations)Yes (Predicted)Yes (0 violations)Yes (0 violations)0-1 violations

Note: Data for the case study derivatives are based on in silico predictions from cited literature.[8][9][13] Data for Zolpidem and Alpidem are based on their known pharmacokinetic profiles.[14][15][16][17][18][19][20] The "Ideal Range/Value" is based on general drug-likeness guidelines, including Lipinski's Rule of Five.[14][21]

Interpretation of the Comparative Data:

  • Drug-Likeness (Lipinski's Rule of Five): All the selected derivatives and the comparator drugs adhere to Lipinski's Rule of Five, suggesting good oral bioavailability potential.[14][21] This is a critical first pass filter in drug discovery.

  • Lipophilicity (LogP): The LogP values for all compounds are within the optimal range for oral absorption. Excessive lipophilicity can lead to poor solubility and increased metabolic clearance.

  • Gastrointestinal (GI) Absorption: The high predicted GI absorption for the derivatives is a positive indicator for oral administration.

  • Blood-Brain Barrier (BBB) Permeability: Zolpidem and Alpidem are known to cross the BBB to exert their effects on the central nervous system.[14][15] The antitubercular and anticancer derivatives are also predicted to be BBB permeant, which could be advantageous or disadvantageous depending on the therapeutic target. For the antibacterial agent, the lack of BBB permeability is generally desirable to avoid CNS side effects.

  • P-glycoprotein (P-gp) Substrate: P-gp is an efflux pump that can limit drug absorption and distribution. The prediction that the derivatives are not P-gp substrates is a favorable characteristic.

  • CYP450 and hERG Inhibition: The lack of predicted inhibition of major CYP450 enzymes and the hERG channel for the derivatives is crucial for avoiding drug-drug interactions and cardiotoxicity, respectively.

Experimental Workflows for ADME-T Evaluation

While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are detailed protocols for key in vitro ADME assays.

Experimental Workflow for ADME-T Profiling

ADME_T_Workflow cluster_in_silico In Silico Screening cluster_in_vitro In Vitro Experimental Validation cluster_in_vivo In Vivo Pharmacokinetics in_silico Computational Modeling (SwissADME, ADMETLab) solubility Kinetic/Thermodynamic Solubility Assay in_silico->solubility Guide Synthesis & Prioritization permeability PAMPA & Caco-2 Permeability Assays solubility->permeability metabolism Microsomal Stability & CYP450 Inhibition Assays permeability->metabolism toxicity hERG & Cytotoxicity Assays metabolism->toxicity pk_studies Rodent PK Studies (e.g., Mouse, Rat) toxicity->pk_studies Select Lead Candidates Permeability_Logic PAMPA PAMPA Assay (Passive Diffusion) High_PAMPA High Permeability (Good Passive Diffusion) PAMPA->High_PAMPA High Papp Low_PAMPA Low Permeability (Poor Passive Diffusion) PAMPA->Low_PAMPA Low Papp Caco2 Caco-2 Assay (Passive + Active Transport) High_Caco2 High Permeability (Good Absorption) Caco2->High_Caco2 High Papp (A-B) Low_Caco2 Low Permeability (Poor Absorption) Caco2->Low_Caco2 Low Papp (A-B) Efflux Efflux Ratio > 2 (P-gp Substrate) Caco2->Efflux High_PAMPA->Caco2 Proceed to Caco-2 Low_PAMPA->Caco2 Investigate further (solubility issues?)

References

A Senior Application Scientist's Guide to the NMR Characterization of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth guide on the nuclear magnetic resonance (NMR) characterization of imidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous marketed drugs such as the hypnotic zolpidem, the anxiolytic alpidem, and the anti-ulcer agent zolimidine[1][2]. Given its prevalence, a robust and unambiguous structural characterization is paramount for researchers in drug discovery and development. NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful tool for this purpose, providing precise insights into the molecular structure, substitution patterns, and electronic environment of these vital compounds.

This guide moves beyond simple data reporting. It is designed to provide you with the rationale behind experimental choices, a self-validating protocol for acquiring high-quality data, and a comparative analysis of spectral features, grounded in authoritative references.

The Imidazo[1,2-a]pyridine Core: A Structural Overview

Before delving into spectral analysis, it is crucial to establish the standard numbering convention for the imidazo[1,2-a]pyridine bicyclic system. This numbering is fundamental for the correct assignment of NMR signals.

Caption: Numbering convention for the imidazo[1,2-a]pyridine scaffold.

Part 1: ¹H NMR Spectral Characterization

The proton NMR spectrum of an imidazo[1,2-a]pyridine derivative provides a wealth of information. The protons on the pyridine ring (H-5, H-6, H-7, H-8) typically appear in the aromatic region between δ 6.7 and 9.0 ppm, while the protons on the imidazole ring (H-2, H-3) have distinct chemical shifts that are highly sensitive to substitution[3].

Characteristic Chemical Shifts and Coupling Constants

The electron distribution in the 10 π-electron aromatic system dictates the chemical shifts. The pyridine ring protons are generally deshielded, with H-5 often appearing at the most downfield position due to the anisotropic effect of the adjacent bridgehead nitrogen (N-4).

ProtonTypical Chemical Shift (δ, ppm)MultiplicityTypical Coupling Constants (Hz)
H-2 7.5 - 8.0s-
H-3 7.0 - 7.8s-
H-5 8.0 - 8.9d or dd³J(H5,H6) ≈ 9.0
H-6 6.7 - 7.2t or td³J(H6,H5) ≈ 9.0; ³J(H6,H7) ≈ 6.8
H-7 7.0 - 7.6t or td³J(H7,H6) ≈ 6.8; ³J(H7,H8) ≈ 9.1
H-8 7.4 - 7.8d or dd³J(H8,H7) ≈ 9.1

Note: These are typical ranges and can vary significantly based on solvent and substitution. Data synthesized from multiple sources[3][4].

Expert Insights on Coupling:

The coupling constants (J-values) are invaluable for confirming proton assignments. The pyridine ring protons exhibit a predictable ortho, meta, and para coupling pattern[5][6].

  • Ortho coupling (³J): Typically the largest, around 7-9 Hz (e.g., ³J(H5,H6)).

  • Meta coupling (⁴J): Smaller, around 1-3 Hz (e.g., ⁴J(H6,H8)).

  • Para coupling (⁵J): The smallest and often not resolved, <1 Hz (e.g., ⁵J(H5,H8)).

For instance, the signal for H-6 often appears as a triplet of doublets (td) or a triplet (t) if the coupling constants to H-5 and H-7 are similar[4]. The signal for H-5 is typically a clean doublet due to ortho coupling with H-6, with potential small meta coupling to H-7.

Part 2: ¹³C NMR Spectral Characterization

The ¹³C NMR spectrum complements the ¹H data, providing a map of the carbon skeleton. The chemical shifts are highly dependent on the local electronic environment and the nature of attached substituents. The two bridgehead carbons, C-9 and the carbon at the ring junction, are characteristically observed downfield.

CarbonTypical Chemical Shift (δ, ppm)
C-2 115 - 125
C-3 110 - 120
C-5 120 - 130
C-6 110 - 115
C-7 125 - 135
C-8 115 - 120
C-9 (Bridgehead) 140 - 150

Note: Ranges are approximate and derived from available literature[3][7]. Unambiguous assignment often requires 2D NMR techniques.

Trustworthiness Through Causality: Electron-withdrawing substituents (e.g., -NO₂, -CN) will generally shift the signals of nearby carbons downfield (to a higher ppm value), while electron-donating groups (e.g., -CH₃, -OCH₃) cause an upfield shift. This predictable effect is a key tool for verifying substitution patterns.

Part 3: The Experimental Protocol: A Self-Validating System

The quality of an NMR spectrum is fundamentally dependent on meticulous sample preparation. A flawed preparation protocol will yield ambiguous data, regardless of the spectrometer's power. The following workflow is designed to ensure reproducibility and high-quality results.

Step 1: Sample Preparation - The Foundation of Quality Data
  • Analyte Quantity: The required amount of sample is dictated by the experiment type.

    • ¹H NMR: 1-5 mg of the imidazo[1,2-a]pyridine derivative is typically sufficient[8].

    • ¹³C NMR: Due to the lower natural abundance of the ¹³C isotope, a higher concentration is required, typically 5-30 mg[8][9].

  • Solvent Selection & Volume: The choice of deuterated solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A common first choice for many organic compounds due to its good dissolving power and relatively clean spectral window.

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): Excellent for less soluble or more polar compounds. Be aware of its strong residual water peak around δ 3.33 ppm.

    • D₂O (Deuterium Oxide): Used for highly polar or salt forms of the derivatives[3]. Protons attached to heteroatoms (e.g., -NH, -OH) will exchange with deuterium and become invisible in the ¹H spectrum.

    • Solvent Effects: Be aware that the solvent can induce shifts in proton and carbon resonances; consistency in the solvent used is key for comparing data across a series of compounds[10][11]. Use a standard volume of 0.6-0.7 mL for a standard 5 mm NMR tube[8][9].

  • Dissolution and Filtration:

    • First, dissolve the sample in the chosen deuterated solvent in a small, clean vial. This allows you to visually confirm complete dissolution.

    • Crucial Step: Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into the NMR tube. This removes any particulate matter which would severely degrade the magnetic field homogeneity (shimming) and result in broad, poor-quality peaks[12].

Step 2: Data Acquisition Workflow

The following diagram illustrates the logical flow from a prepared sample to final data, a process that ensures the instrument is optimized for each unique sample.

G cluster_prep Sample Preparation cluster_acq Instrument Operation cluster_proc Data Processing weigh Weigh Sample (1-5mg for ¹H, 5-30mg for ¹³C) dissolve Dissolve in 0.6-0.7 mL Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter insert Insert Sample into Magnet filter->insert lock Lock on Deuterium Signal insert->lock shim Shim Magnetic Field (Optimize Homogeneity) lock->shim tune Tune & Match Probe shim->tune acquire Acquire Spectrum (Set Parameters & Run) tune->acquire process Fourier Transform Phase & Baseline Correction acquire->process integrate Integrate Peaks process->integrate assign Assign Signals & Analyze integrate->assign

Caption: Standard workflow for NMR data acquisition and processing.

Part 4: Leveraging 2D NMR for Unambiguous Assignments

For complex, highly substituted imidazo[1,2-a]pyridine derivatives, 1D spectra can become crowded and ambiguous. In these cases, 2D NMR experiments are not a luxury but a necessity for authoritative structural confirmation[13][14].

  • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations. It is essential for tracing the connectivity of protons within the pyridine ring, confirming which proton is adjacent to which.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs. This experiment definitively links each proton signal to the carbon it is attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is the ultimate tool for piecing together the molecular puzzle, allowing you to connect fragments and confirm the positions of substituents that lack protons (e.g., a quaternary carbon or a carbonyl group).

References

A Senior Application Scientist's Guide to the Biological Evaluation of Imidazo[1,2-a]pyridines Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities.[1] Derivatives of this scaffold have emerged as particularly promising candidates in oncology, demonstrating potent efficacy against various cancer cell lines through diverse mechanisms of action.[2][3]

This guide provides an in-depth comparison of the performance of various imidazo[1,2-a]pyridine derivatives, supported by experimental data and detailed protocols. We will explore the causality behind experimental choices, offering field-proven insights to ensure the technical accuracy and integrity of your research.

Core Mechanisms of Anticancer Activity

Imidazo[1,2-a]pyridine derivatives exert their cytotoxic and cytostatic effects by modulating a variety of critical cellular pathways frequently dysregulated in cancer. Understanding these mechanisms is fundamental to designing rational screening funnels and interpreting experimental outcomes.

  • Inhibition of Key Signaling Pathways : A primary mechanism is the inhibition of survival kinases. Many derivatives have been shown to potently inhibit the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival.[1][4] By blocking this pathway, these compounds can trigger apoptosis and halt tumor progression.[4][5] Other targeted pathways include Wnt/β-catenin, which is crucial in colorectal cancer and other malignancies.[6]

  • Disruption of Microtubule Dynamics : Several imidazo[1,2-a]pyridine series have been developed as potent antitubulin agents.[7] They function by binding to the colchicine site on tubulin, thereby inhibiting microtubule polymerization.[7][8] This disruption leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately inducing apoptosis.[8][9]

  • Induction of Apoptosis : Beyond pathway inhibition, many derivatives directly induce programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[10][11] Evidence for this includes the increased expression of pro-apoptotic proteins like Bax and cleaved caspases (-3, -7, -8, -9) and the downregulation of anti-apoptotic proteins like Bcl-2.[4][10][12]

  • Cell Cycle Arrest : The ability to halt the cell cycle is a hallmark of many effective anticancer agents. Imidazo[1,2-a]pyridines have been shown to cause cell cycle arrest, often at the G2/M or G0/G1 phases, by modulating the expression of key cell cycle regulators like p53 and p21.[4][11][13]

The diagram below illustrates the intervention of an imidazo[1,2-a]pyridine derivative within the PI3K/Akt/mTOR signaling cascade, a common mechanism of action.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt (Protein Kinase B) PDK1->Akt Activates mTOR mTOR Akt->mTOR Activates p53 p53 Akt->p53 Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 p53->p21 Activates Bax Bax p53->Bax Activates p21->Proliferation Inhibits (Cell Cycle Arrest) Casp9 Caspase-9 Bax->Casp9 Activates Apoptosis Apoptosis Casp9->Apoptosis Imidazo Imidazo[1,2-a]pyridine Derivative Imidazo->Akt Inhibits

Caption: Imidazo[1,2-a]pyridine inhibition of the PI3K/Akt/mTOR pathway.

Comparative Analysis of Anticancer Activity

The efficacy of imidazo[1,2-a]pyridine derivatives varies significantly based on their substitution patterns and the genetic makeup of the target cancer cell line. The half-maximal inhibitory concentration (IC50) is a critical metric for this comparison, representing the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates higher potency.

The following table summarizes the cytotoxic activity of selected imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines, with comparisons to standard chemotherapeutic agents where available.

Compound IDCancer Cell LineCell Line TypeIC50 (µM)Standard DrugStandard Drug IC50 (µM)Reference
Compound 6 A375Melanoma9.7--[4]
Compound 6 HeLaCervical Cancer12.1--[4]
IP-5 HCC1937Breast Cancer45--[11]
IP-6 HCC1937Breast Cancer47.7--[11]
HB9 A549Lung Cancer50.56Cisplatin53.25[14]
HB10 HepG2Liver Carcinoma51.52Cisplatin54.81[14]
Compound 13k HCC827Non-Small Cell Lung0.09--[15]
Compound 13k A549Non-Small Cell Lung0.22--[15]
Compound 13k MCF-7Breast Cancer0.43--[15]
Compound 6d A549Lung Cancer2.8--[9]
Compound 12b MCF-7Breast Cancer11Doxorubicin1.2[16][17]
Compound 12b HepG2Liver Carcinoma13Doxorubicin0.9[16][17]
Compound 18h A375PMelanoma<0.06--[18]
Compound 7e HT-29Colon Cancer0.023CA-40.002[7]
La23 HeLaCervical Cancer15.32--[12]

Essential Experimental Protocols & Workflow

Reproducibility in drug screening is paramount.[19] The following section details standardized, self-validating protocols for the primary assays used in the biological evaluation of these compounds. The causality behind each step is explained to provide a deeper understanding of the methodology.

General Workflow for In Vitro Evaluation

The process of evaluating a new chemical entity follows a logical funnel, starting with broad cytotoxicity screening and moving towards more detailed mechanistic studies for the most promising "hit" compounds.

Screening_Workflow cluster_moa start Synthesized Library of Imidazo[1,2-a]pyridine Derivatives screen Primary Screening: Cell Viability Assay (e.g., MTT) Across a Panel of Cancer Cell Lines start->screen hit Hit Identification (Compounds with low IC50 values) screen->hit moa Mechanism of Action (MoA) Studies on Hit Compounds hit->moa apoptosis Apoptosis Assay (Annexin V/PI Staining) cellcycle Cell Cycle Analysis (PI Staining) target Target-Based Assays (e.g., Kinase Inhibition, Tubulin Polymerization) western Western Blot (Protein Expression) lead Lead Compound Optimization apoptosis->lead cellcycle->lead target->lead western->lead

Caption: General experimental workflow for anticancer drug screening.

Protocol 1: Cell Viability Assessment (MTT Assay)

Principle: This colorimetric assay is a cornerstone of in vitro toxicology and drug screening.[20] It measures the metabolic activity of a cell population, which serves as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[20] The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantitative determination of cytotoxicity.[21]

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture selected cancer cells (e.g., A549, MCF-7) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Causality: Seeding density must be optimized to ensure cells are in the logarithmic growth phase during the experiment, preventing artifacts from overconfluency or sparse cultures.[19]

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Doxorubicin).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Incubate for a specified period (typically 24, 48, or 72 hours).[17]

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate the plate for 3-4 hours at 37°C.

    • Causality: This incubation period allows for sufficient conversion of MTT to formazan by metabolically active cells.

  • Formazan Solubilization & Measurement:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)

Principle: This flow cytometry-based assay is the gold standard for distinguishing between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and will bind to these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised. This dual staining allows for the differentiation of four cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Step-by-Step Methodology:

  • Cell Treatment and Harvesting:

    • Seed cells in a 6-well plate and treat with the imidazo[1,2-a]pyridine compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

    • Harvest both adherent and floating cells. To do this, collect the supernatant (floating cells), wash the plate with PBS, and then trypsinize the adherent cells.

    • Combine the supernatant and the trypsinized cells, then centrifuge to pellet the total cell population.

    • Causality: Collecting both floating and adherent cells is critical to avoid underestimating the apoptotic population, as apoptotic cells often detach from the culture surface.

  • Cell Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Causality: The incubation must be done in the dark to prevent photobleaching of the fluorophores.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each sample.

    • Analyze the samples by flow cytometry within one hour.

    • Use appropriate controls (unstained cells, cells stained with Annexin V-FITC only, and cells stained with PI only) to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

    • Quantify the percentage of cells in each of the four quadrants to determine the level of apoptosis induced by the compound.

Conclusion and Future Directions

The body of evidence strongly supports the imidazo[1,2-a]pyridine scaffold as a fertile ground for the discovery of novel anticancer agents.[2] The diverse mechanisms of action, ranging from kinase inhibition to microtubule disruption, provide multiple avenues for therapeutic intervention.[3][22] Several derivatives exhibit potent, sub-micromolar activity against a range of cancer cell lines, with some even outperforming established clinical drugs in in vitro assays.[14][18]

Future research should focus on optimizing the lead compounds to improve their pharmacokinetic properties and reduce off-target toxicities. Co-administration with other agents, such as curcumin, may also offer synergistic anti-inflammatory and anticancer effects.[23] Ultimately, the progression of the most promising candidates into preclinical animal models will be the true test of their therapeutic potential.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.